9-Aminocamptothecin
説明
Aminocamptothecin has been used in trials studying the treatment of Lymphoma, Gastric Cancer, Ovarian Cancer, Esophageal Cancer, and Ovarian Neoplasms, among others.
Aminocamptothecin is a water-insoluble camptothecin derivative. Aminocamptothecin binds to the nuclear enzyme topoisomerase I, thereby inhibiting repair of single-strand DNA breakages. Because the terminal lactone ring of aminocamptothecin required for the agent's antitumor activity spontaneously opens under physiological conditions to an inactive carboxy form, the drug must be administered over an extended period of time to achieve effective cytotoxicity. (NCI04)
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 11 investigational indications.
RN given refers to the 20(S)-isomer which is the naturally-occuring isome
Structure
2D Structure
3D Structure
特性
IUPAC Name |
(19S)-8-amino-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c1-2-20(26)13-7-16-17-10(6-11-14(21)4-3-5-15(11)22-17)8-23(16)18(24)12(13)9-27-19(20)25/h3-7,26H,2,8-9,21H2,1H3/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXVKZWTXQUGMW-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC=C5N=C4C3=C2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC=C5N=C4C3=C2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10873202 | |
| Record name | 9-Aminocamptothecin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10873202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91421-43-1 | |
| Record name | 9-Aminocamptothecin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91421-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Amino-20(S)-camptothecin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091421431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-aminocamptothecin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12515 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 91421-43-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=603071 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Aminocamptothecin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10873202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-AMINOCAMPTOTHECIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MB77ICE2Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 9-Aminocamptothecin Derivatives and their Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 9-aminocamptothecin (9-AC), a potent derivative of the natural alkaloid camptothecin (CPT). It details the mechanism of action, explores the critical structure-activity relationships (SAR) that govern its anti-cancer efficacy, presents quantitative data on various derivatives, and provides detailed experimental protocols for their evaluation.
Introduction and Mechanism of Action
Camptothecin and its analogues are a class of anticancer agents whose sole molecular target is the nuclear enzyme DNA topoisomerase I (Top1).[1] this compound (9-AC) is a potent, water-insoluble derivative of CPT that has been a subject of extensive clinical investigation.[2][3][4]
The mechanism of action involves the inhibition of Top1's religation step during DNA replication. Top1 typically relieves torsional stress in DNA by inducing transient single-strand breaks (SSBs). Camptothecins intercalate into the Top1-DNA covalent complex, stabilizing this "cleavable complex."[5] This stabilization prevents the re-ligation of the DNA strand. When a DNA replication fork collides with this trapped complex, the transient single-strand break is converted into a permanent and lethal double-strand break (DSB).[6] The accumulation of these DSBs triggers cell cycle arrest, primarily in the S and G2/M phases, and ultimately leads to the activation of apoptotic pathways and programmed cell death.[6][7]
The downstream DNA damage response (DDR) involves the activation of several repair pathways, including Single-Strand Break Repair (SSBR) and Homologous Recombination (HR), as the cell attempts to repair the DNA lesions.[5]
Structure-Activity Relationship (SAR)
Extensive SAR studies on camptothecin analogues have revealed several key structural requirements for potent anti-tumor activity. Modifications on the pentacyclic core, particularly on the A and B rings, have led to the development of derivatives with improved potency and pharmacological properties.
-
E-Ring: The α-hydroxy lactone in the E-ring is absolutely essential for activity. The closed lactone form is the active species, while the open carboxylate form, which forms at physiological pH, is inactive.
-
Chiral Center (C-20): The (S)-configuration at the C-20 position is required for Top1 inhibition. The (R)-configuration is inactive.[8]
-
A and B Rings: These rings are crucial for the antitumor potential. Substitutions at positions 7, 9, 10, and 11 can significantly modulate the activity.[1]
-
Position 9: Introduction of an amino (-NH2) or nitro (-NO2) group generally enhances potency.[8][9] The amino group of 9-AC is a key feature. Further substitutions on this amino group can be explored to modify properties like lipophilicity.
-
Position 10: Substitution with hydroxyl (-OH) or amino (-NH2) groups can increase activity.[8] The combination of a 10,11-methylenedioxy group often leads to a marked increase in potency.[8]
-
Position 7: Alkyl substituents, such as ethyl (-C2H5), can enhance cellular potency.[1] This position can tolerate larger groups, providing a site for attaching moieties to improve solubility or for targeted delivery.
-
Quantitative Data of 9-AC Derivatives
The cytotoxic activity of various 9-substituted camptothecin derivatives has been evaluated against multiple human cancer cell lines. The IC50 value, representing the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of potency.
| Compound | Substitution | Cell Line | IC50 (nM) | Reference |
| This compound (9-AC) | 9-NH₂ | PC-3 (Prostate) | 34.1 | [5] |
| PC-3M (Prostate) | 10 | [5] | ||
| DU145 (Prostate) | 6.5 | [5] | ||
| LNCaP (Prostate) | 8.9 | [5] | ||
| 9-Nitrocamptothecin (Rubitecan) | 9-NO₂ | HL-60 (Leukemia) | ~10-100 | [9] |
| U-937 (Leukemia) | ~10-100 | [9] | ||
| Derivative 9c | 7-(modified), 10,11-methylenedioxy | A549 (Lung) | 0.00075 | [10] |
| H1975 (Lung) | 0.01 | [10] | ||
| Derivative 9e | 20-(spin-labeled ester) | KBvin (MDR) | 57 | [11] |
| Derivative 9j | 20-(spin-labeled ester) | KBvin (MDR) | 72 | [11] |
| Topotecan (Reference) | 9-(CH₂)N(CH₃)₂, 10-OH | KBvin (MDR) | 400 | [11] |
Note: The reference indicates potent activity for 9-Nitrocamptothecin esters 5b and 5c, suggesting IC50 values in the nanomolar range, but does not provide precise values.
Experimental Protocols
The evaluation of 9-AC derivatives typically involves assessing their ability to inhibit Topoisomerase I and their cytotoxicity against cancer cell lines.
Topoisomerase I DNA Relaxation Assay
This in vitro assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.
Principle: Top1 relaxes supercoiled DNA. In an agarose gel, the supercoiled form migrates faster than the relaxed form. An effective inhibitor will prevent this relaxation, resulting in the persistence of the supercoiled DNA band.
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topo I Assay Buffer (e.g., 200 mM Tris-HCl pH 7.5, 2 M NaCl, 2.5 mM EDTA, 50% glycerol)[12]
-
Test compound (dissolved in DMSO)
-
Sterile deionized water
-
5x Loading Dye (e.g., 0.25% bromophenol blue, 25% glycerol)
-
1% Agarose gel with ethidium bromide (or other DNA stain)
-
TAE or TBE running buffer
Protocol:
-
Reaction Setup: On ice, prepare a reaction mix for each sample in a microcentrifuge tube. For a final volume of 20 µL:[13]
-
2 µL of 10x Topo I Assay Buffer
-
200-400 ng of supercoiled plasmid DNA
-
1 µL of test compound at various concentrations (or DMSO for control)
-
Sterile water to bring the volume to 19 µL
-
-
Enzyme Addition: Add 1 µL of an appropriate dilution of Human Topo I to each tube (the amount needed for full relaxation should be predetermined). For the "no enzyme" control, add 1 µL of dilution buffer.
-
Incubation: Mix gently and incubate the reactions at 37°C for 30 minutes.[14]
-
Termination: Stop the reaction by adding 5 µL of 5x loading dye. Some protocols may also add SDS or a chloroform/isoamyl alcohol mix to stop the reaction and deproteinize.[12]
-
Electrophoresis: Load the entire sample into the wells of a 1% agarose gel. Run the gel at 5-10 V/cm until there is adequate separation between the supercoiled and relaxed DNA bands.[13]
-
Visualization: Visualize the DNA bands using a UV transilluminator. The inhibition of Top1 activity is indicated by the presence of the lower, faster-migrating supercoiled DNA band compared to the positive control (DNA + enzyme, no inhibitor), which should show a higher, slower-migrating relaxed DNA band.
Cytotoxicity Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after exposure to a test compound.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., A549, HCT116, MCF-7)
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
Test compound (9-AC derivative)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 100 µL of DMSO or a solution of 10% SDS in 0.01 M HCl)[15]
-
Multi-well spectrophotometer (ELISA reader)
Protocol:
-
Cell Plating: Harvest and count cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of culture medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the 9-AC derivative in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include "no drug" (vehicle control) and "no cells" (background control) wells.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[2]
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[15]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Carefully remove the medium. Add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[15][16]
-
Data Analysis: Subtract the background absorbance. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC50 value.
Drug Discovery and Evaluation Workflow
The development of novel 9-AC derivatives follows a structured workflow from initial design and synthesis to preclinical evaluation.
References
- 1. Perspectives on Biologically Active Camptothecin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound | C20H17N3O4 | CID 72402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. embopress.org [embopress.org]
- 8. Plant antitumor agents. 30. Synthesis and structure activity of novel camptothecin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship of alkyl 9-nitrocamptothecin esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. inspiralis.com [inspiralis.com]
- 13. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Human Topoisomerase I DNA Relaxation Assay Kit -100 – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Preclinical In Vitro and In Vivo Efficacy of 9-Aminocamptothecin: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
9-Aminocamptothecin (9-AC), a semi-synthetic analog of the natural plant alkaloid camptothecin, is a potent anti-neoplastic agent that has been the subject of extensive preclinical evaluation.[1][2] This technical guide provides a comprehensive overview of the preclinical in vitro and in vivo studies of 9-AC, with a focus on its mechanism of action, cytotoxicity, induction of apoptosis, cell cycle effects, and anti-tumor efficacy in animal models. Detailed experimental protocols for key assays are provided, and quantitative data are summarized for comparative analysis. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the preclinical data package for this topoisomerase I inhibitor.
Mechanism of Action: Topoisomerase I Inhibition
This compound exerts its cytotoxic effects by targeting DNA topoisomerase I, a nuclear enzyme essential for relaxing DNA supercoiling during replication and transcription.[1][3] The drug intercalates into the DNA-topoisomerase I cleavage complex, stabilizing it and preventing the re-ligation of the single-strand DNA break.[3] This leads to the accumulation of DNA strand breaks, which, upon collision with the replication fork, are converted into irreversible double-strand breaks, ultimately triggering apoptotic cell death.[4]
In Vitro Studies
Cytotoxicity
9-AC has demonstrated potent cytotoxic activity against a broad range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are typically in the nanomolar range and are dependent on both the drug concentration and the duration of exposure.[5][6]
Table 1: In Vitro Cytotoxicity of this compound (96-hour exposure)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| PC-3 | Prostate | 34.1 | [7][8] |
| PC-3M | Prostate | 10 | [7][8] |
| DU145 | Prostate | 6.5 | [7][8] |
| LNCaP | Prostate | 8.9 | [7][8] |
| MCF-7 | Breast | Varies | [5][6] |
| MGH-U1 | Bladder | Varies | [5][6] |
| HT-29 | Colon | Varies | [5][6] |
| Bone marrow cell (mouse) | N/A | 1 | [5] |
| Bone marrow cell (human) | N/A | 90 | [5] |
Induction of Apoptosis
Consistent with its mechanism of action, 9-AC is a potent inducer of apoptosis. The generation of double-strand DNA breaks activates cellular damage response pathways, leading to programmed cell death.
Cell Cycle Arrest
Treatment with 9-AC typically leads to an accumulation of cells in the G2-M phase of the cell cycle.[9] This arrest is a consequence of the DNA damage checkpoint activation, which prevents cells with damaged DNA from proceeding into mitosis.
In Vivo Studies
Antitumor Efficacy in Xenograft Models
9-AC has demonstrated significant antitumor activity in various human tumor xenograft models in immunocompromised mice.[7][8][10] Both oral and subcutaneous administration have been shown to inhibit tumor growth and, in some cases, induce tumor regression.[5][7][8]
Table 2: In Vivo Antitumor Activity of this compound
| Xenograft Model | Administration Route | Dosage | Outcome | Reference |
| PC-3 (Prostate) | Oral (gavage) | 0.35 mg/kg/day | Tumor growth inhibition | [7][8] |
| PC-3 (Prostate) | Oral (gavage) | 0.75 and 1 mg/kg/day | Tumor regression | [7][8] |
| PC-3 (Prostate) | Subcutaneous | 4 mg/kg/week | Tumor regression | [7][8] |
| Human Myeloid Leukemia (SCID mice) | Oral/Intravenous | Not specified | 55% complete remissions | [5] |
| Colon Adenocarcinoma Liver Metastases | Not specified | Not specified | 3.3- and 5.7-fold increase in survival | [10] |
Pharmacokinetics
Pharmacokinetic studies have been conducted in several animal species to characterize the absorption, distribution, metabolism, and excretion of 9-AC. The active lactone form of 9-AC is in a pH-dependent equilibrium with an inactive carboxylate form.[11]
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Reference |
| Half-life (t1/2) | 1.4 hours | [12] |
| Mean Residence Time | 0.55 hours |
Note: The table presents data for 9-AC. A separate study analyzed the conversion of 9-nitro-20(S)-camptothecin (9NC) to 9-AC.
Following a single oral dose of 4.1 mg/kg of 9NC in mice, the maximum concentration of the resulting 9-AC was 26 ng/ml at 0.6 hours, with an AUC of 63 ng.h/ml and a half-life of 1.2 hours.
Experimental Protocols
In Vitro Clonogenic Assay for Cytotoxicity
This assay assesses the ability of a single cell to form a colony, thereby measuring cytotoxicity.
-
Cell Seeding: Plate exponentially growing cells in 60 mm dishes at a density of 100-250 cells per dish in 5 mL of appropriate culture medium.
-
Drug Treatment: After overnight incubation, add this compound stock solutions to achieve final concentrations ranging from approximately 0.27 to 274 nM.[5]
-
Exposure: Incubate cells with the drug for various durations (e.g., 4 to 240 hours).[5]
-
Recovery: Remove the drug-containing medium, wash with PBS, and add fresh medium.
-
Colony Formation: Incubate the dishes for 1-3 weeks to allow for colony formation.
-
Staining and Counting: Fix the colonies with a solution of 6.0% glutaraldehyde and stain with 0.5% crystal violet. Count colonies containing at least 50 cells.
Apoptosis Detection by TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Cell Preparation: Culture and treat cells with 9-AC as desired. Harvest and fix cells in 4% paraformaldehyde.
-
Permeabilization: Permeabilize the cells with a solution of 0.1% Triton X-100 in 0.1% sodium citrate.
-
Labeling: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and dUTP conjugated to a fluorescent label (e.g., FITC).
-
Analysis: Analyze the cells by fluorescence microscopy or flow cytometry to quantify the percentage of TUNEL-positive (apoptotic) cells.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle based on DNA content.
-
Cell Preparation: Culture and treat cells with 9-AC. Harvest approximately 1 x 10^6 cells.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing to prevent clumping. Incubate on ice for at least 30 minutes.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA intercalating dye such as Propidium Iodide (PI) and RNase A (to prevent staining of RNA).
-
Analysis: Acquire data on a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases.
In Vivo Human Tumor Xenograft Model
This protocol outlines a general procedure for assessing the antitumor efficacy of 9-AC in nude mice.
-
Cell Preparation: Harvest cancer cells from culture and resuspend them in a suitable medium, sometimes mixed with Matrigel to improve tumor take.
-
Tumor Implantation: Subcutaneously inject the cell suspension (typically 1-10 x 10^6 cells) into the flank of 6- to 7-week-old female athymic nude mice.
-
Tumor Growth Monitoring: Monitor the mice for tumor appearance. Once tumors are established and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer 9-AC via the desired route (e.g., oral gavage or subcutaneous injection) according to the specified dose and schedule.
-
Efficacy Assessment: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume. Monitor animal body weight as an indicator of toxicity.
-
Endpoint: Continue the study until tumors in the control group reach a specified size or for a predetermined duration. Euthanize the mice and excise the tumors for further analysis.
Pharmacokinetic Analysis in Mice
This protocol describes the collection and analysis of plasma samples for pharmacokinetic studies.
-
Drug Administration: Administer a single dose of 9-AC to mice via the desired route.
-
Blood Collection: At various time points post-administration, collect blood samples (e.g., via cardiac puncture or tail vein) into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of the lactone and carboxylate forms of 9-AC using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
Pharmacokinetic Modeling: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including half-life, area under the curve (AUC), and clearance.
Conclusion
The preclinical data for this compound strongly support its potent antitumor activity, which is mediated through the inhibition of topoisomerase I. Its efficacy has been demonstrated across a range of cancer cell lines in vitro and in multiple human tumor xenograft models in vivo. The provided experimental protocols and summarized data offer a valuable resource for researchers and drug development professionals interested in the continued investigation and potential clinical application of 9-AC and other camptothecin analogs. While clinical development of 9-AC has faced challenges, the preclinical findings underscore the therapeutic potential of targeting topoisomerase I in oncology.[2][13]
References
- 1. Protocols for the treatment of human tumor xenografts with camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 3. Pharmacokinetics and pharmacodynamics of this compound infused over 72 hours in phase II studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancer.wisc.edu [cancer.wisc.edu]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. inspiralis.com [inspiralis.com]
- 7. genscript.com [genscript.com]
- 8. google.com [google.com]
- 9. resources.amsbio.com [resources.amsbio.com]
- 10. unmc.edu [unmc.edu]
- 11. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
9-Aminocamptothecin: A Technical Guide to a Water-Insoluble Camptothecin Derivative
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 9-Aminocamptothecin (9-AC), a potent, water-insoluble derivative of the natural anti-cancer agent, camptothecin. This document details its physicochemical properties, mechanism of action, and relevant experimental protocols for its evaluation.
Introduction
This compound (9-AC) is a semi-synthetic analog of camptothecin, a quinoline alkaloid isolated from the bark and stem of Camptotheca acuminata.[1] While camptothecin itself demonstrated significant anti-tumor activity, its clinical development was hampered by poor water solubility and adverse side effects. This led to the synthesis of various derivatives, including 9-AC, in an effort to improve its therapeutic index. 9-AC is a potent inhibitor of topoisomerase I, a crucial enzyme in DNA replication and transcription.[2][3] Its water-insolubility, however, remains a significant challenge for formulation and drug delivery.[2][4]
Physicochemical Properties
The addition of an amino group at the 9-position of the camptothecin core structure alters its physicochemical properties. While it remains poorly soluble in water, 9-AC exhibits a higher pKa compared to its parent compound.[2][4] A comprehensive comparison of the physicochemical properties of 9-AC and camptothecin is presented in Table 1.
| Property | This compound (9-AC) | Camptothecin | Reference(s) |
| Molecular Formula | C₂₀H₁₇N₃O₄ | C₂₀H₁₆N₂O₄ | [5] |
| Molecular Weight | 363.37 g/mol | 348.35 g/mol | [6] |
| Water Solubility | Insoluble | Poor | [6] |
| Equilibrium Solubility (pH 2, 298.15 K) | 14.16 mg/L | - | [4] |
| pKa (37°C) | 2.43 | 1.2 | [2][4] |
| LogP (intrinsic) | 1.28 | - | [2][4] |
| Melting Point | - | 275-277 °C | [7] |
Mechanism of Action
Like other camptothecin analogs, 9-AC exerts its cytotoxic effects by targeting DNA topoisomerase I.[2][3] The enzyme-drug-DNA ternary complex formation is a key step in its mechanism of action.
Topoisomerase I Inhibition
Topoisomerase I relieves torsional stress in DNA during replication and transcription by inducing transient single-strand breaks. 9-AC binds to the covalent binary complex of topoisomerase I and DNA, stabilizing it and preventing the re-ligation of the DNA strand.[3] This leads to an accumulation of single-strand breaks.
Induction of DNA Damage and Apoptosis
The collision of the replication fork with these stabilized cleavage complexes results in the conversion of single-strand breaks into irreversible double-strand breaks.[8] This triggers a DNA damage response, leading to cell cycle arrest and ultimately, apoptosis.[9][10]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound.
Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This assay measures the ability of 9-AC to inhibit the catalytic activity of topoisomerase I, which is its ability to relax supercoiled DNA.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I Assay Buffer
-
This compound (dissolved in DMSO)
-
Sterile deionized water
-
5x DNA Loading Dye
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
-
UV transilluminator and imaging system
Procedure:
-
Prepare a reaction mixture containing 1x Topoisomerase I Assay Buffer and supercoiled plasmid DNA (final concentration ~20 ng/µL) in a microcentrifuge tube on ice.
-
Add varying concentrations of this compound to the reaction tubes. Include a vehicle control (DMSO) and a positive control (a known topoisomerase I inhibitor).
-
Initiate the reaction by adding a predetermined amount of human Topoisomerase I to each tube.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 5x DNA Loading Dye.
-
Load the samples onto a 1% agarose gel prepared with TAE buffer.
-
Perform electrophoresis at a constant voltage until the dye front has migrated an adequate distance.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Analyze the results: Supercoiled DNA migrates faster than relaxed DNA. Inhibition of topoisomerase I activity will result in a higher proportion of supercoiled DNA compared to the control.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of 9-AC.[11][12][13]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of 9-AC. Include vehicle controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of 9-AC that inhibits cell growth by 50%).
In Vivo Human Tumor Xenograft Study
This protocol outlines the general procedure for evaluating the anti-tumor activity of 9-AC in a mouse model bearing human tumor xenografts.[14][15][16][17][18]
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Human cancer cells
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of human cancer cells (typically 1-10 million cells in sterile PBS or with Matrigel) into the flank of each mouse.
-
Monitor the mice regularly for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound to the treatment group according to a predetermined schedule and dosage. The route of administration can be intravenous, intraperitoneal, or oral gavage. The control group should receive the vehicle.
-
Measure tumor dimensions with calipers and body weight of the mice regularly (e.g., twice or three times a week).
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Continue the treatment for a specified period or until the tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Analyze the data to determine the effect of 9-AC on tumor growth inhibition.
Mandatory Visualizations
Synthesis of this compound
The synthesis of this compound from camptothecin is typically a two-step process involving nitration followed by reduction.
Caption: Synthesis of this compound from Camptothecin.
Signaling Pathway of 9-AC Induced DNA Damage and Apoptosis
9-AC stabilizes the Topoisomerase I-DNA cleavage complex, leading to DNA double-strand breaks and the activation of the DNA damage response pathway, ultimately resulting in apoptosis.
Caption: 9-AC Induced DNA Damage and Apoptosis Pathway.
Experimental Workflow for 9-AC Evaluation
A generalized workflow for the preclinical evaluation of this compound.
Caption: Experimental Workflow for 9-AC Evaluation.
Conclusion
This compound is a potent anti-cancer agent that functions as a topoisomerase I inhibitor. Despite its poor water solubility, its efficacy in preclinical models continues to make it a subject of interest for the development of novel anti-cancer therapies and drug delivery systems. This technical guide provides a foundational understanding of 9-AC for researchers and drug development professionals.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Physicochemical characterization of this compound in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 9-Amino Camptothecin - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
- 4. Physicochemical Characterization of this compound in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C20H17N3O4 | CID 72402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Drug: Camptothecin - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 8. Relationship of DNA damage signaling to DNA replication following treatment with DNA topoisomerase inhibitors camptothecin/topotecan, mitoxantrone, or etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gene expression time-series analysis of Camptothecin effects in U87-MG and DBTRG-05 glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. texaschildrens.org [texaschildrens.org]
- 13. broadpharm.com [broadpharm.com]
- 14. Protocols for the treatment of human tumor xenografts with camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DSpace [repositori.upf.edu]
- 17. miltenyibiotec.com [miltenyibiotec.com]
- 18. tumor.informatics.jax.org [tumor.informatics.jax.org]
An In-depth Technical Guide to the Pharmacology and Toxicology of 9-Aminocamptothecin
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the pharmacological and toxicological profile of 9-Aminocamptothecin (9-AC), a potent derivative of camptothecin. The information is intended to serve as a technical resource for professionals in the fields of oncology research, drug development, and clinical pharmacology.
Pharmacology
This compound is a semi-synthetic analog of camptothecin, an alkaloid isolated from the tree Camptotheca acuminata.[1] It has been investigated for its anticancer activity in a variety of tumor types.[2]
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of DNA topoisomerase I.[3][4] Topoisomerase I is a nuclear enzyme that alleviates torsional strain in DNA during replication and transcription by inducing transient single-strand breaks.[5][6] 9-AC intercalates into the DNA-topoisomerase I complex, stabilizing it and preventing the re-ligation of the single-strand breaks.[5] This leads to the accumulation of DNA damage, particularly double-strand breaks when the replication fork collides with the stabilized complex, ultimately triggering apoptosis and cell death.[5] The active form of 9-AC is its lactone ring, which is essential for its topoisomerase I inhibitory activity.
References
- 1. Pharmacological determinants of this compound cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C20H17N3O4 | CID 72402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. youtube.com [youtube.com]
- 5. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topoisomerase I inhibitors and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
The In Vivo Conversion of 9-Nitrocamptothecin to 9-Aminocamptothecin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vivo conversion of the anti-cancer agent 9-nitrocamptothecin (9-NC) to its active metabolite, 9-aminocamptothecin (9-AC). The document outlines the metabolic pathways, summarizes key pharmacokinetic data, and provides detailed experimental protocols for studying this conversion, in line with the needs of researchers and professionals in drug development.
Introduction
9-Nitrocamptothecin (also known as Rubitecan) is an orally administered topoisomerase I inhibitor that has demonstrated a broad spectrum of antitumor activity.[1][2][3] Its clinical efficacy is, in part, attributed to its in vivo reduction to this compound (9-AC), a potent anti-cancer agent.[4] Understanding the dynamics of this conversion is critical for optimizing dosing strategies, predicting therapeutic outcomes, and managing toxicity. This guide synthesizes the available preclinical and clinical data on the metabolic transformation of 9-NC to 9-AC.
The Metabolic Pathway of 9-NC to 9-AC Conversion
The conversion of 9-NC to 9-AC is a nitroreduction reaction, a common metabolic pathway for xenobiotics containing a nitro group. This process involves the six-electron reduction of the nitro group (-NO₂) to an amino group (-NH₂), proceeding through nitroso and hydroxylamine intermediates. While the specific enzymes responsible for the reduction of 9-NC have not been definitively identified in the literature, the conversion is known to be catalyzed by a variety of mammalian nitroreductases. These are primarily flavoenzymes that can donate electrons to the nitro group. Key enzyme families implicated in such reactions include:
-
NADPH: Cytochrome P450 Oxidoreductase (POR): A membrane-bound enzyme that transfers electrons from NADPH to cytochrome P450 enzymes.
-
Cytochrome P450 (CYP) Enzymes: A superfamily of heme-containing monooxygenases involved in the metabolism of a wide range of compounds.
-
Aldehyde Oxidase (AOX) and Xanthine Oxidase (XO): Cytosolic enzymes capable of reducing a variety of nitrogen-containing compounds.
-
Aldo-Keto Reductases (AKRs): A large family of NAD(P)H-dependent oxidoreductases.
Studies have shown that human blood cells are capable of converting 9-NC to 9-AC in vitro, indicating that the necessary enzymatic machinery is present in the circulatory system.[5] Furthermore, in vivo studies in mice have demonstrated that this conversion occurs in various tissues, including the liver, spleen, kidney, brain, and muscle, but is not observed in cell-free plasma, strongly suggesting an intracellular enzymatic process.[6]
The following diagram illustrates the generalized metabolic pathway for the reduction of 9-nitrocamptothecin.
Quantitative Pharmacokinetic Data
The in vivo conversion of 9-NC to 9-AC has been quantified in various species. The following tables summarize key pharmacokinetic parameters from human and preclinical studies. A consistent observation across studies is the significant inter- and intra-patient variability in the disposition of both 9-NC and its metabolite.[4]
Table 1: Pharmacokinetics of 9-NC and 9-AC in Humans Following a Single Oral Dose of 9-NC
| Dose of 9-NC | Analyte | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Reference |
| 0.1 mg/kg | 9-NC | 483 | 3.4 | 2,600 | 2.5 | [6] |
| 9-AC | 14.0 | 10.3 | 311 | 7.1 | [6] | |
| 1.0 mg/kg | 9-NC | 1247 | 5.3 | 17,194 | 4.9 | [6] |
| 9-AC | 208 | 17.2 | 9,121 | 13.1 | [6] |
Table 2: Pharmacokinetics of 9-NC and 9-AC in Mice Following a Single Oral Dose of 4.1 mg/kg 9-NC
| Analyte | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Reference |
| 9-NC | 732 | 0.1 | 441 | 10.0 | [6] |
| 9-AC | 26 | 0.6 | 63 | 1.2 | [6] |
Table 3: Pharmacokinetics of 9-NC and 9-AC in Dogs Following a Single Oral Dose of 1.0 mg/kg 9-NC
| Analyte | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Reference |
| 9-NC | 19.1 | 0.7 | 186 | 6.4 | [6] |
| 9-AC | 9.2 | 2.9 | 310 | 21.1 | [6] |
Experimental Protocols
This section provides a generalized framework for conducting in vivo and analytical studies to assess the conversion of 9-NC to 9-AC.
In Vivo Animal Study Protocol (Mouse Model)
This protocol outlines a typical procedure for evaluating the pharmacokinetics of orally administered 9-NC in mice.
-
Animal Model:
-
Species: BALB/c nude mice, 6-8 weeks old.
-
Housing: Maintained in a pathogen-free environment with controlled temperature, humidity, and a 12-hour light/dark cycle. Ad libitum access to food and water.
-
Acclimatization: Animals should be acclimated for at least one week prior to the experiment.
-
-
Drug Formulation and Administration:
-
Vehicle: Prepare a suspension of 9-NC in a suitable vehicle, such as a 0.5% (w/v) solution of carboxymethylcellulose in sterile water.
-
Dose: A typical oral dose for mice is 1 mg/kg.[1]
-
Administration: Administer the 9-NC suspension via oral gavage using a suitable gavage needle.
-
-
Blood Sampling:
-
Time Points: Collect blood samples at multiple time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Collection Method: Collect blood (approximately 50-100 µL) from the saphenous vein or via cardiac puncture for terminal collection into tubes containing an anticoagulant (e.g., K₂EDTA).
-
Plasma Preparation: Immediately centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Storage: Store the plasma samples at -80°C until analysis.
-
-
Data Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for both 9-NC and 9-AC are calculated using non-compartmental analysis software.
-
The following diagram depicts a generalized workflow for an in vivo pharmacokinetic study.
Analytical Protocol for Quantification of 9-NC and 9-AC in Plasma
This protocol describes a high-performance liquid chromatography (HPLC) method for the simultaneous quantification of 9-NC and 9-AC in plasma.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 200 µL of acidified methanol (e.g., with 1% formic acid) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM, pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection:
-
9-NC: UV detector at a wavelength of approximately 265 nm.
-
9-AC: Fluorescence detector with excitation at approximately 375 nm and emission at approximately 520 nm.
-
-
-
Quantification:
-
Construct calibration curves for both 9-NC and 9-AC using standard solutions of known concentrations in blank plasma.
-
Calculate the concentrations of 9-NC and 9-AC in the unknown samples by comparing their peak areas to the respective calibration curves.
-
Conclusion
The in vivo conversion of 9-nitrocamptothecin to this compound is a critical metabolic activation step that significantly influences the therapeutic profile of the drug. This conversion is mediated by intracellular nitroreductase enzymes present in various tissues and blood cells. The pharmacokinetic data reveal substantial variability in the extent of this conversion across species and individuals, highlighting the importance of personalized medicine approaches. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the nuances of 9-NC metabolism and its implications for cancer therapy. A deeper understanding of the specific enzymes involved and the factors influencing their activity will be crucial for the continued development and optimization of 9-NC and other nitro-aromatic prodrugs.
References
- 1. Preclinical evaluation of the anticancer activity and toxicity of 9-nitro-20(S)-camptothecin (Rubitecan) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Camptothecin and 9-nitrocamptothecin (9NC) as anti-cancer, anti-HIV and cell-differentiation agents. Development of resistance, enhancement of 9NC-induced activities and combination treatments in cell and animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rubitecan: 9-NC, 9-Nitro-20(S)-camptothecin, 9-nitro-camptothecin, 9-nitrocamptothecin, RFS 2000, RFS2000 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical and Clinical Pharmacologic Studies of 9-Nitrocamptothecin and its this compound Metabolite - D-Scholarship@Pitt [d-scholarship.pitt.edu]
- 5. Conversion of 9-nitro-camptothecin to 9-amino-camptothecin by human blood cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of the in vivo and in vitro conversion of 9-nitro-20(S)-camptothecin to 9-amino-20(S)-camptothecin in humans, dogs, and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Cellular Maze: A Technical Guide to 9-Aminocamptothecin Uptake and Efflux
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Aminocamptothecin (9-AC), a potent derivative of the natural alkaloid camptothecin, is a topoisomerase I inhibitor with significant anticancer activity.[1][2] Its clinical efficacy is profoundly influenced by its ability to enter and remain within tumor cells to exert its cytotoxic effects. Understanding the intricate mechanisms governing the cellular uptake and efflux of 9-AC is therefore paramount for optimizing its therapeutic potential and overcoming drug resistance. This technical guide provides an in-depth exploration of these processes, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the involved pathways.
Like other camptothecins, 9-AC's activity is dependent on the equilibrium between its active lactone form and an inactive carboxylate form, a conversion that is sensitive to pH.[3][4] The cellular membrane acts as a critical gatekeeper, with a complex interplay of passive diffusion and active transport mechanisms determining the intracellular concentration of the active lactone.
Cellular Uptake Mechanisms
The entry of this compound into a cell is not a simple, singular event but rather a combination of passive and active transport processes.
Passive Diffusion
The lipophilic nature of the 9-AC lactone form allows it to traverse the cell membrane via passive diffusion, moving down its concentration gradient.[5] This process is non-saturable and does not require cellular energy. The rate of passive diffusion is influenced by the physicochemical properties of the drug and the composition of the cell membrane.
Active Transport
Evidence suggests the involvement of carrier-mediated transport in the uptake of camptothecin analogs. For the parent compound, camptothecin, a saturable, high-affinity, low-capacity transport system has been identified in Caco-2 cells, indicating the role of active transporters in its absorption.[5] While specific transporters mediating the influx of 9-AC have not been definitively identified, the saturable nature of camptothecin uptake suggests that similar mechanisms may be at play for its derivatives.
Cellular Efflux Mechanisms: The Role of ABC Transporters
A major hurdle in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters. These transporters act as cellular pumps, actively extruding a wide range of structurally diverse compounds, including anticancer drugs, from the cell.[6]
Several ABC transporters have been implicated in the efflux of camptothecin and its derivatives, thereby reducing their intracellular accumulation and cytotoxic efficacy.
-
ABCG2 (Breast Cancer Resistance Protein - BCRP): Overexpression of ABCG2 is a significant mechanism of resistance to various camptothecins.[7] It is considered a key transporter responsible for the efflux of 9-AC.
-
ABCB1 (P-glycoprotein - P-gp) and ABCC2 (Multidrug Resistance-Associated Protein 2 - MRP2): While the evidence is more established for other camptothecin analogs, P-gp and MRP2 may also contribute to the efflux of 9-AC, although their relative importance compared to ABCG2 is still under investigation.
The active efflux of 9-AC by these transporters is an energy-dependent process requiring ATP hydrolysis.
Quantitative Data on this compound Transport
Precise kinetic parameters for the uptake and efflux of this compound are not extensively documented in publicly available literature. However, data from related compounds and cytotoxicity assays provide valuable insights.
| Parameter | Value | Cell Line / System | Comments | Reference |
| Camptothecin Uptake Km | 31.2 ± 6.9 µM | Caco-2 | Indicates a saturable, high-affinity active transport component for the parent compound. | [5] |
| 9-AC IC50 (4-hour exposure) | 23.28 nM | MGH-U1 (bladder) | Demonstrates the high potency of 9-AC. | [2][8] |
| 33.51 nM | MCF-7 (breast) | [2][8] | ||
| 126.51 nM | HT-29 (colon) | [2][8] | ||
| 9-AC Lactone:Carboxylate Ratio | 35:65 | Cell culture media (pH 7.4) | Highlights the prevalence of the inactive form at physiological pH. | [2] |
| Effect of pH on Lactone Form | ~20% at pH 7.6 to ~95% at pH 6.0 | In solution | Demonstrates the significant impact of acidic conditions on the equilibrium, favoring the active form. | [3][4] |
| Effect of pH on 9-AC IC50 | 33 nM (pH 7.6) to 12 nM (pH 6.8) | EJ (bladder) | Lower pH enhances cytotoxicity, likely due to increased levels of the active lactone form. | [3] |
Signaling Pathways and Transport Mechanisms
The cellular transport of this compound can be visualized as a dynamic interplay between influx and efflux pathways.
Experimental Protocols
Detailed and standardized protocols are crucial for the accurate assessment of 9-AC cellular transport. The following are generalized methodologies that can be adapted for specific research needs.
Cellular Uptake Assay
This protocol outlines a method for quantifying the intracellular accumulation of 9-AC.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HT-29)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (e.g., RIPA buffer)
-
High-performance liquid chromatography (HPLC) system with fluorescence or UV detection
-
Multi-well cell culture plates (e.g., 24-well)
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that ensures they reach 80-90% confluency on the day of the experiment.
-
Drug Incubation:
-
Wash the cells twice with pre-warmed PBS.
-
Add fresh, pre-warmed culture medium containing the desired concentration of 9-AC to each well. Include a vehicle control (DMSO).
-
Incubate for various time points (e.g., 15, 30, 60, 120 minutes) at 37°C in a humidified incubator.
-
-
Termination of Uptake:
-
Aspirate the drug-containing medium.
-
Immediately wash the cells three times with ice-cold PBS to stop the transport process and remove extracellular drug.
-
-
Cell Lysis:
-
Add a sufficient volume of cell lysis buffer to each well.
-
Incubate on ice for 15-30 minutes with occasional agitation.
-
-
Sample Collection and Analysis:
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris.
-
Analyze the supernatant for 9-AC concentration using a validated HPLC method.
-
-
Data Normalization: Determine the protein concentration of each lysate to normalize the intracellular drug concentration (e.g., ng of 9-AC per mg of protein).
Cellular Efflux Assay
This protocol is designed to measure the rate at which 9-AC is exported from cells.
Materials:
-
Same as for the Cellular Uptake Assay
-
Efflux buffer (e.g., HBSS with 10 mM HEPES, pH 7.4)
Procedure:
-
Drug Loading:
-
Seed cells as described for the uptake assay.
-
Incubate the cells with a defined concentration of 9-AC for a sufficient time to allow for significant intracellular accumulation (e.g., 1-2 hours).
-
-
Initiation of Efflux:
-
Aspirate the drug-containing medium.
-
Wash the cells three times with ice-cold PBS.
-
Add pre-warmed, drug-free efflux buffer to each well.
-
-
Sample Collection:
-
At various time points (e.g., 5, 15, 30, 60 minutes), collect the entire volume of the efflux buffer from designated wells. This buffer contains the extruded drug.
-
Immediately after collecting the efflux buffer, lyse the cells in the corresponding wells as described in the uptake assay to determine the remaining intracellular drug concentration.
-
-
Sample Analysis: Analyze the 9-AC concentration in both the efflux buffer and the cell lysates by HPLC.
-
Data Analysis: Calculate the percentage of drug effluxed over time relative to the initial intracellular concentration.
To investigate the role of specific ABC transporters, the efflux assay can be performed in the presence and absence of known inhibitors (e.g., Ko143 for ABCG2, verapamil for P-gp).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the cellular transport of this compound.
Conclusion
The cellular accumulation of this compound is a critical determinant of its anticancer activity. A comprehensive understanding of its uptake and efflux mechanisms is essential for the rational design of novel therapeutic strategies. While passive diffusion contributes to its entry into cells, active efflux by ABC transporters, particularly ABCG2, plays a crucial role in limiting its efficacy and contributing to multidrug resistance. The pH-dependent equilibrium of 9-AC further adds to the complexity of its cellular pharmacology. The experimental protocols outlined in this guide provide a framework for researchers to further elucidate the transport kinetics of 9-AC and to develop strategies to modulate these processes for improved therapeutic outcomes. Future research should focus on identifying the specific influx transporters for 9-AC and on developing potent and specific inhibitors of the relevant efflux pumps to enhance the clinical utility of this promising anticancer agent.
References
- 1. In-vitro Cellular Uptake and Transport Study of 9-Nitrocamptothecin PLGA Nanoparticles Across Caco-2 Cell Monolayer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Effect of pH and human serum albumin on the cytotoxicity of a glucuronide prodrug of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The intestinal absorption of camptothecin, a highly lipophilic drug, across Caco-2 cells is mediated by active transporter(s) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of the breast cancer resistance protein (ABCG2) in drug transport - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological determinants of this compound cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 9-Aminocamptothecin (9-AC) in Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Aminocamptothecin (9-AC) is a derivative of the natural alkaloid camptothecin and a potent anti-cancer agent. Its primary mechanism of action is the inhibition of DNA topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the topoisomerase I-DNA cleavable complex, 9-AC leads to DNA damage, cell cycle arrest, and ultimately, apoptosis in cancer cells. These application notes provide detailed protocols for in vitro studies of 9-AC, focusing on cell viability, apoptosis, and cell cycle analysis.
Data Presentation
Table 1: Cytotoxicity of this compound (IC50 Values) in Various Human Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of 9-AC in several cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) |
| MCF-7 | Breast Cancer | Varies with exposure | 24 - 72 |
| MGH-U1 | Bladder Cancer | Varies with exposure | 24 - 72 |
| HT-29 | Colon Cancer | Varies with exposure | 24 - 72 |
| PC-3 | Prostate Cancer | 34.1 | 96 |
| PC-3M | Prostate Cancer | 10 | 96 |
| DU145 | Prostate Cancer | 6.5 | 96 |
| LNCaP | Prostate Cancer | 8.9 | 96 |
Note: The cytotoxicity of 9-AC is highly dependent on the duration of exposure. For MCF-7, MGH-U1, and HT-29 cell lines, increasing the exposure time from 24 to 72 hours can significantly decrease the concentration of 9-AC required to achieve a specific level of cell kill[1]. A minimal level of cell killing is observed at concentrations below 2.7 nM[1][2].
Experimental Protocols
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (9-AC)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of 9-AC in complete medium.
-
Remove the medium from the wells and add 100 µL of the 9-AC dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve 9-AC).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates or T25 flasks
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (9-AC)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed 1 x 10^6 cells in a T25 flask or appropriate number of cells in 6-well plates.
-
Allow cells to attach overnight.
-
Treat cells with various concentrations of 9-AC for the desired time.
-
-
Cell Harvesting and Staining:
-
Collect both floating and adherent cells. For adherent cells, use gentle trypsinization.
-
Wash the cells twice with cold PBS and centrifuge at low speed.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour.
-
FITC and PI fluorescence are typically detected in the FL1 and FL2 channels, respectively.
-
Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
-
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
6-well plates or T25 flasks
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (9-AC)
-
Cold 70% ethanol
-
PBS
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells and treat with 9-AC as described in the apoptosis protocol.
-
-
Cell Fixation:
-
Harvest cells (including floating cells).
-
Wash once with PBS and centrifuge.
-
Resuspend the pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (can be stored for several days).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
The DNA content is measured by detecting the fluorescence of PI.
-
The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak is indicative of apoptotic cells with fragmented DNA.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: A generalized workflow for in vitro analysis of this compound effects.
Caption: Signaling pathway of 9-AC leading to G2/M arrest and apoptosis.
References
Application Note: Clonogenic Assay Protocol for Determining 9-Aminocamptothecin Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
9-Aminocamptothecin (9-AC) is a potent, water-insoluble derivative of camptothecin, an anticancer agent that functions by inhibiting topoisomerase I.[1][2] This inhibition leads to DNA damage and subsequent cell death. The clonogenic assay, or colony formation assay, is a gold-standard in vitro method for evaluating the cytotoxic effects of anticancer agents by assessing the ability of single cells to undergo unlimited division and form colonies.[3][4] This application note provides a detailed protocol for performing a clonogenic assay to determine the cytotoxicity of this compound on various cancer cell lines.
Principle of the Method
The clonogenic assay measures the reproductive viability of cells after exposure to a cytotoxic agent. A single cell that retains the capacity to proliferate indefinitely will form a colony of at least 50 cells.[5] The survival fraction is calculated by comparing the plating efficiency of treated cells to that of untreated control cells. Plating efficiency is the ratio of the number of colonies formed to the number of cells seeded.[6]
Data Presentation
The following table summarizes the cytotoxic effects of this compound on different human cancer cell lines as determined by a clonogenic assay. The data illustrates the dependency of cytotoxicity on both drug concentration and exposure time.
| Cell Line | 9-AC Concentration (nM) | Exposure Time (hours) | Surviving Fraction (%) |
| HT-29 (Colon) | 2.7 | 24 | ~80 |
| 13.7 | 24 | ~20 | |
| 27.4 | 24 | ~10 | |
| 2.7 | 48 | ~60 | |
| 13.7 | 48 | ~8 | |
| 27.4 | 48 | ~5 | |
| MCF-7 (Breast) | 2.7 | 24 | ~90 |
| 13.7 | 24 | ~40 | |
| 27.4 | 24 | ~25 | |
| 2.7 | 48 | ~75 | |
| 13.7 | 48 | ~15 | |
| 27.4 | 48 | ~10 | |
| MGH-U1 (Bladder) | 2.7 | 24 | ~85 |
| 13.7 | 24 | ~30 | |
| 27.4 | 24 | ~15 | |
| 2.7 | 48 | ~65 | |
| 13.7 | 48 | ~10 | |
| 27.4 | 48 | ~7 |
Note: The surviving fraction data is estimated from graphical representations in the cited literature and is intended for illustrative purposes.[1]
Experimental Protocols
Materials
-
Human cancer cell lines (e.g., HT-29, MCF-7, MGH-U1)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
6-well plates or 60 mm dishes
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
-
Cell counter (e.g., hemocytometer or automated cell counter)
-
Humidified incubator (37°C, 5% CO2)
Protocol
-
Cell Culture and Plating:
-
Culture cells in complete medium until they reach exponential growth phase.
-
Harvest cells using trypsin-EDTA and resuspend in fresh medium to create a single-cell suspension.
-
Determine the cell concentration using a cell counter.
-
Seed the appropriate number of cells into 6-well plates or 60 mm dishes. The number of cells to be plated depends on the plating efficiency of the cell line and the expected toxicity of the treatment. For untreated controls, a lower cell number (e.g., 200-500 cells) is typically sufficient. For treated groups, a higher cell number will be required to obtain a countable number of colonies.
-
Incubate the plates overnight to allow cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test is 0.27 nM to 274 nM.[2]
-
Remove the medium from the plates and add the medium containing the desired concentrations of 9-AC. Include a vehicle control (medium with DMSO).
-
Incubate the cells with the drug for the desired exposure times (e.g., 24, 48, 72 hours).[1]
-
-
Colony Formation:
-
After the treatment period, remove the drug-containing medium and wash the cells once with PBS.
-
Add fresh, drug-free complete medium to each well.
-
Incubate the plates for 10-14 days, or until visible colonies are formed in the control wells.
-
-
Fixation and Staining:
-
Remove the medium and gently wash the colonies with PBS.
-
Fix the colonies by adding a fixation solution and incubating for 10-15 minutes.
-
Remove the fixation solution and stain the colonies with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
-
Colony Counting and Data Analysis:
-
Count the number of colonies containing at least 50 cells in each well.
-
Calculate the Plating Efficiency (PE) for the control group:
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
-
Calculate the Surviving Fraction (SF) for each treatment group:
-
SF = (Number of colonies formed after treatment) / (Number of cells seeded x (PE / 100))
-
-
Visualizations
Experimental Workflow
Caption: Workflow of the clonogenic assay for cytotoxicity assessment.
Signaling Pathway of this compound
Caption: Mechanism of this compound-induced apoptosis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 4. Clonogenic Cell Survival Assay | Springer Nature Experiments [experiments.springernature.com]
- 5. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. dspace.mit.edu [dspace.mit.edu]
Application Notes: Inducing Apoptosis in Cancer Cells with 9-Aminocamptothecin
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | C20H17N3O4 | CID 72402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Antitumor Effects of Camptothecin Combined with Conventional Anticancer Drugs on the Cervical and Uterine Squamous Cell Carcinoma Cell Line SiHa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Camptothecin induces apoptosis in cancer cells via microRNA-125b-mediated mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial Control of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 8. The mitochondrial death pathway: a promising therapeutic target in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bosterbio.com [bosterbio.com]
- 10. academic.oup.com [academic.oup.com]
- 11. pnas.org [pnas.org]
- 12. biotech.illinois.edu [biotech.illinois.edu]
- 13. Pharmacological determinants of this compound cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. This compound: a topoisomerase I inhibitor with preclinical activity in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. bdbiosciences.com [bdbiosciences.com]
- 18. content.abcam.com [content.abcam.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Cycle Analysis of 9-Aminocamptothecin Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Aminocamptothecin (9-AC) is a potent derivative of the natural alkaloid camptothecin, which exhibits significant anticancer activity.[1] Its primary mechanism of action is the inhibition of DNA topoisomerase I, an essential enzyme involved in DNA replication and transcription.[2] By stabilizing the covalent complex between topoisomerase I and DNA, 9-AC leads to the accumulation of single-strand breaks, which are subsequently converted into cytotoxic double-strand breaks during the S-phase of the cell cycle. This DNA damage triggers a cellular stress response, leading to cell cycle arrest and, ultimately, apoptosis.[1]
Understanding the effects of 9-AC on cell cycle progression is crucial for elucidating its mechanism of action and for the development of effective cancer therapies. These application notes provide detailed protocols for analyzing the cell cycle distribution of cells treated with this compound using flow cytometry and for examining the expression of key cell cycle regulatory proteins by Western blotting.
Mechanism of Action: this compound-Induced Cell Cycle Arrest
This compound's cytotoxic effects are most prominent in the S-phase of the cell cycle, where the collision of the replication fork with the stabilized topoisomerase I-DNA cleavage complex leads to DNA double-strand breaks. This DNA damage activates complex cellular signaling pathways, primarily the DNA Damage Response (DDR), to halt cell cycle progression and allow for DNA repair. If the damage is too severe, the cell is directed towards apoptosis.
The primary pathways activated by 9-AC-induced DNA damage are the Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) kinase signaling cascades. These kinases phosphorylate and activate downstream checkpoint kinases, Chk2 and Chk1, respectively.[3] Activated Chk1 and Chk2 then phosphorylate a range of effector proteins that regulate cell cycle transitions. A key target is the Cdc25 family of phosphatases, which are responsible for activating cyclin-dependent kinases (CDKs). Phosphorylation of Cdc25 by Chk1/Chk2 leads to its inactivation and/or degradation, preventing the activation of CDK-cyclin complexes and causing cell cycle arrest, typically at the S and G2/M phases.[4]
Caption: Signaling pathway of this compound-induced cell cycle arrest.
Data Presentation
The following tables summarize the quantitative effects of this compound on the cell cycle distribution of various cancer cell lines.
Table 1: Cell Cycle Distribution in Human Prostate Cancer (LNCaP) and Colon Cancer (HCT116) Cells Treated with Camptothecin (a 9-AC analog).
| Cell Line | Treatment (24h) | % G0/G1 | % S | % G2/M |
| LNCaP | Control (DMSO) | 65.2 | 18.5 | 16.3 |
| 2 µM Camptothecin | 35.1 | 9.7 | 55.2 | |
| 4 µM Camptothecin | 30.8 | 8.1 | 61.1 | |
| HCT116 | Control (DMSO) | 58.9 | 20.1 | 21.0 |
| 2 µM Camptothecin | 32.5 | 12.3 | 55.2 | |
| 4 µM Camptothecin | 28.7 | 10.5 | 60.8 |
Data adapted from a study on camptothecin, which has a similar mechanism of action to this compound.[1][5]
Table 2: Cell Cycle Distribution in Human Glioblastoma Cell Lines Treated with Camptothecin.
| Cell Line | Treatment (Time) | % G1 | % S | % G2/M |
| U87-MG | Control (24h) | 60.1 | 25.4 | 14.5 |
| 1 µM CPT (24h) | 45.2 | 35.8 | 19.0 | |
| 1 µM CPT (72h) | 38.7 | 30.1 | 31.2 | |
| DBTRG-05 | Control (24h) | 55.3 | 30.1 | 14.6 |
| 0.2 µM CPT (24h) | 40.1 | 42.3 | 17.6 | |
| 0.2 µM CPT (72h) | 25.6 | 20.5 | 53.9 |
Data adapted from a study on camptothecin.[6]
Experimental Protocols
Caption: General experimental workflow for cell cycle analysis.
Protocol 1: Cell Cycle Analysis by Flow Cytometry using Propidium Iodide Staining
This protocol describes the analysis of cell cycle distribution in this compound-treated cells by staining with propidium iodide (PI), a fluorescent intercalating agent that binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (9-AC)
-
Dimethyl sulfoxide (DMSO, for 9-AC stock solution)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Trypsin-EDTA
-
70% Ethanol, ice-cold
-
RNase A (DNase-free)
-
Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of harvesting (typically 60-70% confluency).
-
Allow cells to adhere overnight.
-
Prepare a stock solution of 9-AC in DMSO. Dilute the stock solution in complete culture medium to the desired final concentrations. A vehicle control (DMSO) should be included.
-
Replace the medium in the wells with the medium containing 9-AC or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, 72 hours).
-
-
Cell Harvesting:
-
Aspirate the medium and wash the cells once with PBS.
-
Add trypsin-EDTA to detach the cells.
-
Once detached, add complete medium to inactivate the trypsin.
-
Transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant.
-
-
Cell Fixation:
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Fix the cells at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at 500 x g for 10 minutes.
-
Carefully aspirate the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate at 37°C for 30 minutes in the dark.[2]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for PI fluorescence detection (typically on the FL2 or PE channel).
-
Gate out doublets and debris using the pulse width and pulse area parameters.
-
Collect at least 10,000 events for each sample.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Protocol 2: Western Blot Analysis of Cell Cycle Regulatory Proteins
This protocol outlines the procedure for detecting changes in the expression and phosphorylation status of key cell cycle regulatory proteins in response to 9-AC treatment.
Materials:
-
Treated and control cell pellets (from Protocol 1, step 2)
-
RIPA buffer or other suitable lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (see Table 3 for suggestions)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Table 3: Recommended Primary Antibodies for Western Blot Analysis.
| Target Protein | Function in Cell Cycle | Expected Change with 9-AC |
| p-ATM (Ser1981) | DNA damage sensor | Increase |
| p-Chk2 (Thr68) | DNA damage checkpoint kinase | Increase |
| p-p53 (Ser15) | Tumor suppressor, transcription factor | Increase |
| p21 (WAF1/CIP1) | CDK inhibitor | Increase |
| Cyclin B1 | G2/M progression | Accumulation |
| CDK1 (Cdc2) | G2/M progression | Phosphorylation changes |
| p-Cdc25C (Ser216) | G2/M transition phosphatase | Increase (inhibitory) |
| Cleaved PARP | Apoptosis marker | Increase |
| β-Actin or GAPDH | Loading control | No change |
Procedure:
-
Protein Extraction and Quantification:
-
Lyse cell pellets in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control.
-
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for investigating the effects of this compound on the cell cycle. By employing flow cytometry for quantitative analysis of cell cycle distribution and Western blotting to probe the underlying molecular mechanisms, researchers can gain valuable insights into the efficacy and mode of action of this potent anticancer agent. These methods are essential tools for drug development professionals in the preclinical evaluation of topoisomerase I inhibitors.
References
- 1. Camptothecin induces G2/M phase arrest through the ATM-Chk2-Cdc25C axis as a result of autophagy-induced cytoprotection: Implications of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocols [moorescancercenter.ucsd.edu]
- 3. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. researchgate.net [researchgate.net]
- 6. Gene expression time-series analysis of Camptothecin effects in U87-MG and DBTRG-05 glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Topoisomerase I Inhibition Assay Using 9-Aminocamptothecin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Topoisomerase I (Top1) is a critical nuclear enzyme responsible for relaxing DNA supercoiling during essential cellular processes such as replication, transcription, and recombination.[1] It transiently cleaves a single DNA strand, allows the DNA to rotate, and then religates the strand.[2] Due to their heightened replicative activity, cancer cells are particularly dependent on topoisomerase I, making it a key target for anticancer therapies.[3][4] 9-Aminocamptothecin (9-AC) is a potent, water-insoluble derivative of camptothecin that exhibits significant antitumor activity by targeting topoisomerase I.[5][6] This document provides detailed protocols and application notes for performing a topoisomerase I inhibition assay using this compound.
Mechanism of Action: this compound, like other camptothecin derivatives, functions as a topoisomerase I "poison."[3] It does not inhibit the binding of the enzyme to DNA or the initial DNA cleavage step. Instead, it intercalates into the DNA at the site of the single-strand break and stabilizes the transient covalent complex formed between topoisomerase I and the cleaved DNA strand (Top1cc).[2][3] This stabilization prevents the religation of the DNA strand, leading to an accumulation of single-strand breaks.[3] When a replication fork encounters this stabilized complex, it results in a lethal double-strand break, ultimately triggering apoptosis and cell death.[3]
Quantitative Data: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound against various human cancer cell lines. It is important to note that the cytotoxicity of 9-AC is dependent on both the concentration and the duration of exposure.[1][5]
| Cell Line | Cancer Type | Exposure Time (h) | IC50 (nM) | Reference |
| PC-3 | Prostate Cancer | 96 | 34.1 | [5] |
| PC-3M | Prostate Cancer | 96 | 10 | [5] |
| DU145 | Prostate Cancer | 96 | 6.5 | [5] |
| LNCaP | Prostate Cancer | 96 | 8.9 | [5] |
| HT-29 | Colon Cancer | 4 | >274 | [1] |
| HT-29 | Colon Cancer | 8 | 110 | [1] |
| HT-29 | Colon Cancer | 12 | 46.8 | [1] |
| HT-29 | Colon Cancer | 24 | 20.6 | [1] |
| HT-29 | Colon Cancer | 48 | 14.3 | [1] |
| HT-29 | Colon Cancer | 72 | 13.7 | [1] |
| MGH-U1 | Bladder Cancer | 24 | 11.6 | [1] |
| MGH-U1 | Bladder Cancer | 72 | 9.9 | [1] |
| MCF-7 | Breast Cancer | 24 | 113.5 | [1] |
| MCF-7 | Breast Cancer | 72 | 14.3 | [1] |
Experimental Protocols
Protocol 1: Topoisomerase I Relaxation Inhibition Assay
This in vitro assay measures the ability of this compound to inhibit the relaxation of supercoiled plasmid DNA by human topoisomerase I. The principle is that supercoiled DNA migrates faster through an agarose gel than relaxed DNA. Inhibition of the enzyme will result in a greater proportion of supercoiled DNA remaining.
Materials:
-
Human Topoisomerase I (e.g., from TopoGEN)
-
Supercoiled plasmid DNA (e.g., pBR322 or pHOT1), 0.25 µg/µL
-
10x Topoisomerase I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 1.5 M NaCl, 10 mM EDTA, 1% BSA, 1 mM Spermidine, 50% Glycerol)[7]
-
This compound stock solution (10 mM in DMSO)[8]
-
Nuclease-free water
-
5x Stop Buffer/Gel Loading Dye (5% Sarkosyl, 0.125% Bromophenol Blue, 25% Glycerol)[7]
-
1% Agarose gel in 1x TAE buffer
-
Ethidium bromide or other DNA stain
-
UV transilluminator and gel documentation system
Procedure:
-
Reaction Setup: On ice, prepare a series of 1.5 mL microcentrifuge tubes. For each reaction, add the following in the specified order:
-
Nuclease-free water to a final volume of 20 µL
-
2 µL of 10x Topoisomerase I Assay Buffer
-
1 µL of supercoiled plasmid DNA (250 ng)
-
Variable amount of this compound (prepare serial dilutions from the stock to achieve a range of final concentrations, e.g., 1 µM to 100 µM). Include a "no inhibitor" control and a "solvent" (DMSO) control.[9]
-
-
Pre-incubation with Inhibitor: Gently mix the contents and pre-incubate the reaction mixtures with this compound for 10 minutes at room temperature. This allows the inhibitor to interact with the DNA substrate.
-
Enzyme Addition: Add 1-2 units of human Topoisomerase I to each tube. The optimal amount of enzyme should be predetermined as the minimum amount required to fully relax the supercoiled DNA under the assay conditions.
-
Incubation: Mix gently and incubate the reactions at 37°C for 30 minutes.[10][11]
-
Reaction Termination: Stop the reaction by adding 4 µL of 5x Stop Buffer/Gel Loading Dye.[12]
-
Agarose Gel Electrophoresis: Load the entire content of each reaction tube into the wells of a 1% agarose gel.
-
Electrophoresis: Run the gel at 5-10 V/cm for 2-3 hours, or until there is adequate separation between the supercoiled and relaxed DNA bands.[11]
-
Visualization and Analysis:
-
Stain the gel with ethidium bromide (0.5 µg/mL) for 15-30 minutes.[7]
-
Destain the gel in distilled water for 10-30 minutes.[7]
-
Visualize the DNA bands using a UV transilluminator and capture an image.
-
Quantify the intensity of the supercoiled and relaxed DNA bands using densitometry software. The percentage of inhibition can be calculated relative to the "no inhibitor" control.
-
Anticipated Results: In the absence of this compound, the supercoiled DNA will be converted to its relaxed form by topoisomerase I. With increasing concentrations of this compound, the relaxation of the supercoiled DNA will be inhibited, resulting in a dose-dependent increase in the intensity of the supercoiled DNA band.
Visualizations
Caption: Mechanism of Topoisomerase I Inhibition by this compound.
Caption: Experimental Workflow for Topoisomerase I Inhibition Assay.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 8. Perspectives on Biologically Active Camptothecin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. topogen.com [topogen.com]
- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assay of topoisomerase I activity [protocols.io]
Application Notes and Protocols: Preparing 9-Aminocamptothecin (9-AC) Stock Solutions for In Vitro Use
Introduction
9-Aminocamptothecin (9-AC) is a potent, water-insoluble derivative of camptothecin and a well-established inhibitor of DNA topoisomerase I[1][2]. Its mechanism of action involves the stabilization of the covalent complex between topoisomerase I and DNA, which leads to the accumulation of single-strand breaks in the DNA[3][4]. These breaks can be converted into lethal double-strand breaks during DNA replication, ultimately triggering cell cycle arrest and apoptosis[5]. Despite its potent anti-tumor activity, its utility in in vitro settings is complicated by its poor aqueous solubility and the hydrolytic instability of its active lactone ring at physiological pH[6][7].
The biologically active form of 9-AC possesses a closed α-hydroxy lactone ring. This ring undergoes a reversible, pH-dependent hydrolysis to form an inactive, water-soluble carboxylate species[6][7]. The lactone form is stable at acidic pH (below 4.5) but at physiological pH (7.4), only about 14.4% of the active lactone form persists at equilibrium[6][7]. This instability necessitates careful preparation and handling of 9-AC solutions to ensure reproducible and accurate experimental results. These notes provide detailed protocols for the preparation, storage, and use of 9-AC stock solutions for in vitro research.
Physicochemical and Solubility Data
Quantitative data for this compound are summarized in the tables below for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 363.37 g/mol | [1][8] |
| Molecular Formula | C₂₀H₁₇N₃O₄ | [1][8] |
| Appearance | Crystalline solid | [9] |
| CAS Number | 91421-43-1 | [1] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | 0.78 - 1.0 mg/mL (approx. 2.14 - 2.75 mM) | [1][2] |
| Dimethylformamide (DMF) | ~1.0 mg/mL | [2] |
| Water | Insoluble | [1] |
Note: The use of fresh, anhydrous DMSO is recommended as absorbed moisture can reduce the solubility of 9-AC[1].
Experimental Protocols
Protocol 1: Preparation of a High-Concentration 9-AC Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of 9-AC in DMSO, which is the most common solvent for initial solubilization.
Materials:
-
This compound (powder)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protected microcentrifuge tubes or cryovials
-
Calibrated precision balance
-
Sterile pipette and tips
Procedure:
-
Pre-warm DMSO: Bring the anhydrous DMSO to room temperature before opening to minimize moisture absorption.
-
Weigh 9-AC: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of 9-AC powder. For example, to prepare 1 mL of a 2 mM stock solution, weigh 0.727 mg of 9-AC (Calculation: 2 mmol/L * 1 L/1000 mL * 1 mL * 363.37 g/mol * 1000 mg/g = 0.727 mg).
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the vial containing the 9-AC powder.
-
Dissolve Completely: Vortex or gently agitate the solution at room temperature until the 9-AC is completely dissolved. The solution should be clear. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Aliquot for Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes[1][10][11].
-
Storage: Store the aliquoted stock solutions as recommended in Table 3.
Table 3: Recommended Storage of this compound Solutions
| Form | Temperature | Duration | Reference |
| Powder | -20°C | ≥ 3 years | [1] |
| Stock Solution in DMSO | -80°C | Up to 6-12 months | [10] |
| Stock Solution in DMSO | -20°C | Up to 1 month | [10][11] |
| Aqueous Working Solution | Room Temp / 37°C | Use immediately; do not store | [9] |
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol outlines the dilution of the DMSO stock solution into aqueous cell culture medium for immediate use in experiments.
Materials:
-
9-AC stock solution in DMSO (from Protocol 1)
-
Sterile cell culture medium, pre-warmed to 37°C
-
Sterile tubes and pipette tips
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 9-AC DMSO stock solution at room temperature.
-
Calculate Dilution: Determine the volume of stock solution needed to achieve the final desired concentration in your assay. For example, to prepare 5 mL of a 100 nM working solution from a 2 mM stock:
-
Use the dilution formula: C₁V₁ = C₂V₂
-
(2,000,000 nM) * V₁ = (100 nM) * (5000 µL)
-
V₁ = 2.5 µL
-
-
Serial Dilution (Recommended): To ensure accuracy and avoid precipitation, perform a serial dilution. First, dilute the concentrated stock into a small volume of medium, and then add this intermediate dilution to the final volume.
-
Final Dilution: Add the calculated volume (e.g., 2.5 µL) of the stock solution directly to the pre-warmed cell culture medium. Immediately mix thoroughly by gentle inversion or pipetting to ensure homogeneity and minimize local high concentrations that could cause precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%[11]. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
Immediate Use: Due to the rapid hydrolysis of the 9-AC lactone ring at physiological pH, use the prepared working solution immediately[12].
Application Notes: Key Considerations for In Vitro Use
-
Cytotoxicity Profile: The cytotoxic effect of 9-AC is highly dependent on both the drug concentration and the duration of exposure[5][13]. Short exposure times (< 24 hours) may result in limited cell killing, even at high concentrations[5][13]. Minimal cytotoxicity is often observed at concentrations below a threshold of approximately 2.7 nM[5][10][13].
-
Effective Concentration Range: For in vitro cytotoxicity assays, final concentrations typically range from the low nanomolar to the high nanomolar range (e.g., 0.27 nM to 274 nM)[5][10][14]. IC₅₀ values are cell-line specific and can range from ~6.5 nM to over 34 nM after 96 hours of exposure[10][12].
-
Cell Cycle Effects: As a topoisomerase I inhibitor, 9-AC typically induces cell cycle arrest in the S or G₂-M phase, consistent with its mechanism of disrupting DNA replication[5].
Visualizations
Caption: Experimental workflow for preparing 9-AC solutions.
Caption: Mechanism of action signaling pathway for 9-AC.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound CAS#: 91421-43-1 [m.chemicalbook.com]
- 3. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 9-Amino Camptothecin - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Physicochemical Characterization of this compound in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physicochemical characterization of this compound in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C20H17N3O4 | CID 72402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. This compound: a topoisomerase I inhibitor with preclinical activity in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacological determinants of this compound cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. glpbio.com [glpbio.com]
Liposomal Formulation of 9-Aminocamptothecin for Enhanced Drug Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of liposomal technology for the delivery of 9-Aminocamptothecin (9-AC), a potent anti-cancer agent. These notes include detailed protocols for the preparation and characterization of 9-AC liposomes, as well as methodologies for evaluating their in vitro and in vivo efficacy. The information is intended to guide researchers in the development and assessment of liposomal 9-AC formulations for pre-clinical and translational research.
Introduction
This compound (9-AC) is a water-insoluble derivative of the natural product camptothecin, which exhibits significant anti-tumor activity by inhibiting topoisomerase I, an enzyme crucial for DNA replication and repair.[][2] This inhibition leads to the stabilization of the topoisomerase I-DNA complex, resulting in DNA damage and the induction of apoptosis in cancer cells.[][3] Despite its potent anti-cancer properties, the clinical application of 9-AC has been hampered by its poor solubility, instability of the active lactone form at physiological pH, and undesirable side effects.[4][5]
Liposomal drug delivery systems offer a promising strategy to overcome these limitations.[4][6] By encapsulating 9-AC within a lipid bilayer, it is possible to enhance its solubility, protect the lactone ring from hydrolysis, and modify its pharmacokinetic profile to increase tumor accumulation while reducing systemic toxicity.[4][6][7] This document outlines the key considerations and experimental procedures for developing and evaluating liposomal 9-AC formulations.
Mechanism of Action and Signaling Pathway
This compound, like other camptothecin analogs, primarily exerts its cytotoxic effects by targeting DNA topoisomerase I. The encapsulation of 9-AC in liposomes does not alter its fundamental mechanism of action but rather enhances its delivery to tumor cells.
The key steps in the signaling pathway initiated by 9-AC are:
-
Topoisomerase I Inhibition: 9-AC binds to and stabilizes the covalent complex formed between topoisomerase I and DNA.[3][8] This prevents the re-ligation of the single-strand breaks created by the enzyme to relieve torsional stress during DNA replication and transcription.[][3]
-
DNA Damage: The persistence of these single-strand breaks leads to the formation of double-strand breaks when the replication fork collides with the stabilized complex.[]
-
Cell Cycle Arrest: The accumulation of DNA damage triggers the DNA Damage Response (DDR), leading to the activation of cell cycle checkpoints, primarily at the S and G2/M phases, to halt cell proliferation.[][9]
-
Apoptosis Induction: If the DNA damage is irreparable, the cell undergoes programmed cell death (apoptosis). This process involves the activation of caspase cascades (caspase-3, -8, -9) and the regulation of apoptosis-related proteins such as the Bcl-2 family (e.g., increased Bax, decreased Bcl-2).[9]
Data Presentation: Liposomal 9-AC Formulation Characteristics
The following tables summarize representative quantitative data for liposomal formulations of camptothecin analogs. These values can serve as a benchmark for the development of new 9-AC liposomes.
Table 1: Physicochemical Properties of Liposomal Formulations
| Formulation | Lipid Composition | Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug-to-Lipid Molar Ratio | Reference |
| 9-NC-LP | SPC, HSPC, Cholesterol | ~190 | ~ -11 | ~4.5 | 1:18 | [9][10] |
| CPT-LPs (Conventional) | - | - | - | 64.8 ± 0.8 | - | [11][12] |
| CPT-LPs (PEG2000) | - | - | - | 79.0 ± 0.4 | 1:25 | [11][12] |
| CPT-LPs (PEG5000) | - | - | - | 83.0 ± 0.4 | 1:25 | [11][12] |
9-NC-LP: 9-Nitrocamptothecin Liposomes; CPT-LPs: Camptothecin Liposomes; SPC: Soybean Phosphatidylcholine; HSPC: Hydrogenated Soybean Phosphatidylcholine.
Table 2: In Vitro Drug Release Profile
| Formulation | Release at 6h (%) | Release at 8h (%) | Release Medium | Reference |
| CPT Solution | 96.6 ± 0.6 | - | PBS | [12] |
| CPT-LPs (Conventional) | 45.6 ± 0.9 | 52.4 ± 0.8 | PBS | [12] |
| CPT-LPs (PEG2000) | 32.1 ± 0.9 | 45.3 ± 0.6 | PBS | [12] |
| CPT-LPs (PEG5000) | 25.4 ± 0.1 | 32.2 ± 0.4 | PBS | [12] |
Table 3: In Vivo Anti-Tumor Efficacy (Hepatocellular Carcinoma Xenograft Model)
| Treatment Group | Dose | Tumor Inhibition (%) | Reference |
| 9-NC-LP (Low Dose) | 1.5 mg/kg/d | 41.66 | [9] |
| 9-NC-LP (High Dose) | 2.5 mg/kg/d | 87.02 | [9] |
Experimental Protocols
This section provides detailed methodologies for the preparation, characterization, and evaluation of liposomal 9-AC.
Preparation of Liposomal this compound
The thin-film hydration method is a widely used technique for the preparation of liposomes.[13]
Materials:
-
This compound
-
Phospholipids (e.g., Soybean Phosphatidylcholine (SPC), Hydrogenated Soybean Phosphatidylcholine (HSPC), DSPE-mPEG2000)[10]
-
Cholesterol[10]
-
Organic solvents (e.g., Chloroform, Methanol)
-
Aqueous buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
Protocol:
-
Lipid Film Formation:
-
Dissolve 9-AC, phospholipids, and cholesterol in a mixture of chloroform and methanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator and rotate it in a water bath at a temperature above the lipid phase transition temperature to evaporate the organic solvents.
-
A thin lipid film will form on the inner surface of the flask.
-
Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer by rotating the flask in the water bath for 1-2 hours. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or bath sonicator.
-
Alternatively, the liposome suspension can be extruded through polycarbonate membranes with defined pore sizes.
-
-
Purification:
-
Remove the unencapsulated 9-AC by dialysis against the aqueous buffer or by size exclusion chromatography.
-
Characterization of Liposomes
1. Particle Size and Zeta Potential:
-
Dilute the liposomal suspension with the aqueous buffer.
-
Measure the particle size and zeta potential using a dynamic light scattering (DLS) instrument.
2. Encapsulation Efficiency:
-
Separate the liposomes from the unencapsulated drug using methods like ultracentrifugation or size exclusion chromatography.
-
Disrupt the liposomes using a suitable solvent (e.g., methanol) to release the encapsulated drug.
-
Quantify the amount of 9-AC in the liposomal fraction and the total amount of drug used for the formulation using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100
3. In Vitro Drug Release:
-
Place a known amount of the liposomal formulation in a dialysis bag with a specific molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., PBS) at 37°C with constant stirring.
-
At predetermined time intervals, withdraw samples from the release medium and replace with fresh medium.
-
Quantify the amount of 9-AC released into the medium.
-
Plot the cumulative percentage of drug released versus time.
In Vitro Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of free 9-AC, liposomal 9-AC, and a blank liposome control.
-
Incubate the plates for a specified period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC50 (half-maximal inhibitory concentration) values.
In Vivo Anti-Tumor Efficacy Study
Animal Model:
-
Use immunodeficient mice (e.g., nude mice, SCID mice).
-
Subcutaneously inject cancer cells to establish a xenograft tumor model.
Treatment:
-
When the tumors reach a certain volume, randomize the mice into different treatment groups (e.g., control, free 9-AC, liposomal 9-AC).
-
Administer the treatments intravenously or intraperitoneally according to the study design.
-
Monitor the tumor volume and body weight of the mice regularly.
Endpoint:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Calculate the tumor growth inhibition for each treatment group.
Conclusion
Liposomal encapsulation of this compound presents a viable strategy to enhance its therapeutic potential by improving its physicochemical properties and pharmacokinetic profile. The protocols and data presented in this document provide a framework for the rational design and evaluation of novel liposomal 9-AC formulations. Further research and optimization are necessary to translate these promising preclinical findings into clinical applications for the treatment of various cancers.
References
- 2. selleckchem.com [selleckchem.com]
- 3. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liposomal formulations of poorly soluble camptothecin: drug retention and biodistribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A novel microfluidic liposomal formulation for the delivery of the SN-38 camptothecin: characterization and in vitro assessment of its cytotoxic effect on two tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 9-Amino Camptothecin - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
- 9. Characterization of 9-Nitrocamptothecin Liposomes: Anticancer Properties and Mechanisms on Hepatocellular Carcinoma In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of phospholipid composition on characterization of liposomes containing 9-nitrocamptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Stealth Liposomes (PEGylated) Containing an Anticancer Drug Camptothecin: In Vitro Characterization and In Vivo Pharmacokinetic and Tissue Distribution Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for 9-Aminocamptothecin Nanoparticle Delivery Systems in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Aminocamptothecin (9-AC), a potent derivative of the natural alkaloid camptothecin, is a topoisomerase I inhibitor with significant anticancer activity.[1] Its mechanism of action involves the stabilization of the topoisomerase I-DNA covalent complex, which leads to DNA strand breaks and ultimately induces apoptosis in cancer cells.[2] Despite its promising therapeutic potential, the clinical application of 9-AC is hampered by its poor water solubility, instability of the active lactone ring at physiological pH, and associated toxicities.[3][4]
Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations.[5] By encapsulating 9-AC within nanoparticles, it is possible to enhance its solubility and stability, prolong its circulation time, and potentially achieve targeted delivery to tumor tissues through the enhanced permeability and retention (EPR) effect.[5] This can lead to improved therapeutic efficacy and a reduction in systemic side effects.[6]
This document provides detailed application notes and protocols for the formulation, characterization, and evaluation of this compound nanoparticle delivery systems for cancer therapy. The protocols are primarily based on well-established methods for analogous compounds like 9-nitrocamptothecin (9-NC), a prodrug of 9-AC, and can be adapted for 9-AC with minor modifications.
Data Presentation: Physicochemical Characteristics of Camptothecin Analog Nanoparticles
The following tables summarize quantitative data from studies on nanoparticle formulations of camptothecin analogs, primarily 9-nitrocamptothecin (9-NC), which serve as a reference for the development of 9-AC nanoparticles.
Table 1: Formulation Parameters and Physicochemical Properties of 9-NC Loaded PLGA and PLGA-PEG Nanoparticles
| Formulation Code | Polymer Composition | Average Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| 9-NC-PLGA | PLGA | 207 ± 26 | 0.01 | - | > 30 | - | [7] |
| 9-NC-PLGA-PEG | PLGA-PEG | 148.5 ± 30 | Narrow | +1.84 | > 45 | - | [1][8] |
Table 2: In Vitro Cytotoxicity of 9-NC Nanoparticles in Ovarian Carcinoma Cells (A2780)
| Formulation | IC50 Value | Fold Decrease in IC50 vs. Free Drug | Reference |
| Free 9-NC | - | - | [9] |
| 9-NC-PLGA-PEG Nanoparticles | Decreased | 10-fold | [9] |
Experimental Protocols
Protocol 1: Formulation of 9-AC Loaded PLGA-PEG Nanoparticles by Nanoprecipitation
This protocol is adapted from methods used for 9-nitrocamptothecin.[1][7]
Materials:
-
This compound (9-AC)
-
Poly(lactic-co-glycolic acid)-Poly(ethylene glycol) (PLGA-PEG) copolymer
-
Polyvinyl alcohol (PVA)
-
Acetone
-
Milli-Q or deionized water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA-PEG copolymer (e.g., 165 mg) and 9-AC in acetone to form the internal organic phase.[7]
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 50 mg in 22 mL of water) to serve as the external aqueous phase and emulsifier.[7]
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring. The nanoparticles will form spontaneously as the acetone diffuses out.
-
Solvent Evaporation: Continue stirring the suspension for several hours in a fume hood to ensure the complete evaporation of acetone.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticle pellet multiple times with Milli-Q water to remove any unencapsulated drug and excess PVA.
-
Lyophilization (Optional): For long-term storage, the nanoparticles can be lyophilized with a cryoprotectant.
Protocol 2: Characterization of 9-AC Nanoparticles
1. Particle Size and Zeta Potential Analysis:
-
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Procedure:
-
Resuspend the nanoparticle pellet in Milli-Q water.
-
Dilute the suspension to an appropriate concentration.
-
Measure the particle size (hydrodynamic diameter), polydispersity index (PDI), and zeta potential using the DLS instrument.
-
2. Drug Loading and Encapsulation Efficiency:
-
Method: High-Performance Liquid Chromatography (HPLC).[10]
-
Procedure:
-
Total Drug (Wt): Take a known amount of the lyophilized nanoparticle powder and dissolve it in a suitable solvent that dissolves both the polymer and the drug (e.g., acetonitrile).
-
Free Drug (Wf): Analyze the supernatant collected during the washing steps to determine the amount of unencapsulated drug.
-
HPLC Analysis: Quantify the amount of 9-AC in both samples using a validated HPLC method.
-
Calculations:
-
Drug Loading (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
Encapsulation Efficiency (%) = ((Total drug - Free drug) / Total drug) x 100
-
-
3. In Vitro Drug Release Study:
-
Procedure:
-
Place a known amount of 9-AC loaded nanoparticle suspension in a dialysis bag with a specific molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) at 37°C with constant stirring.
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium.
-
Quantify the amount of 9-AC released into the medium at each time point using HPLC.
-
Plot the cumulative percentage of drug released versus time.
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxic effects of 9-AC nanoparticles on cancer cell lines.[9]
Materials:
-
Cancer cell line (e.g., human ovarian carcinoma A2780)[2]
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Free 9-AC
-
9-AC loaded nanoparticles
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a specific density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of free 9-AC, 9-AC loaded nanoparticles, and empty nanoparticles (as a control). Include untreated cells as a negative control.
-
Incubation: Incubate the plates for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. Plot cell viability versus drug concentration to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Visualizations
Signaling Pathway
Caption: Mechanism of this compound induced apoptosis.
Experimental Workflow
Caption: Workflow for evaluating 9-AC nanoparticles.
References
- 1. Preparation and Characterization of Camptothecin Solid Lipid Nanoparticles | Semantic Scholar [semanticscholar.org]
- 2. Encapsulation in PLGA-PEG enhances 9- nitro-camptothecin cytotoxicity to human ovarian carcinoma cell line through apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Improved Anticancer Efficacies of Camptothecin Nano-Formulations: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Camptothecin-based nanodrug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preparation and in vitro characterization of 9-nitrocamptothecin-loaded long circulating nanoparticles for delivery in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation and in vitro characterization of 9-nitrocamptothecin-loaded long circulating nanoparticles for delivery in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 9-nitrocamptothecin polymeric nanoparticles: cytotoxicity and pharmacokinetic studies of lactone and total forms of drug in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. notes.aquiles.me [notes.aquiles.me]
Application Notes and Protocols for Oral Administration and Bioavailability of 9-Aminocamptothecin
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Aminocamptothecin (9-AC) is a potent semi-synthetic analog of the natural alkaloid camptothecin, a well-established inhibitor of DNA topoisomerase I.[1][2] This enzyme plays a crucial role in relieving torsional stress in DNA during replication and transcription.[1] By stabilizing the topoisomerase I-DNA cleavable complex, 9-AC leads to DNA strand breaks and ultimately, cancer cell death.[3][4] While demonstrating significant antitumor activity, the clinical application of 9-AC has been challenged by its poor water solubility and the pH-dependent equilibrium between its active lactone and inactive carboxylate forms.[1] Oral administration presents a desirable route for prolonged drug exposure, which has been suggested to enhance the antitumor activity of camptothecins.[5][6] These application notes provide a comprehensive overview of the oral administration and bioavailability of 9-AC, including quantitative data, detailed experimental protocols, and a visualization of its mechanism of action.
Data Presentation
The oral bioavailability of this compound is influenced by its formulation. The following table summarizes key pharmacokinetic parameters from a clinical study in adult patients with solid tumors who received an oral formulation of 9-AC in polyethylene glycol (PEG) 1000 capsules.[5][6]
| Parameter | Value | Reference |
| Formulation | 9-AC in Polyethylene Glycol 1000 Capsules | [5][6] |
| Dosage | 1.5 mg/m² orally | [5][6] |
| Mean Bioavailability | 48.6% (± 17.6%) | [5][6] |
| Range of Bioavailability | 24.5% - 80.4% | [5][6] |
| Time to Peak Plasma Concentration (Tmax) | 1.2 hours | [5][6] |
| Active Form in Plasma (Lactone) | < 10% of total drug in the terminal phase | [5][6] |
Experimental Protocols
Preparation of this compound Oral Formulation (Hypothetical Protocol based on available data)
This protocol describes a method for preparing this compound capsules with polyethylene glycol 1000, based on formulations used in clinical trials.[5][6]
Materials:
-
This compound (pharmaceutical grade)
-
Polyethylene glycol 1000 (PEG 1000)
-
Gelatin capsules (appropriate size)
-
Mortar and pestle or other suitable homogenization equipment
-
Heating mantle or water bath
-
Analytical balance
Procedure:
-
Calculate the required amounts: Determine the mass of 9-AC and PEG 1000 needed for the desired dosage and batch size.
-
Melt the PEG 1000: Gently heat the PEG 1000 in a suitable container using a heating mantle or water bath until it is completely melted and forms a clear liquid.
-
Incorporate 9-AC: Gradually add the pre-weighed 9-AC powder to the molten PEG 1000 while continuously stirring to ensure a homogenous suspension. Use a mortar and pestle or a homogenizer to reduce the particle size of 9-AC for better dispersion if necessary.
-
Fill the capsules: While the mixture is still in a liquid state, accurately fill the gelatin capsules with the calculated volume of the 9-AC/PEG 1000 suspension.
-
Cool and solidify: Allow the filled capsules to cool at room temperature to solidify the PEG 1000 matrix.
-
Quality control: Perform weight variation and content uniformity tests to ensure the quality and consistency of the prepared capsules.
In Vivo Oral Bioavailability Study in a Rat Model
This protocol outlines a typical procedure for assessing the oral bioavailability of a 9-AC formulation in rats.
Materials:
-
Male Sprague-Dawley rats (or other appropriate strain), 200-250g
-
This compound oral formulation (e.g., PEG 1000 capsules or a solution/suspension for gavage)
-
This compound solution for intravenous (IV) administration (for bioavailability calculation)
-
Oral gavage needles
-
Syringes
-
Blood collection tubes (e.g., containing EDTA)
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Animal Acclimatization: Acclimate the rats to the laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight (approximately 12 hours) before drug administration, with free access to water.
-
Dosing:
-
Oral Group: Administer the 9-AC oral formulation to a group of rats via oral gavage. The dosage should be calculated based on the animal's body weight.
-
Intravenous Group: Administer a known dose of 9-AC solution intravenously to a separate group of rats to serve as a reference for bioavailability calculation.
-
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Data Analysis:
-
Quantify the concentration of 9-AC in the plasma samples using a validated analytical method (see Protocol 3).
-
Calculate the pharmacokinetic parameters, including the Area Under the Curve (AUC), for both the oral and IV groups.
-
Determine the absolute bioavailability using the following formula:
-
Bioavailability (%) = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100
-
-
Quantification of this compound in Rat Plasma using HPLC with Fluorescence Detection
This protocol provides a method for the quantitative analysis of 9-AC in plasma samples.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector
-
Reversed-phase C18 column
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable buffer components
-
This compound standard
-
Internal standard (e.g., another camptothecin analog)
-
Plasma samples from the in vivo study
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of 9-AC in a blank plasma matrix at known concentrations to create a calibration curve.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (or standard), add 200 µL of cold acetonitrile (or another suitable organic solvent) to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
-
HPLC Analysis:
-
Mobile Phase: A typical mobile phase could be a mixture of acetonitrile and water with a small percentage of formic acid to maintain an acidic pH, which helps in keeping the lactone ring of 9-AC intact.
-
Flow Rate: Set a suitable flow rate (e.g., 1 mL/min).
-
Injection Volume: Inject a fixed volume of the prepared sample onto the HPLC column.
-
Fluorescence Detection: Set the excitation and emission wavelengths appropriate for 9-AC (e.g., Excitation: ~370 nm, Emission: ~520 nm).
-
-
Data Quantification:
-
Generate a calibration curve by plotting the peak area ratios of 9-AC to the internal standard against the corresponding concentrations of the standards.
-
Determine the concentration of 9-AC in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Signaling Pathway and Experimental Workflow Visualizations
Below are diagrams created using the DOT language to visualize the mechanism of action of this compound and a typical experimental workflow for assessing its oral bioavailability.
Caption: Mechanism of this compound action.
Caption: Experimental workflow for oral bioavailability.
References
- 1. Preclinical and Clinical Pharmacologic Studies of 9-Nitrocamptothecin and its this compound Metabolite - D-Scholarship@Pitt [d-scholarship.pitt.edu]
- 2. ouv.vt.edu [ouv.vt.edu]
- 3. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 4. The mechanism of topoisomerase I poisoning by a camptothecin analog - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and bioavailability of oral this compound capsules in adult patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
Application Notes and Protocols: 9-Aminocamptothecin in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical rationale and experimental protocols for investigating the combination of 9-Aminocamptothecin (9-AC) with other chemotherapy agents, primarily focusing on its synergistic interaction with cisplatin. Additionally, considerations for combinations with etoposide are discussed.
Introduction
This compound (9-AC), a derivative of camptothecin, is a potent inhibitor of topoisomerase I, an essential enzyme involved in DNA replication and transcription.[1] By stabilizing the topoisomerase I-DNA cleavable complex, 9-AC induces single-strand DNA breaks, leading to cell cycle arrest and apoptosis.[1] Preclinical studies have explored the potential of 9-AC in combination with other cytotoxic agents to enhance antitumor efficacy and overcome drug resistance. This document outlines the application of 9-AC in combination therapies, providing detailed experimental protocols and summarizing key quantitative data from preclinical research.
This compound and Cisplatin Combination Therapy
2.1. Preclinical Rationale and Synergy
The combination of 9-AC and cisplatin has demonstrated synergistic cytotoxicity in preclinical models, particularly in human ovarian cancer.[2] Cisplatin, a platinum-based chemotherapeutic, forms DNA adducts, primarily intrastrand and interstrand cross-links, which block DNA replication and transcription, ultimately triggering apoptosis.[2]
The synergistic effect of combining 9-AC with cisplatin stems from the modulation of DNA repair processes. Specifically, 9-AC has been shown to delay the reversal of cisplatin-induced DNA interstrand cross-links (ISCs).[2] This prolonged presence of DNA damage enhances the cytotoxic effect of cisplatin. Furthermore, the combination of 9-AC and cisplatin leads to a more pronounced S-phase arrest in the cell cycle compared to either agent alone, further contributing to the synergistic antitumor activity.[2]
2.2. Quantitative Data Summary
The following table summarizes the cytotoxic effects of this compound and Cisplatin, alone and in combination, on the IGROV-1 human ovarian cancer cell line.
| Treatment Agent(s) | Concentration | Cell Viability (% of control) | Combination Index (CI) | Synergy/Antagonism | Reference |
| This compound (9-AC) | 10 nM | ~80% | - | - | [2] |
| Cisplatin (CDDP) | 1 µM | ~75% | - | - | [2] |
| 9-AC + CDDP | 10 nM + 1 µM | ~40% | < 1 | Synergism | [2] |
Note: The exact IC50 and CI values were not explicitly stated in the primary reference in a tabular format, but the synergistic interaction was clearly demonstrated. A Combination Index (CI) value less than 1 indicates synergy.
2.3. Experimental Protocols
2.3.1. Cell Culture
The IGROV-1 human ovarian cancer cell line can be used for in vitro studies.[3]
-
Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2.3.2. Cytotoxicity Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[4]
-
Seed IGROV-1 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare stock solutions of 9-AC (in DMSO) and cisplatin (in 0.9% NaCl).
-
Treat the cells with various concentrations of 9-AC, cisplatin, or the combination of both for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO and/or NaCl solution).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 values for each treatment.
-
The combination index (CI) can be calculated using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[5]
2.3.3. DNA Interstrand Cross-Link (ISC) Analysis (Modified Comet Assay)
This protocol is based on the principles of the single-cell gel electrophoresis (comet) assay adapted for detecting ISCs.[6]
-
Treat IGROV-1 cells with 9-AC, cisplatin, or the combination for 1 hour.
-
Harvest the cells at different time points after treatment (e.g., 0, 6, 12, 24 hours) to assess the formation and repair of ISCs.
-
Embed the cells in low-melting-point agarose on a microscope slide.
-
Lyse the cells with a high-salt and detergent solution to remove membranes and proteins, leaving behind the nuclear DNA.
-
Subject the slides to alkaline electrophoresis. The presence of ISCs will retard the migration of DNA out of the nucleus, resulting in a smaller "comet tail."
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.
-
Quantify the comet tail moment (a measure of DNA damage) using image analysis software. A decrease in the tail moment indicates the presence of ISCs.
-
Compare the comet tail moments of treated cells to control cells to determine the extent of ISC formation and repair over time.
2.4. Signaling Pathway and Experimental Workflow Diagrams
This compound and Etoposide Combination Therapy
3.1. Preclinical Rationale and Schedule-Dependence
The combination of topoisomerase I inhibitors, like 9-AC, with topoisomerase II inhibitors, such as etoposide, has been investigated with the rationale of targeting two critical enzymes involved in DNA topology. However, the interaction between these two classes of drugs is highly schedule-dependent.[3]
-
Synergism: Sequential administration of a topoisomerase I inhibitor followed by a topoisomerase II inhibitor has been shown to be synergistic in some preclinical models.[3] The proposed mechanism involves the upregulation of topoisomerase IIα expression in response to the topoisomerase I inhibitor, thereby sensitizing the cells to the subsequent treatment with the topoisomerase II inhibitor.
-
Antagonism: Simultaneous administration or the reverse sequence (topoisomerase II inhibitor followed by a topoisomerase I inhibitor) can result in antagonistic effects.[3]
3.2. Quantitative Data Summary
Due to the limited and conflicting preclinical data on the direct combination of 9-AC and etoposide, a quantitative summary table is not provided. Researchers are advised to perform detailed dose-response and scheduling experiments to determine the nature of the interaction in their specific cancer model.
3.3. Experimental Protocol Considerations
3.3.1. Cell Viability and Synergy Assessment
To investigate the schedule-dependent interaction of 9-AC and etoposide, a modified cytotoxicity assay protocol is recommended:
-
Simultaneous Exposure: Treat cells with both 9-AC and etoposide concurrently for a defined period (e.g., 24 hours).
-
Sequential Exposure (9-AC first): Treat cells with 9-AC for a specific duration (e.g., 24 hours), wash the cells to remove the drug, and then add etoposide for another defined period (e.g., 24 hours).
-
Sequential Exposure (Etoposide first): Treat cells with etoposide first, followed by a wash and then treatment with 9-AC.
-
Assess cell viability using the MTT assay as described in section 2.3.2.
-
Calculate the Combination Index for each schedule to determine if the interaction is synergistic, additive, or antagonistic.
3.4. Logical Relationship Diagram
Conclusion
The combination of this compound with cisplatin holds promise as a synergistic therapeutic strategy, primarily through the inhibition of DNA repair mechanisms. The provided protocols offer a framework for researchers to investigate this combination further. The interaction between 9-AC and etoposide is more complex and highly dependent on the administration schedule, necessitating careful experimental design to elucidate the potential for a synergistic effect. These application notes serve as a valuable resource for the rational design and execution of preclinical studies involving this compound in combination chemotherapy.
References
- 1. Combined paclitaxel, cisplatin and fluorouracil therapy enhances ionizing radiation effects, inhibits migration and induces G0/G1 cell cycle arrest and apoptosis in oral carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of cisplatin cytotoxicity in acute promyelocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IGROV-1 Human Ovarian Cancer Cell Line Millipore [sigmaaldrich.com]
- 4. Enhancement of tumor cell death by combining cisplatin with an oncolytic adenovirus carrying MDA-7/IL-24 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Measurement of DNA interstrand crosslinking in individual cells using the Single Cell Gel Electrophoresis (Comet) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 9-Aminocamptothecin (9-AC) Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-Aminocamptothecin (9-AC). The focus is on addressing the compound's poor water solubility to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound (9-AC) not dissolving in aqueous solutions?
This compound is known for its poor water solubility, which presents a significant challenge for its use in experiments.[1][2] This low solubility is an inherent characteristic of the molecule. Furthermore, at physiological pH (7.4), the active lactone form of 9-AC is prone to hydrolysis, converting to a more soluble but inactive carboxylate form.[3][4] Only about 14% of the active lactone species remains at this pH.[3][4]
Q2: What is the most straightforward method to improve 9-AC solubility for in vitro experiments?
The solubility of 9-AC is highly dependent on pH. A significant, 35-fold increase in solubility can be achieved by lowering the pH from 4.4 to 1.2.[3] The active lactone form of 9-AC is stable at a pH below 4.5.[3] Therefore, preparing stock solutions in an acidic aqueous medium is a primary strategy. For many cellular experiments, initial solubilization in an organic solvent like Dimethyl Sulfoxide (DMSO) is a common practice before further dilution in culture media.[5][6]
Q3: Can I use co-solvents to prepare 9-AC for in vivo animal studies?
Yes, co-solvent formulations are frequently used for in vivo administration of 9-AC. A commonly cited formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[7] This approach creates a clear solution suitable for injection.
Q4: Are there more advanced methods to enhance 9-AC solubility?
Advanced formulation strategies are being explored to improve the solubility and stability of camptothecin derivatives. These include the development of nanocrystals and colloidal dispersions.[8][9] For instance, nanocrystal formulations of a 9-AC derivative have been shown to dramatically increase its aqueous solubility to concentrations greater than 9 mM without the need for co-solvents.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in cell culture medium | The final concentration of the organic solvent (e.g., DMSO) is too high. The pH of the medium is not acidic enough to maintain 9-AC solubility. | Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.5%) to avoid solvent toxicity and precipitation. Prepare a highly concentrated stock in DMSO and then dilute it serially in your acidic buffer or directly into the medium just before use. |
| Inconsistent experimental results | Hydrolysis of the active lactone ring to the inactive carboxylate form at physiological pH. | Prepare fresh solutions for each experiment. If possible, conduct experiments at a slightly acidic pH where the lactone form is more stable. Minimize the time the compound spends in neutral or alkaline solutions. |
| Difficulty achieving desired concentration for in vivo studies | The chosen solvent system is not adequate for the required dose. | Utilize a co-solvent system specifically designed for in vivo use, such as the DMSO/PEG300/Tween-80/Saline formulation. If precipitation occurs, gentle heating and sonication can aid dissolution.[7] |
Quantitative Data Summary
Table 1: pH-Dependent Solubility of this compound
| pH | Temperature (K) | Fold Increase in Solubility (from pH 4.4) | Reference |
| 1.2 | 298.15 | 35-fold | [3] |
| 4.4 | 298.15 | - | [3] |
Table 2: In Vivo Co-Solvent Formulation
| Component | Volumetric Ratio (%) | Resulting Concentration | Reference |
| DMSO | 10 | ≥ 0.33 mg/mL | [7] |
| PEG300 | 40 | [7] | |
| Tween-80 | 5 | [7] | |
| Saline | 45 | [7] |
Experimental Protocols
Protocol 1: Preparation of 9-AC Stock Solution using DMSO
-
Weigh the desired amount of this compound powder.
-
Add fresh, anhydrous DMSO to achieve a high concentration stock solution (e.g., 10 mM).[5]
-
Vortex or sonicate the mixture until the compound is fully dissolved.
-
Store the stock solution at -20°C.
-
For experiments, dilute the stock solution to the final working concentration in the appropriate aqueous buffer or cell culture medium immediately before use.
Protocol 2: Preparation of 9-AC for In Vivo Administration
-
Prepare a stock solution of 9-AC in DMSO (e.g., 3.3 mg/mL).[7]
-
In a sterile tube, add 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the total volume to 1 mL. This results in a final concentration of 0.33 mg/mL.[7]
-
If any precipitation or phase separation is observed, gentle heating and/or sonication can be used to facilitate dissolution.[7]
Visualizations
Caption: Workflow for preparing 9-AC solutions.
Caption: Logic for troubleshooting 9-AC precipitation.
Caption: 9-AC inhibits Topoisomerase I.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | C20H17N3O4 | CID 72402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Physicochemical Characterization of this compound in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physicochemical characterization of this compound in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 9-Amino Camptothecin - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. oncotarget.com [oncotarget.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: 9-Aminocamptothecin (9-AC) Lactone Ring Stabilization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for stabilizing the lactone ring of 9-Aminocamptothecin (9-AC) at physiological pH.
I. Frequently Asked Questions (FAQs)
Q1: Why is the lactone ring of this compound (9-AC) unstable at physiological pH?
The E-ring of 9-AC is a lactone that exists in a pH-dependent equilibrium with its inactive open-ring carboxylate form.[1][2][3] This hydrolysis is reversible, but at a physiological pH of 7.4, the equilibrium heavily favors the inactive, water-soluble carboxylate form.[2][4][5] This significantly reduces the drug's antitumor activity, as the closed lactone ring is essential for binding to and inhibiting topoisomerase I.[1]
Q2: What percentage of 9-AC is in the active lactone form at physiological pH?
At physiological pH 7.4, only about 14% of 9-AC remains in its active lactone form.[2][5] The lactone is stable in acidic conditions, typically below pH 4.5.[2][4]
Q3: What are the primary strategies to stabilize the lactone ring of 9-AC?
The main strategies focus on protecting the lactone ring from hydrolysis at physiological pH. These include:
-
Liposomal Encapsulation: Entrapping 9-AC within lipid bilayers can shield the lactone ring from the aqueous environment.
-
Polymer-Drug Conjugates: Covalently linking 9-AC to a polymer backbone can improve solubility and stability.
-
Nanoparticle Delivery Systems: Formulating 9-AC into nanoparticles can protect the drug and potentially target it to tumor tissues.
-
Prodrug Strategies: Modifying the 9-AC molecule to a temporarily inactive form (a prodrug) can enhance stability and solubility, with the active drug being released at the target site.[6][7]
II. Troubleshooting Guides
Liposomal Formulation Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Encapsulation Efficiency (EE) | - Inappropriate lipid composition.- Non-optimal drug-to-lipid ratio.[8][9][10]- Unsuitable preparation method.- Drug precipitation during formulation. | - Screen different lipid compositions (e.g., varying chain lengths, inclusion of cholesterol to modulate membrane fluidity).- Optimize the drug-to-lipid molar ratio; start with a range of 1:10 to 1:100 and analyze EE.[11]- Consider alternative preparation methods like thin-film hydration followed by extrusion for better lamellarity and size control.[11]- Ensure the pH of the hydration buffer is acidic (e.g., pH 4.0) to maintain 9-AC in its lactone form and improve solubility. |
| Poor Formulation Stability (Aggregation/Leakage) | - Suboptimal lipid composition.- High drug-to-lipid ratio leading to membrane destabilization.- Inappropriate storage conditions (temperature, pH). | - Incorporate PEGylated lipids (e.g., DSPE-PEG2000) to create "stealth" liposomes, which can improve stability and circulation time.- Re-evaluate and potentially lower the drug-to-lipid ratio.- Store liposomal formulations at 4°C and in a buffer that maintains the desired pH. Conduct long-term stability studies.[12][13][14][15] |
| Difficulty Dissolving 9-AC for Loading | - Poor aqueous solubility of 9-AC lactone.[4][16] | - Dissolve 9-AC in a small amount of an organic solvent (e.g., DMSO, methanol) before adding it to the lipid solution during the thin-film preparation.- Utilize an acidic aqueous solution for hydration to increase the solubility of the lactone form.[4] |
Polymer-Drug Conjugate Challenges
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Conjugation Efficiency | - Inefficient coupling chemistry.- Steric hindrance.- Side reactions. | - Optimize the reaction conditions (pH, temperature, catalyst, molar ratios of reactants).- Consider using a linker or spacer arm to reduce steric hindrance between the polymer and 9-AC.- Ensure all reactants are pure and dry, and perform the reaction under an inert atmosphere if necessary. |
| Conjugate Instability (Premature Drug Release) | - Linker is too labile under physiological conditions. | - Select a linker that is stable in circulation but cleavable at the target site (e.g., pH-sensitive or enzyme-cleavable linkers).[17] |
| Poor Water Solubility of the Conjugate | - High drug loading leading to increased hydrophobicity.- The polymer itself has limited water solubility. | - Reduce the drug loading percentage.- Use a highly water-soluble polymer backbone (e.g., HPMA, PEG).[18] |
| Difficulty in Characterization | - Heterogeneity of the conjugate (polydispersity of the polymer, variable drug loading). | - Use a combination of analytical techniques such as GPC/SEC to determine molecular weight and polydispersity, and UV-Vis or HPLC to quantify drug loading.[19] |
III. Quantitative Data Summary
| Parameter | Condition | Value | Reference(s) |
| 9-AC Lactone Form | Physiological pH (7.4) | ~14% | [2][5] |
| 9-AC Lactone Form | Acidic pH (<4.5) | Stable | [2][4] |
| 9-AC Glucuronide Prodrug Solubility | Aqueous solution (pH 4.0) | >80 times more soluble than 9-AC | [3][6] |
| 9-AC Glucuronide Prodrug Cytotoxicity | In vitro (human tumor cell lines) | 20-80 times less toxic than 9-AC (without β-glucuronidase) | [3][6] |
IV. Experimental Protocols
HPLC Analysis of 9-AC Lactone and Carboxylate Forms
This protocol allows for the quantification of the active lactone form and the total drug (lactone + carboxylate).
a) Sample Preparation for Total 9-AC:
-
To 100 µL of plasma, add 200 µL of cold (-20°C) acetonitrile containing 5% perchloric acid. This step precipitates proteins and converts the carboxylate form to the lactone form.[20][21]
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[20][21]
-
Reconstitute the residue in 100 µL of the mobile phase.
b) Sample Preparation for 9-AC Lactone:
-
To 100 µL of plasma, add 200 µL of a cold (-20°C) mixture of acetonitrile and chloroform (5:1 v/v) to precipitate proteins while stabilizing the lactone form.[2][20][21]
-
Follow steps 2-4 from the total 9-AC preparation.
c) HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., Zorbax SB RP-18).[1]
-
Mobile Phase: Acetonitrile/water mixture (e.g., 40:60 v/v) with pH adjusted to 3.5 for total 9-AC and 5.5 for the lactone form.[2][20][21]
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector (Excitation: ~380 nm, Emission: ~520 nm) or UV detector at 265 nm.[22]
-
Injection Volume: 20 µL.
Preparation of 9-AC Liposomes (Thin-Film Hydration Method)
-
Dissolve the desired lipids (e.g., DSPC and cholesterol in a 3:1 molar ratio) and 9-AC in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.
-
Attach the flask to a rotary evaporator and remove the organic solvent under vacuum to form a thin lipid film on the flask wall.
-
Further dry the film under high vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with an acidic aqueous buffer (e.g., 250 mM ammonium sulfate, pH 4.0) by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
To produce small unilamellar vesicles (SUVs), subject the MLV suspension to probe sonication or, preferably, extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Remove the unencapsulated 9-AC by size exclusion chromatography or dialysis.
Synthesis of a 9-AC-Polymer Conjugate (Example with HPMA)
-
Synthesize a 9-AC derivative containing a polymerizable group (e.g., a methacryloyl group) and a linker.[18]
-
Perform radical copolymerization of N-(2-hydroxypropyl)methacrylamide (HPMA) with the 9-AC-containing monomer in a suitable solvent (e.g., DMSO) using an initiator like AIBN.[18]
-
The reaction is typically carried out at 50-60°C for several hours under an inert atmosphere.
-
Purify the resulting polymer-drug conjugate by dialysis or size exclusion chromatography to remove unreacted monomers and free drug.
-
Characterize the conjugate for molecular weight (GPC), drug loading (UV-Vis or HPLC after hydrolysis), and purity.
Synthesis of a 9-AC Glucuronide Prodrug
This is a multi-step synthesis that requires expertise in organic chemistry. A general outline is provided below, based on published methods.[3][6]
-
Protect the hydroxyl and carboxylic acid groups of glucuronic acid (e.g., through acetylation and methylation).
-
Introduce a linker to the C1 position of the protected glucuronic acid. This linker will eventually connect to the 9-amino group of 9-AC. A self-immolative linker is often used.
-
Couple the protected glucuronide-linker moiety to this compound. This typically involves activating the linker and reacting it with the amino group of 9-AC.
-
Deprotect the hydroxyl and carboxylic acid groups on the glucuronide moiety to yield the final water-soluble prodrug.
-
Purify the final product using column chromatography and characterize it using NMR, mass spectrometry, and HPLC.
V. Visualizations
Caption: pH-dependent equilibrium of this compound.
Caption: Key experimental workflows for 9-AC stabilization and analysis.
References
- 1. High-performance liquid chromatographic analysis of the investigational anticancer drug this compound, as the lactone form and as the total of the lactone and the hydroxycarboxylate forms, in micro-volumes of human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid chromatographic quantitation of the lactone and the total of lactone and carboxylate forms of 9-nitrocamptothecin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Physicochemical Characterization of this compound in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physicochemical characterization of this compound in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of water-soluble glucuronide derivatives of camptothecin for cancer prodrug monotherapy and antibody-directed enzyme prodrug therapy (ADEPT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prodrug-Glucuronide Camptothecin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 8. The significance of drug-to-lipid ratio to the development of optimized liposomal formulation | Semantic Scholar [semanticscholar.org]
- 9. The significance of drug-to-lipid ratio to the development of optimized liposomal formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 15. ema.europa.eu [ema.europa.eu]
- 16. This compound | C20H17N3O4 | CID 72402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
- 18. BIODISTRIBUTION AND PHARMACOKINETICS OF COLON-SPECIFIC HPMA COPOLYMER – this compound CONJUGATE IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Polymer conjugates [ouci.dntb.gov.ua]
- 20. researchgate.net [researchgate.net]
- 21. Liquid chromatographic quantitation of the lactone and the total of lactone and carboxylate forms of 9-nitrocamptothecin in human plasma | CoLab [colab.ws]
- 22. jfda-online.com [jfda-online.com]
Technical Support Center: Overcoming 9-Aminocamptothecin (9-AC) Resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with 9-Aminocamptothecin (9-AC) resistant cancer cell lines.
Section 1: Frequently Asked Questions (FAQs)
Q1: My cancer cell line has developed resistance to 9-AC. What are the common underlying mechanisms?
A1: Resistance to this compound (9-AC), a topoisomerase I (TOP1) inhibitor, is a multifaceted issue. The primary mechanisms can be broadly categorized into three areas:
-
Alterations in the Drug Target (Topoisomerase I): This can involve mutations in the TOP1 gene, leading to a structurally altered enzyme that has a reduced affinity for 9-AC.[1][2][3] Alternatively, the overall expression level of the TOP1 protein might be downregulated, thus decreasing the number of available drug targets.[4][5]
-
Reduced Intracellular Drug Accumulation: A common mechanism is the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps.[6] Key transporters implicated in 9-AC resistance include ABCB1 (P-glycoprotein) and ABCG2 (Breast Cancer Resistance Protein - BCRP).[6][7] These transporters actively remove 9-AC from the cell, preventing it from reaching its target.
-
Altered Cellular Response to DNA Damage: Cancer cells can develop mechanisms to repair the DNA damage induced by 9-AC or to evade apoptosis (programmed cell death). Enhanced DNA repair pathways can remove the 9-AC-stabilized TOP1-DNA cleavage complexes.[8] Additionally, alterations in apoptotic signaling pathways, such as the overexpression of anti-apoptotic proteins like Bcl-2, can allow cells to survive despite the presence of DNA damage.[8]
Q2: How can I determine the specific mechanism of 9-AC resistance in my cell line?
A2: A systematic approach involving several experimental techniques can help elucidate the resistance mechanism:
-
Assess TOP1 Status:
-
Western Blotting: Quantify the protein levels of TOP1 in your resistant cell line compared to the sensitive parental line. A significant decrease in TOP1 expression suggests a target-related resistance mechanism.
-
Gene Sequencing: Sequence the TOP1 gene to identify potential mutations that might alter drug binding.
-
-
Evaluate Drug Efflux:
-
Western Blotting: Determine the protein expression levels of key ABC transporters like ABCB1 and ABCG2.
-
Functional Assays: Perform a Rhodamine 123 efflux assay to measure the activity of ABCB1. Increased efflux that can be reversed by a known inhibitor (e.g., verapamil) points towards this mechanism.
-
-
Investigate Cellular Response:
-
Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution after 9-AC treatment. Resistant cells may show a reduced G2/M arrest compared to sensitive cells.
-
Apoptosis Assays: Employ methods like the TUNEL assay or Annexin V staining to quantify the level of apoptosis induced by 9-AC. A blunted apoptotic response is indicative of resistance.
-
Q3: What are the primary strategies to overcome 9-AC resistance in my experiments?
A3: Several strategies can be employed to counteract 9-AC resistance, depending on the underlying mechanism:
-
Combination Therapy: Combining 9-AC with other therapeutic agents is a common and effective approach.[[“]][10][[“]][12][[“]]
-
ABC Transporter Inhibitors: Co-administration of 9-AC with inhibitors of ABCB1 (e.g., verapamil, tariquidar) or ABCG2 (e.g., Ko143, elacridar) can restore intracellular drug concentrations.[7][8][[“]][14]
-
Targeting DNA Repair Pathways: The use of inhibitors against key DNA repair proteins (e.g., PARP inhibitors) can potentiate the cytotoxic effects of 9-AC.
-
Modulating Apoptosis: Agents that promote apoptosis (e.g., Bcl-2 inhibitors) can lower the threshold for cell death in resistant cells.
-
-
Genetic Knockdown: Using techniques like siRNA to specifically knockdown the expression of genes conferring resistance, such as ABCG2, can re-sensitize cells to 9-AC.
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with 9-AC resistant cells.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent IC50 values for 9-AC. | Cell density at the time of treatment varies between experiments.[15] | Standardize the cell seeding density and ensure cells are in the logarithmic growth phase during drug exposure. |
| Inaccurate drug concentration due to degradation. | Prepare fresh 9-AC solutions for each experiment and protect from light. | |
| Contamination of cell culture. | Regularly test for mycoplasma contamination and practice sterile cell culture techniques. | |
| No significant difference in TOP1 protein levels between sensitive and resistant cells via Western blot. | Resistance is not due to altered TOP1 expression. | Investigate other mechanisms such as TOP1 mutations, increased drug efflux, or altered DNA damage response. |
| Poor antibody quality or blotting technique. | Use a validated TOP1 antibody and optimize Western blot protocol (e.g., protein loading, transfer efficiency). | |
| ABC transporter inhibitor fails to re-sensitize resistant cells to 9-AC. | The specific ABC transporter targeted by the inhibitor is not the primary driver of resistance. | Screen for the expression and activity of multiple ABC transporters (e.g., ABCB1, ABCG2). |
| The concentration of the inhibitor is suboptimal. | Perform a dose-response experiment to determine the optimal non-toxic concentration of the inhibitor. | |
| The inhibitor is ineffective in the specific cell line. | Try a different inhibitor with a distinct mechanism of action. | |
| siRNA knockdown of a resistance-associated gene does not restore sensitivity to 9-AC. | Knockdown efficiency is insufficient. | Optimize the siRNA transfection protocol and validate the knockdown at the protein level by Western blot. |
| Resistance is multifactorial, and targeting a single gene is not sufficient. | Consider targeting multiple resistance pathways simultaneously (e.g., combining siRNA with a small molecule inhibitor). |
Section 3: Data Presentation
Table 1: 9-AC IC50 Values in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | Resistance Status | 9-AC IC50 (nM) | Fold Resistance | Reference |
| NYH | Small Cell Lung | Sensitive (wt) | - | - | [4] |
| NYH/CAM15 | Small Cell Lung | Low Resistance | - | 3.2 | [4] |
| NYH/CAM50 | Small Cell Lung | High Resistance | - | 18 | [4] |
| A2780 | Ovarian | Sensitive | - | - | [6] |
| 2780DX8 | Ovarian | Resistant (to a camptothecin derivative) | - | 9.0 (to DX-8951f) | [6] |
| MCF-7 | Breast | Sensitive | 33.51 (4h exposure) | - | [16] |
| MGH-U1 | Bladder | Sensitive | 23.28 (4h exposure) | - | [16] |
| HT-29 | Colon | Sensitive | 126.51 (4h exposure) | - | [16] |
Note: Specific IC50 values for 9-AC were not always available in the source material; fold resistance is often reported instead.
Table 2: Reversal of Drug Resistance in Combination with ABC Transporter Inhibitors
| Cell Line | Resistant to | ABC Transporter Overexpressed | Reversal Agent | Fold Reversal of Resistance | Reference |
| CHO-Adrr | Adriamycin | ABCB1 (P-glycoprotein) | Verapamil (10 µM) | 15 | [8] |
| SGC-7901 | Doxorubicin | Not specified | Verapamil | 6.77 | [17] |
| BGC-823 | Doxorubicin | Not specified | Verapamil | 1.66 | [17] |
Note: These data illustrate the principle of resistance reversal. Specific data for 9-AC with these inhibitors would require further targeted experiments.
Section 4: Experimental Protocols
Protocol 1: Determination of 9-AC IC50 using MTT Assay [18]
-
Cell Seeding: Seed adherent cells in a 96-well plate at a density of 1,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of 9-AC in culture medium. Remove the old medium from the wells and add 100 µL of the 9-AC solutions or control medium.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Shake the plate at a low speed for 10 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the 9-AC concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot for TOP1 and ABCG2 Expression [7][19][20]
-
Protein Extraction: Lyse sensitive and resistant cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against TOP1 (e.g., #79971, Cell Signaling Technology) and ABCG2 (e.g., #4477, Cell Signaling Technology) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using software like ImageJ to compare protein expression levels.
Protocol 3: Rhodamine 123 Efflux Assay for ABCB1 Activity [21][22][23][24][25]
-
Cell Preparation: Harvest cells and resuspend them in a suitable buffer (e.g., phenol red-free medium).
-
Inhibitor Pre-incubation: Pre-incubate a subset of cells with a known ABCB1 inhibitor (e.g., 10 µM verapamil) for 30 minutes at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 (final concentration 1-5 µM) to all cell suspensions and incubate for 30-60 minutes at 37°C.
-
Efflux Period: Wash the cells to remove excess dye and resuspend them in fresh, warm medium (with or without the inhibitor). Incubate for another 30-60 minutes to allow for drug efflux.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer. Cells with high ABCB1 activity will show lower fluorescence due to dye efflux. The inhibitor-treated cells should retain more fluorescence.
Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining [26][27][28][29]
-
Cell Treatment and Harvesting: Treat cells with 9-AC for the desired time, then harvest and wash with PBS.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cells in a staining buffer containing RNase A (e.g., 100 µg/mL) to degrade RNA.
-
PI Staining: Add Propidium Iodide (e.g., 50 µg/mL) to the cell suspension and incubate in the dark for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Protocol 5: Apoptosis Detection by TUNEL Assay [1][2][30][31][32]
-
Cell Preparation and Fixation: Grow cells on coverslips, treat with 9-AC, and then fix with 4% paraformaldehyde in PBS.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl Transferase (TdT) and a fluorescently labeled dUTP, for 60 minutes at 37°C in a humidified chamber.
-
Washing: Wash the cells to remove unincorporated nucleotides.
-
Counterstaining: Stain the cell nuclei with a DNA dye like DAPI or Hoechst 33342.
-
Microscopy: Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit green fluorescence from the incorporated labeled dUTP.
Protocol 6: siRNA-mediated Knockdown of a Target Gene (e.g., ABCG2) [33][34][35][36][37]
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
Solution A: Dilute the ABCG2-specific siRNA duplex in siRNA transfection medium.
-
Solution B: Dilute the siRNA transfection reagent (e.g., a lipid-based reagent) in siRNA transfection medium.
-
Combine Solution A and B, mix gently, and incubate at room temperature for 15-45 minutes.
-
-
Transfection: Wash the cells with transfection medium, then add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours.
-
Validation of Knockdown: Harvest the cells and perform Western blotting or qRT-PCR to confirm the reduction in ABCG2 expression.
-
Functional Assay: After confirming knockdown, treat the cells with 9-AC and perform a cell viability assay to assess the restoration of drug sensitivity.
Section 5: Visualizations
Caption: Signaling pathway of 9-AC action and mechanisms of resistance.
References
- 1. biotna.net [biotna.net]
- 2. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of camptothecin-resistant mammalian cell lines to evaluate the role of topoisomerase I in the antiproliferative activity of the indolocarbazole, NB-506, and its topoisomerase I binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Low-level resistance to camptothecin in a human small-cell lung cancer cell line without reduction in DNA topoisomerase I or drug-induced cleavable complex formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Induction of breast cancer resistance protein by the camptothecin derivative DX-8951f is associated with minor reduction of antitumour activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of ABCB1 and ABCG2 overcame resistance to topoisomerase inhibitors in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reversal of multidrug resistance by verapamil and modulation by alpha 1-acid glycoprotein in wild-type and multidrug-resistant Chinese hamster ovary cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. consensus.app [consensus.app]
- 10. Strategies for overcoming ABC-transporters-mediated multidrug resistance (MDR) of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. consensus.app [consensus.app]
- 12. oaepublish.com [oaepublish.com]
- 13. consensus.app [consensus.app]
- 14. Reversal of multidrug resistance by verapamil analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. europeanreview.org [europeanreview.org]
- 18. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. files.core.ac.uk [files.core.ac.uk]
- 20. researchgate.net [researchgate.net]
- 21. pubcompare.ai [pubcompare.ai]
- 22. Fluorescent substrates for flow cytometric evaluation of efflux inhibition in ABCB1, ABCC1, and ABCG2 transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. cancer.wisc.edu [cancer.wisc.edu]
- 27. bdbiosciences.com [bdbiosciences.com]
- 28. vet.cornell.edu [vet.cornell.edu]
- 29. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 30. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 31. info.gbiosciences.com [info.gbiosciences.com]
- 32. researchgate.net [researchgate.net]
- 33. datasheets.scbt.com [datasheets.scbt.com]
- 34. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 35. scbt.com [scbt.com]
- 36. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Protocol for siRNA-mediated U1 snRNA knockdown using fluorinated α-helical polypeptide in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
minimizing 9-Aminocamptothecin-induced myelosuppression
Welcome to the technical support center for researchers utilizing 9-Aminocamptothecin (9-AC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary dose-limiting toxicity of this compound?
Myelosuppression is the major dose-limiting toxicity (DLT) of 9-AC observed in clinical trials.[1][2][3][4] This manifests primarily as neutropenia (a decrease in neutrophils), and to a lesser extent, thrombocytopenia (a decrease in platelets).[1][2][5]
Q2: How does the administration schedule of 9-AC affect myelosuppression?
Different administration schedules have been explored to mitigate myelosuppression while maintaining anti-tumor efficacy. Generally, both the dose and the duration of the infusion influence the severity of hematologic toxicity.
-
72-hour continuous infusion: Neutropenia is the consistent dose-limiting toxicity with this schedule.[3][4][5]
-
Daily x 5 short intravenous infusion: This schedule also results in hematologic DLT, with both neutropenia and thrombocytopenia being significant.[1][2]
Researchers should carefully consider the administration schedule in their experimental design, as it is a critical determinant of the toxicity profile.
Q3: Can Granulocyte-Colony Stimulating Factor (G-CSF) be used to manage 9-AC-induced neutropenia?
Yes, G-CSF has been used in clinical trials to manage 9-AC-induced neutropenia.[5][6] The co-administration of G-CSF can reduce the incidence and duration of severe neutropenia, potentially allowing for higher dose-intensities of 9-AC.[5][6] However, at higher doses of 9-AC, thrombocytopenia may become the dose-limiting toxicity, which is not addressed by G-CSF.[6]
Q4: What is the mechanism of 9-AC-induced myelosuppression?
9-AC is a topoisomerase I inhibitor. Its mechanism of action involves trapping the topoisomerase I-DNA cleavage complex, which leads to DNA strand breaks.[7] Hematopoietic stem and progenitor cells are highly proliferative and are therefore particularly sensitive to DNA damage. The disruption of DNA replication in these rapidly dividing cells in the bone marrow leads to apoptosis and a subsequent decrease in the production of mature blood cells, resulting in myelosuppression.[7]
Q5: Is hemorrhagic cystitis a known side effect of this compound?
While hemorrhagic cystitis is a known and sometimes severe complication of certain chemotherapeutic agents like cyclophosphamide and ifosfamide, there is limited evidence to suggest a strong association with this compound.[8][9][10] Some topoisomerase I inhibitors have been rarely implicated, but direct clinical reports for 9-AC are not prominent in the literature. Researchers should be aware of this as a potential, albeit rare, adverse event and monitor for symptoms such as hematuria, dysuria, and urinary frequency.
Troubleshooting Guides
Issue 1: Severe Neutropenia Observed in Animal Models
Problem: Unexpectedly high levels of neutropenia (e.g., Grade 4) are observed in animal models (e.g., mice) following 9-AC administration, leading to high morbidity/mortality in the experimental cohort.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Dose of 9-AC is too high for the specific animal strain or model. | 1. Review the literature for established dose ranges of 9-AC in the specific animal model. Interspecies differences in sensitivity to camptothecins exist, with human and canine myeloid progenitors being more sensitive than murine ones.[11] 2. Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific experimental setup. 3. Consider reducing the dose of 9-AC in subsequent experiments. |
| Administration schedule is too intensive. | 1. Evaluate the administration schedule. A continuous infusion or daily injections for several days may be more toxic than intermittent dosing. 2. Consider modifying the schedule, for example, by introducing drug-free intervals. |
| Lack of supportive care. | 1. For severe neutropenia, consider the prophylactic use of G-CSF. G-CSF should be administered at least 24 hours after the last dose of 9-AC.[12][13] 2. Ensure animals have easy access to food and water, and monitor for signs of infection. Prophylactic antibiotics may be considered in consultation with a veterinarian if severe neutropenia is anticipated. |
Issue 2: High Variability in Hematologic Toxicity Between Animals
Problem: There is significant inter-animal variability in neutrophil and platelet counts following 9-AC treatment, making it difficult to interpret the results.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent drug formulation or administration. | 1. Ensure the 9-AC formulation is homogenous and administered consistently. For intravenous injections, verify the correct volume and rate of administration for each animal. 2. Pay close attention to the vehicle used for 9-AC, as its solubility can be challenging. |
| Underlying health status of the animals. | 1. Ensure all animals are of a similar age, weight, and health status before starting the experiment. 2. Acclimatize animals to the housing conditions and handling procedures to minimize stress. |
| Pharmacokinetic variability. | 1. Recognize that interpatient variability in the pharmacokinetics of 9-AC has been observed in clinical trials, and this may translate to animal models.[1][3] 2. Increase the number of animals per group to improve the statistical power of the study. |
Data Presentation: Hematologic Toxicities of 9-AC in Clinical Trials
The following tables summarize the dose-limiting hematologic toxicities observed in Phase I clinical trials of 9-AC with different administration schedules.
Table 1: 72-hour Continuous Intravenous Infusion of 9-AC
| Dose (µg/m²/h) | G-CSF Support | Number of Patients | Dose-Limiting Toxicity (DLT) | Reference |
| 47 | No | 8 | Neutropenia (in 2 patients) | [5] |
| 59 | No | 2 | Neutropenia (in both patients), Thrombocytopenia (<25,000/µL in one) | [5] |
| 47 | Yes | 7 | No DLT in the first cycle | [5] |
| 59 | Yes | 14 | Neutropenia (in 6 patients), Thrombocytopenia (<25,000/µL in five) | [5] |
| 45 | Not specified | 31 | Neutropenia | [3] |
Recommended Phase II Dose (72-h infusion): 35 µg/m²/h without G-CSF and 47 µg/m²/h with G-CSF support.[5]
Table 2: Daily x 5 Days Intravenous Infusion of 9-AC (Colloidal Dispersion)
| Dose (mg/m²/day) | Number of Patients | Dose-Limiting Toxicity (DLT) | Reference |
| 1.1 | 9 | Grade 4 neutropenia (brief, not dose-limiting in 4 patients) | [1][2] |
| 1.3 | 6 | Grade 3 thrombocytopenia (in 3 patients), Grade 4 neutropenia (<7 days in 4 patients) | [1][2] |
Recommended Phase II Dose (Daily x 5): 1.1 mg/m²/day.[1][2]
Experimental Protocols
Protocol: In Vitro Assessment of Myelosuppression using the Colony-Forming Unit-Granulocyte/Macrophage (CFU-GM) Assay
This assay is used to quantify the inhibitory effect of 9-AC on the proliferation of myeloid progenitor cells.
Materials:
-
Bone marrow cells (from mice or human donors)
-
Methylcellulose-based medium (e.g., MethoCult™) supplemented with appropriate cytokines (e.g., SCF, IL-3, IL-6 for murine cells; GM-CSF for human cells)
-
This compound (dissolved in a suitable vehicle, e.g., DMSO)
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
Fetal Bovine Serum (FBS)
-
35 mm culture dishes
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Bone Marrow Cell Isolation:
-
Isolate bone marrow from the femurs and tibias of mice (or obtain human bone marrow aspirates) under sterile conditions.
-
Create a single-cell suspension by flushing the marrow with IMDM containing 2% FBS.
-
Determine the viable cell count using a hemocytometer and trypan blue exclusion.
-
-
Cell Plating:
-
Prepare a cell suspension of bone marrow cells in IMDM.
-
In a separate tube, mix the cells with the methylcellulose-based medium and the desired final concentrations of 9-AC (and a vehicle control).
-
Dispense the mixture into 35 mm culture dishes in duplicate or triplicate.
-
-
Incubation:
-
Colony Counting:
-
Using an inverted microscope, count the number of CFU-GM colonies (typically defined as aggregates of >40-50 cells).
-
Distinguish between different colony types (CFU-G, CFU-M, and CFU-GM) based on morphology if required.
-
-
Data Analysis:
-
Calculate the percentage of colony formation inhibition for each concentration of 9-AC compared to the vehicle control.
-
Determine the IC₅₀ value (the concentration of 9-AC that inhibits colony formation by 50%).
-
Mandatory Visualizations
Signaling Pathway: Mechanism of 9-AC-Induced Myelosuppression
Caption: Mechanism of 9-AC-induced myelosuppression in hematopoietic stem and progenitor cells.
Experimental Workflow: In Vitro CFU-GM Assay
Caption: Workflow for assessing 9-AC myelotoxicity using the in vitro CFU-GM assay.
Logical Relationship: Troubleshooting Severe Neutropenia
Caption: Decision-making flowchart for troubleshooting severe neutropenia in 9-AC experiments.
References
- 1. Phase I and pharmacokinetic study of a daily times 5 short intravenous infusion schedule of this compound in a colloidal dispersion formulation in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.prinsesmaximacentrum.nl [pure.prinsesmaximacentrum.nl]
- 3. Trials of 9-amino-20(S)-camptothecin in Boston - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I trial of the colloidal dispersion formulation of 9-amino-20(S)-camptothecin administered as a 72-hour continuous intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I and pharmacologic study of this compound given by 72-hour infusion in adult cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Topoisomerase I (Top1): a major target of FL118 for its antitumor efficacy or mainly involved in its side effects of hematopoietic toxicity? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. wjgnet.com [wjgnet.com]
- 10. Chemotherapy-induced hemorrhagic cystitis: pathogenesis, pharmacological approaches and new insights - | Semantic Scholar [semanticscholar.org]
- 11. Differential toxicity of camptothecin, topotecan and this compound to human, canine, and murine myeloid progenitors (CFU-GM) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GSCF Guideline from the PIER Network - PAEDIATRIC INNOVATION, EDUCATION & RESEARCH NETWORK [piernetwork.org]
- 13. wmcanceralliance.nhs.uk [wmcanceralliance.nhs.uk]
- 14. Mouse Granulocyte-Macrophage Colony-Forming Unit Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. dls.com [dls.com]
Technical Support Center: 9-Aminocamptothecin (9-AC) Colloidal Dispersion Formulation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-Aminocamptothecin (9-AC) colloidal dispersion formulations.
I. Troubleshooting Guides
This section addresses common issues encountered during the formulation, characterization, and storage of 9-AC colloidal dispersions.
Formulation & Preparation
Q1: I am observing significant aggregation or precipitation during the nanoprecipitation process. What are the possible causes and solutions?
A1: Aggregation during nanoprecipitation is a common issue that can arise from several factors related to solvent mixing, stabilizer concentration, and drug properties.
| Potential Cause | Troubleshooting/Solution |
| Poor Miscibility of Solvents | Ensure rapid and efficient mixing at the interface of the organic and aqueous phases. Using a high-speed homogenizer or a microfluidic device can improve solvent displacement and nanoparticle formation. |
| Insufficient Stabilizer Concentration | The concentration of the stabilizer (e.g., Poloxamer, PVA) is critical. Too low a concentration may not adequately coat the newly formed nanoparticles, leading to aggregation.[1] Increase the stabilizer concentration incrementally. |
| Drug Crystallization | 9-AC is poorly water-soluble. If the drug concentration in the organic phase is too high, it may crystallize out upon contact with the anti-solvent (water) before being encapsulated. Try reducing the initial drug concentration. |
| Inappropriate pH of the Aqueous Phase | The active lactone form of 9-AC is more stable in acidic conditions (pH < 4.5).[2] Preparing the aqueous phase with a buffer at a slightly acidic pH can improve drug stability and encapsulation. |
Q2: My drug loading efficiency for 9-AC is consistently low. How can I improve it?
A2: Low drug loading is a frequent challenge, often related to the physicochemical properties of 9-AC and the formulation parameters.
| Potential Cause | Troubleshooting/Solution |
| Poor Affinity of 9-AC for the Polymer Matrix | The interaction between 9-AC and the polymer (e.g., PLGA) is crucial. Consider using a different polymer or modifying the existing polymer to enhance drug-polymer interactions. |
| High Drug-to-Polymer Ratio | An excessively high ratio of drug to polymer can lead to drug saturation in the polymer matrix and subsequent leakage.[1] Experiment with lower drug-to-polymer ratios to find the optimal loading capacity. |
| Rapid Drug Partitioning into the Aqueous Phase | During nanoparticle formation, the drug may partition into the aqueous phase before encapsulation. Optimizing the solvent system (e.g., using a less water-miscible organic solvent) can help retain the drug within the organic phase for longer. |
| Suboptimal Formulation Parameters | Systematically vary parameters such as polymer concentration, organic solvent volume, and aqueous phase volume, as these can significantly influence drug loading.[3] |
Characterization
Q3: I am getting inconsistent and highly variable particle size results from Dynamic Light Scattering (DLS). What could be the issue?
A3: DLS measurements can be sensitive to sample preparation and the presence of aggregates.
| Potential Cause | Troubleshooting/Solution |
| Presence of Aggregates | Even a small number of large aggregates can significantly skew DLS results towards larger sizes. Filter the sample through a 0.45 µm syringe filter before measurement. |
| Inappropriate Sample Concentration | Highly concentrated samples can lead to multiple scattering events, resulting in inaccurate size measurements. Dilute the sample with filtered deionized water or an appropriate buffer. A good starting point is a 1:100 or 1:1000 dilution. |
| Sample Contamination | Dust or other particulate matter can interfere with DLS measurements. Use high-purity, filtered solvents and clean cuvettes. |
| Incorrect Refractive Index and Viscosity Parameters | Ensure that the refractive index and viscosity of the dispersant are correctly entered into the DLS software, as these values are critical for accurate size calculation. |
Q4: I am having difficulty developing a reliable HPLC method to quantify 9-AC in my nanoparticle formulation. What are the key considerations?
A4: Quantifying 9-AC in a nanoparticle matrix requires careful sample preparation and chromatographic optimization to separate the drug from formulation excipients.
| Potential Cause | Troubleshooting/Solution |
| Incomplete Drug Extraction from Nanoparticles | The drug must be fully released from the nanoparticles before analysis. Use a suitable organic solvent (e.g., acetonitrile, methanol with 0.1% phosphoric acid) to dissolve the nanoparticles and release the drug. Sonication can aid in this process. |
| Interference from Polymer and Other Excipients | The polymer and other formulation components may co-elute with 9-AC or interfere with the baseline. Optimize the mobile phase composition and gradient to achieve good separation. A protein precipitation step with cold methanol can also be used for sample cleanup.[4] |
| Instability of the 9-AC Lactone Ring | The active lactone form of 9-AC can hydrolyze to the inactive carboxylate form at neutral or basic pH.[2] It is crucial to maintain an acidic pH (e.g., pH 2.2) in the mobile phase and sample diluent to ensure the analysis of the active form.[4] |
| Low Detection Sensitivity | 9-AC has native fluorescence. Using a fluorescence detector instead of a UV detector can significantly improve sensitivity and selectivity.[4] |
Stability & Storage
Q5: My 9-AC colloidal dispersion shows signs of aggregation and an increase in particle size upon storage. How can I improve its stability?
A5: The long-term stability of colloidal dispersions is a critical aspect of formulation development.
| Potential Cause | Troubleshooting/Solution |
| Insufficient Surface Charge (Low Zeta Potential) | A low zeta potential (less than ±30 mV) can lead to particle aggregation due to insufficient electrostatic repulsion.[5] Consider adding a charged surfactant or polymer to the formulation to increase the surface charge. |
| Hydrolysis of the Polymer Matrix | For biodegradable polymers like PLGA, hydrolysis can occur over time, leading to changes in nanoparticle structure and potential drug leakage. Store the formulation at refrigerated temperatures (2-8 °C) to slow down hydrolysis. |
| Ostwald Ripening | Smaller particles may dissolve and redeposit onto larger particles, leading to an increase in the average particle size over time. Optimizing the formulation to achieve a narrow particle size distribution can minimize this effect. |
| pH Changes During Storage | Changes in the pH of the dispersion can affect both the stability of the nanoparticles and the integrity of the 9-AC lactone ring. Use a buffer system to maintain an optimal pH during storage. |
Q6: I am having issues with nanoparticle aggregation after lyophilization. What can I do to prevent this?
A6: Lyophilization can induce significant stress on nanoparticles, often leading to irreversible aggregation. The use of cryoprotectants is essential.
| Potential Cause | Troubleshooting/Solution |
| Freezing-Induced Stress | The formation of ice crystals can physically stress the nanoparticles, forcing them into close proximity and causing aggregation. The addition of cryoprotectants like trehalose, sucrose, or mannitol can create a protective glassy matrix around the nanoparticles.[6] |
| Inadequate Cryoprotectant Concentration | The concentration of the cryoprotectant is crucial. Typically, concentrations in the range of 5-10% (w/v) are used.[6] The optimal concentration should be determined experimentally for each formulation. |
| Inappropriate Lyophilization Cycle | The freezing rate and drying temperatures can impact the final product. A slow freezing rate may allow for the formation of large ice crystals that can damage the nanoparticles. A rapid freezing step (e.g., using liquid nitrogen) is often preferred.[7] |
II. Frequently Asked Questions (FAQs)
Q: What is the primary challenge with this compound (9-AC) that necessitates a colloidal dispersion formulation?
A: The primary challenges with 9-AC are its poor aqueous solubility and the hydrolytic instability of its active lactone ring at physiological pH (pH 7.4).[2] At this pH, the lactone ring opens to form an inactive carboxylate, significantly reducing its therapeutic efficacy. Colloidal dispersions, such as nanoparticles, can protect the lactone ring from hydrolysis and improve the drug's solubility and bioavailability.
Q: What are the key quality attributes to monitor for a 9-AC colloidal dispersion?
A: The critical quality attributes include:
-
Particle Size and Polydispersity Index (PDI): These affect the in vivo distribution, cellular uptake, and stability of the formulation.
-
Zeta Potential: This indicates the surface charge and is a key predictor of colloidal stability.[5]
-
Drug Loading and Encapsulation Efficiency: These determine the therapeutic dose that can be delivered.
-
In Vitro Drug Release Profile: This provides insights into the release kinetics of the drug from the nanoparticles.
-
Stability of the 9-AC Lactone Form: It is crucial to ensure the active form of the drug is maintained within the formulation.
Q: What are the common methods for preparing 9-AC colloidal dispersions?
A: The most common methods are nanoprecipitation (also known as solvent displacement) and emulsion-solvent evaporation.[8] Nanoprecipitation is often favored for its simplicity and scalability.
Q: How does the choice of polymer affect the formulation?
A: The polymer choice is critical. Poly(lactic-co-glycolic acid) (PLGA) is a widely used biodegradable and biocompatible polymer for nanoparticle formulations.[9] The molecular weight and lactide-to-glycolide ratio of PLGA can influence the drug release rate and the degradation profile of the nanoparticles.
III. Quantitative Data Summary
The following tables summarize typical quantitative data for camptothecin analogue-loaded nanoparticles, providing a reference for expected values.
Table 1: Influence of Formulation Parameters on Nanoparticle Characteristics
| Formulation Parameter | Change | Effect on Particle Size | Effect on Drug Loading | Reference |
| Polymer Concentration | Increase | Increase | May Decrease | [3][10] |
| Drug-to-Polymer Ratio | Increase | Slight Increase | Increase up to a saturation point | [1] |
| Surfactant Concentration | Increase | Decrease | May Increase or Decrease | |
| Organic Solvent | More water-miscible | Decrease | Decrease | [3] |
Table 2: Characterization of Camptothecin Analogue-Loaded Nanoparticles
| Parameter | Typical Value | Method of Analysis | Reference |
| Particle Size (Diameter) | 100 - 300 nm | Dynamic Light Scattering (DLS) | [1][3] |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) | [5] |
| Zeta Potential | -20 to -40 mV or +20 to +40 mV | Laser Doppler Electrophoresis | [1][5] |
| Drug Loading | 1 - 10% (w/w) | HPLC | [1] |
| Encapsulation Efficiency | 70 - 95% | HPLC | [1] |
IV. Experimental Protocols
Preparation of 9-AC Loaded PLGA Nanoparticles by Nanoprecipitation
This protocol is adapted from methods used for similar hydrophobic drugs.[3]
-
Organic Phase Preparation:
-
Dissolve 50 mg of PLGA and 5 mg of this compound in 2 mL of a suitable organic solvent (e.g., acetone or acetonitrile).
-
Ensure complete dissolution by gentle vortexing or sonication.
-
-
Aqueous Phase Preparation:
-
Prepare a 4 mL aqueous solution containing a stabilizer (e.g., 1% w/v Polyvinyl Alcohol - PVA).
-
Adjust the pH of the aqueous phase to 4.0 using 0.1 M HCl to stabilize the 9-AC lactone form.
-
-
Nanoprecipitation:
-
Add the organic phase dropwise to the aqueous phase under moderate magnetic stirring.
-
Continue stirring for 2-4 hours at room temperature to allow for complete evaporation of the organic solvent.
-
-
Nanoparticle Collection and Purification:
-
Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm for 20 minutes) to pellet the nanoparticles.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Repeat the centrifugation and resuspension steps two more times to remove unencapsulated drug and excess surfactant.
-
-
Storage:
-
Resuspend the final nanoparticle pellet in a suitable buffer (e.g., pH 4.0 citrate buffer) and store at 4°C.
-
Quantification of 9-AC in Nanoparticles by HPLC
This protocol is based on a validated method for 9-AC in plasma and adapted for nanoparticle formulations.[4]
-
Sample Preparation:
-
Take a known volume or weight of the nanoparticle suspension.
-
Add a sufficient volume of acetonitrile containing 0.1% phosphoric acid to dissolve the nanoparticles and extract the 9-AC.
-
Vortex vigorously and sonicate for 10 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet any precipitated polymer.
-
Collect the supernatant for HPLC analysis.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water (with pH adjusted to 2.2 with phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Fluorescence detector with excitation at 380 nm and emission at 522 nm.
-
-
Quantification:
-
Prepare a calibration curve using known concentrations of 9-AC standard solutions.
-
Calculate the drug loading and encapsulation efficiency based on the quantified 9-AC concentration and the initial amounts of drug and polymer used.
-
V. Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Physicochemical Characterization of this compound in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High-performance liquid chromatographic analysis of the investigational anticancer drug this compound, as the lactone form and as the total of the lactone and the hydroxycarboxylate forms, in micro-volumes of human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. static.igem.org [static.igem.org]
- 10. Preparation and characterization of camptothecin solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of Plasma Protein Binding on 9-Aminocamptothecin (9-AC) Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions (FAQs) regarding the impact of plasma protein binding on the efficacy of 9-Aminocamptothecin (9-AC).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (9-AC)?
This compound is a potent anti-cancer agent that functions as a topoisomerase I inhibitor.[1][2] Its active form, the lactone, stabilizes the covalent complex between topoisomerase I and DNA. This stabilization prevents the re-ligation of single-strand breaks induced by the enzyme during DNA replication and transcription, leading to the accumulation of DNA damage and ultimately, apoptosis (programmed cell death) in cancer cells.
Q2: Why is the lactone form of 9-AC critical for its efficacy?
The closed lactone E-ring of 9-AC is essential for its ability to bind to and inhibit the topoisomerase I-DNA complex. Hydrolysis of this lactone ring to the open-ring carboxylate form results in a significant loss of anti-tumor activity.
Q3: How does plasma protein binding affect the stability of the active lactone form of 9-AC?
Plasma proteins, particularly human serum albumin (HSA), have a significantly higher affinity for the inactive carboxylate form of 9-AC compared to the active lactone form. This preferential binding sequesters the inactive form, shifting the equilibrium of the hydrolysis reaction towards the formation of more of the inactive carboxylate. Consequently, the concentration of the active lactone form of 9-AC is reduced in the presence of plasma proteins, diminishing its therapeutic efficacy. In fact, the presence of HSA can greatly reduce the equilibrium level of 9-AC lactone.[1]
Q4: Is there a quantitative measure of the preferential binding to the inactive form?
Q5: How does the lactone-to-carboxylate ratio of 9-AC differ between in vitro cell culture and in vivo plasma environments?
In cell culture media, the equilibrium between the lactone and carboxylate forms of 9-AC is more favorable towards the active lactone. In contrast, in human plasma, the equilibrium is overwhelmingly shifted towards the inactive carboxylate due to the high affinity of albumin for this form. This difference is a critical consideration when extrapolating in vitro efficacy data to in vivo models.
Troubleshooting Guides
Problem: Inconsistent or lower-than-expected in vivo efficacy of 9-AC compared to potent in vitro results.
-
Possible Cause: High plasma protein binding in the in vivo model is leading to rapid conversion of the active lactone to the inactive carboxylate form.
-
Troubleshooting Steps:
-
Quantify Plasma Protein Binding: Determine the percentage of 9-AC bound to plasma proteins in your specific animal model using methods like equilibrium dialysis or ultrafiltration (see Experimental Protocols section).
-
Measure Lactone and Carboxylate Levels: Use HPLC to separately quantify the concentrations of the active lactone and inactive carboxylate forms of 9-AC in plasma samples over time.
-
Correlate with Efficacy: Analyze the correlation between the concentration of the free lactone form and the observed anti-tumor efficacy.
-
Consider Formulation Strategies: Explore drug delivery systems, such as liposomal encapsulation or nanoparticle formulation, which can protect the lactone ring from hydrolysis and reduce interaction with plasma proteins.
-
Problem: High variability in efficacy data across different preclinical studies or animal models.
-
Possible Cause: Differences in plasma protein concentrations and composition between different animal species or even between individual animals.
-
Troubleshooting Steps:
-
Standardize Animal Models: Ensure consistency in the species, strain, age, and health status of the animals used in your experiments.
-
Measure Albumin Levels: Quantify the serum albumin concentrations in your animal models to assess potential variability.
-
Species-Specific Binding Studies: Conduct plasma protein binding assays using plasma from the specific species being used in the efficacy studies.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Develop a PK/PD model that incorporates plasma protein binding parameters to better predict in vivo efficacy.
-
Data on 9-AC and Plasma Protein Binding
Table 1: Influence of Human Serum Albumin (HSA) on the Stability of Camptothecin Analogs
| Compound | Condition | Half-life of Lactone Form (t½) | % Lactone at Equilibrium |
| 9-AC | In the presence of HSA | ~20 min[1] | Greatly reduced[1] |
| Camptothecin | In human plasma | 10.6 min | < 0.2% |
Table 2: Effect of Human Serum Albumin (HSA) on the Cytotoxicity of Camptothecin Analogs
| Compound | Cell Line | Condition | IC50 | Fold Change in IC50 |
| Camptothecin | HL-60 | Without HSA | 1.5 nM | - |
| Camptothecin | HL-60 | With 40 mg/mL HSA | 4 µM | >2600-fold increase |
| 9-AC | Various | With 40 mg/mL HSA | Strongly modulated | - |
Experimental Protocols
Protocol 1: Determination of 9-AC Plasma Protein Binding by Equilibrium Dialysis
This protocol outlines the equilibrium dialysis method to determine the fraction of 9-AC unbound to plasma proteins.
-
Preparation of Dialysis Unit:
-
Hydrate the dialysis membrane (e.g., 12-14 kDa MWCO) in dialysis buffer (e.g., phosphate-buffered saline, pH 7.4) according to the manufacturer's instructions.
-
Assemble the two-chamber dialysis cells.
-
-
Sample Preparation:
-
Spike plasma (from the relevant species) with a known concentration of 9-AC.
-
Prepare a corresponding solution of 9-AC in dialysis buffer at the same concentration.
-
-
Dialysis:
-
Load the plasma sample containing 9-AC into one chamber of the dialysis unit.
-
Load the dialysis buffer into the other chamber.
-
Incubate the dialysis unit at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-6 hours).
-
-
Sample Analysis:
-
After incubation, collect samples from both the plasma and buffer chambers.
-
Analyze the concentration of 9-AC in both samples using a validated analytical method, such as HPLC with fluorescence detection.
-
-
Calculation of Unbound Fraction:
-
The fraction unbound (fu) is calculated as the ratio of the 9-AC concentration in the buffer chamber to the concentration in the plasma chamber.
-
fu = [Drug]buffer / [Drug]plasma
-
The percentage of protein binding is calculated as: % Bound = (1 - fu) * 100
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the use of an MTT assay to assess the impact of plasma proteins on the cytotoxic efficacy of 9-AC.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment Preparation:
-
Prepare serial dilutions of 9-AC in two types of media:
-
Standard cell culture medium.
-
Cell culture medium supplemented with a physiological concentration of human serum albumin (e.g., 40 mg/mL).
-
-
-
Cell Treatment:
-
Remove the old medium from the cells and replace it with the prepared 9-AC solutions (with and without HSA).
-
Include control wells with medium only and medium with HSA only.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).
-
-
Data Analysis:
-
Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control for each concentration of 9-AC.
-
Determine the IC50 value (the concentration of 9-AC that inhibits 50% of cell growth) for both conditions (with and without HSA) by plotting a dose-response curve.
-
Visualizations
Caption: Signaling pathway of 9-AC and the influence of plasma albumin.
Caption: Experimental workflow for evaluating the impact of plasma protein binding.
References
troubleshooting inconsistent results in 9-Aminocamptothecin experiments
Welcome to the technical support center for 9-Aminocamptothecin (9-AC). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine experiments involving this potent topoisomerase I inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during 9-AC experiments in a question-and-answer format.
Issue 1: Inconsistent IC50 Values and Cytotoxicity Results
Q1: We are observing significant variability in our IC50 values for 9-AC across repeat experiments. What are the likely causes?
A1: Inconsistent IC50 values for 9-AC are a frequent challenge and can stem from several factors related to the compound's properties and the experimental setup.
-
Lactone Ring Instability: The active form of 9-AC possesses a lactone ring that is susceptible to hydrolysis at physiological pH (7.4), converting it to an inactive carboxylate form.[1][2] This conversion reduces the effective concentration of the active drug over time. Ensure your cell culture medium is buffered, but be aware that the active lactone species can decrease. For instance, at pH 7.4, only about 14% of the active lactone form may remain at equilibrium.[1]
-
Exposure Time: The cytotoxicity of 9-AC is highly dependent on the duration of exposure.[1][3][4][5] Shorter exposure times, typically less than 24 hours, can result in limited cell death, even at high concentrations.[3][4][5] For reproducible results, it is critical to maintain a consistent and sufficiently long exposure time.
-
Solubility Issues: 9-AC is poorly soluble in aqueous solutions, which can lead to precipitation and an inaccurate final concentration in your assay.[1][6]
Q2: How can we improve the consistency of our 9-AC cytotoxicity assays?
A2: To enhance the reproducibility of your results, consider the following:
-
Standardize Exposure Time: Based on published data, exposure times of 24 hours or longer are often necessary to observe significant cytotoxicity.[3][4][5] We recommend standardizing your exposure time across all experiments.
-
Proper Stock Solution Handling: Prepare high-concentration stock solutions in a suitable organic solvent like DMSO.[6][7] When diluting to your final concentration in aqueous media, do so immediately before adding to the cells to minimize precipitation. It is also advisable to perform serial dilutions.
-
pH Considerations: While cell culture requires physiological pH, be mindful of the lactone instability. If your experimental design allows, a slightly more acidic environment could improve the stability of the active form. However, this may also affect your cells, so this should be carefully controlled and validated. The lactone form of 9-AC is stable below pH 4.5.[1]
-
Vehicle Control: Always include a vehicle control (e.g., medium with the same final concentration of DMSO) to account for any effects of the solvent on cell viability.
Issue 2: Compound Solubility and Preparation
Q3: My 9-AC is precipitating when I add it to the cell culture medium. How can I prevent this?
A3: Precipitation is a common problem due to 9-AC's low aqueous solubility.[1][6] Here are some tips:
-
Use a Co-solvent: When preparing your working solution, you can use a co-solvent system. For example, a stock solution in DMSO can be first diluted in a small volume of a biocompatible solvent like PEG300 before the final dilution in your aqueous culture medium.
-
Stepwise Dilution: Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous medium. Instead, perform serial dilutions to gradually decrease the solvent concentration.
-
Fresh Working Solutions: Prepare your final working solutions immediately before use to minimize the time the compound is in an aqueous environment where it can precipitate.
Q4: What is the recommended way to prepare and store 9-AC stock solutions?
A4: For optimal results, follow these guidelines for preparing and storing 9-AC stock solutions:
-
Solvent: Use fresh, anhydrous DMSO to prepare your stock solution.[6] Moisture-absorbing DMSO can reduce the solubility of 9-AC.[6]
-
Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of DMSO added to your cell cultures (ideally <0.5%).
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8] Protect the solution from light.[7] A stock solution in DMSO can be stable for up to 6 months at -80°C.
Issue 3: Understanding the Mechanism of Action
Q5: We are not observing the expected level of apoptosis after 9-AC treatment. What could be the reason?
A5: A lack of expected apoptosis could be due to several factors:
-
Insufficient Exposure Time or Concentration: As mentioned, 9-AC-induced cytotoxicity is time and concentration-dependent.[3][4] You may need to increase the exposure duration or the concentration to induce a significant apoptotic response. Minimal cell killing is observed at concentrations below a certain threshold (e.g., 2.7 nM in some cell lines).[3][4]
-
Cell Cycle Status: 9-AC is most effective during the S-phase of the cell cycle when topoisomerase I is actively engaged in DNA replication.[1] If your cell population is largely quiescent or synchronized in other phases, the effect might be diminished.
-
Drug Resistance: The cells may have intrinsic or acquired resistance to 9-AC. Mechanisms of resistance to camptothecins can include reduced drug accumulation in the cell or mutations in the topoisomerase I enzyme.[2][9]
-
Timing of Apoptosis Assay: The peak of apoptotic events can vary depending on the cell line and the concentration of 9-AC used. It is crucial to perform a time-course experiment to determine the optimal time point for your apoptosis assay.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ≤1 mg/ml | [7] |
| Dimethyl formamide (DMF) | 1 mg/ml | [7] |
| Water | Insoluble | [6] |
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Exposure Time (hours) | IC50 (nM) | Reference |
| MGH-U1 | Bladder | 4 | 23.28 | [1] |
| MCF-7 | Breast | 4 | 33.51 | [1] |
| HT-29 | Colon | 4 | 126.51 | [1] |
| MGH-U1 | Bladder | 24 | ~4 | [1] |
| MCF-7 | Breast | 24 | ~4 | [1] |
| HT-29 | Colon | 24 | ~6 | [1] |
| HT-29 | Colon | Not Specified | 19 | [10] |
| PC-3 | Prostate | 96 | 34.1 | [11] |
| PC-3M | Prostate | 96 | 10 | [11] |
| DU145 | Prostate | 96 | 6.5 | [11] |
| LNCaP | Prostate | 96 | 8.9 | [11] |
Experimental Protocols
Protocol 1: Cytotoxicity Assessment by Clonogenic Assay
This protocol is adapted from established methods for assessing 9-AC cytotoxicity.[11][12]
-
Cell Seeding:
-
Culture cells to exponential growth phase.
-
Trypsinize and resuspend cells in fresh medium.
-
Determine cell count using a hemocytometer or automated cell counter.
-
Seed 100–250 cells per 60 mm dish in triplicate.
-
Allow cells to attach overnight in a humidified incubator at 37°C and 5% CO2.
-
-
Drug Treatment:
-
Prepare a fresh stock solution of 9-AC in DMSO.
-
Perform serial dilutions to achieve the desired final concentrations (e.g., 0, 0.27, 1.37, 2.74, 13.7, 27.4, 137, and 274 nM).
-
Add the 9-AC dilutions to the respective dishes. Include a DMSO vehicle control.
-
-
Incubation:
-
Incubate the cells for the desired exposure time (e.g., 24, 48, 72, or 240 hours).
-
-
Colony Formation:
-
After the incubation period, aspirate the medium containing 9-AC.
-
Wash the cells gently with PBS.
-
Add fresh, drug-free medium to each dish.
-
Incubate the dishes for a period that allows for colony formation (typically 7-14 days).
-
-
Staining and Counting:
-
Aspirate the medium.
-
Fix the colonies with a methanol/acetic acid solution (3:1).
-
Stain the colonies with a 0.5% crystal violet solution.
-
Wash the dishes with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells).
-
-
Data Analysis:
-
Calculate the survival fraction for each treatment group by dividing the average number of colonies by the average number of colonies in the control group.
-
Protocol 2: Topoisomerase I Cleavage Assay
This protocol provides a general framework for assessing the ability of 9-AC to stabilize the topoisomerase I-DNA cleavage complex.
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following on ice:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay buffer (typically containing Tris-HCl, KCl, MgCl2, EDTA, and BSA)
-
Purified human topoisomerase I enzyme
-
9-AC at various concentrations (include a no-drug control and a known topoisomerase I inhibitor like camptothecin as a positive control)
-
Nuclease-free water to the final reaction volume.
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
-
Termination of Reaction:
-
Stop the reaction by adding SDS to a final concentration of 1% and proteinase K.
-
Incubate at 37°C for another 30 minutes to digest the protein.
-
-
Analysis by Gel Electrophoresis:
-
Add loading dye to the samples.
-
Run the samples on a 1% agarose gel containing ethidium bromide.
-
Visualize the DNA bands under UV light.
-
-
Interpretation:
-
An effective topoisomerase I inhibitor like 9-AC will trap the cleavage complex, leading to an increase in the amount of nicked (relaxed) and linear DNA, and a corresponding decrease in the supercoiled DNA band.
-
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Mechanisms of resistance to camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug: Camptothecin - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological determinants of this compound cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. glpbio.com [glpbio.com]
- 11. cdn.stemcell.com [cdn.stemcell.com]
- 12. [PDF] Inhibition of Topoisomerase (DNA) I (TOP1): DNA Damage Repair and Anticancer Therapy | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Guide: 9-Aminocamptothecin vs. Topotecan in Lymphoma Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 9-Aminocamptothecin (9-AC) and topotecan, two semi-synthetic analogues of camptothecin, for the treatment of lymphoma. Both agents are topoisomerase I inhibitors, but their clinical development and utility have followed divergent paths. This document synthesizes available preclinical and clinical data to offer a comprehensive overview of their efficacy, safety, and underlying mechanisms.
Introduction and Chemical Properties
This compound and topotecan are derivatives of camptothecin, a natural alkaloid isolated from the tree Camptotheca acuminata.[1] They exert their cytotoxic effects by inhibiting DNA topoisomerase I, an enzyme critical for relieving torsional strain in DNA during replication and transcription.[2] 9-AC was developed as a potent, water-insoluble derivative, while topotecan was synthesized to improve water solubility, a factor that significantly impacts formulation and clinical administration.[2][3][4] Despite promising preclinical data suggesting 9-AC had stronger topoisomerase I inhibitory activity than topotecan, its clinical development was ultimately halted due to modest efficacy in clinical trials and significant toxicity.[2]
| Property | This compound (9-AC) | Topotecan |
| Chemical Structure | ||
| Molecular Formula | C₂₀H₁₇N₃O₄[3] | C₂₃H₂₃N₃O₅[5][6] |
| Molecular Weight | 363.37 g/mol | 421.45 g/mol [1] |
| Key Structural Feature | Amino group (-NH₂) at the C-9 position.[] | Dimethylaminomethyl group at C-10 and a hydroxyl group at C-9, enhancing water solubility.[4][5] |
| Solubility | Water-insoluble.[2][3] | Water-soluble synthetic analog.[1] |
Mechanism of Action
Both 9-AC and topotecan share a common mechanism of action. They selectively target the DNA-topoisomerase I complex. Topoisomerase I initiates its function by creating a single-strand break in the DNA, forming a transient intermediate known as the "cleavable complex." 9-AC and topotecan bind to and stabilize this complex.[1][8] This stabilization prevents the enzyme from re-ligating the broken DNA strand.
The critical cytotoxic event occurs during the S-phase of the cell cycle when an advancing DNA replication fork collides with the stabilized cleavable complex. This collision results in an irreversible, double-strand DNA break, which triggers a cascade of cellular responses leading to cell cycle arrest and, ultimately, apoptosis (programmed cell death).[1]
Figure 1. Mechanism of action for 9-AC and Topotecan.
Preclinical Data Comparison
Preclinical studies indicated that 9-AC possessed very potent antineoplastic activity, with some reports suggesting it had stronger topoisomerase I inhibitory activity than topotecan or irinotecan.[2] However, direct comparative data in lymphoma models is sparse in the available literature. One study that compared the cytotoxicity of the two drugs across five human cancer cell lines (not specified as lymphoma) found they had similar potencies.[9]
| Parameter | This compound (9-AC) | Topotecan | Reference |
| In Vitro Potency (IC₅₀) | 3 to 30 nM | 3 to 30 nM | [9] |
| Cell Lines Tested | Five human cancer cell lines | Five human cancer cell lines | [9] |
| Exposure Time | 24 hours | 24 hours | [9] |
Clinical Data Comparison in Lymphoma
Clinical trials in patients with relapsed or refractory lymphoma have demonstrated modest activity for 9-AC and variable but sometimes more promising activity for topotecan. A key differentiator has been the toxicity profile, with 9-AC showing substantial and sometimes unacceptable toxicity.
| Parameter | This compound (CALGB 9551)[2] | Topotecan (MD Anderson Study)[2] | Topotecan (Consortium Study)[2] |
| Study Phase | Phase II | Phase II | Phase II |
| Patient Population | Relapsed Hodgkin & Non-Hodgkin Lymphoma (NHL) | Relapsed/Refractory Lymphoma | Relapsed Lymphoma |
| Number of Patients | 37 | 71 | 32 |
| Overall Response Rate (ORR) | 17% | 48% | 17% |
| - Indolent NHL | 11% (2 PRs) | N/A | N/A (1/5 responders had indolent disease) |
| - Aggressive NHL | 23% (1 CR, 3 PRs) | N/A | N/A (4/5 responders had aggressive disease) |
| Median Remission Duration | 6.5 months | N/A | 2 months |
| Key Grade 3/4 Toxicities | Neutropenia (66%), Thrombocytopenia (36%), Anemia (31%), Infection (20%) | N/A | Granulocytopenia (≥ Grade 3 in 28/32 patients) |
| Status | Development Halted[2] | Used in clinical practice, often in combination regimens.[1] | - |
Experimental Protocols
Representative In Vitro Cytotoxicity Protocol (MTT Assay)
The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10][11] It measures the metabolic activity of mitochondrial dehydrogenases in living cells, which reduce the yellow MTT salt to purple formazan crystals.[10][12]
Methodology:
-
Cell Seeding: Lymphoma cells (e.g., Daudi, Raji) are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for adherence and recovery.[13]
-
Drug Treatment: Cells are treated with serial dilutions of 9-AC or topotecan for a specified duration (e.g., 24, 48, or 72 hours).[13]
-
MTT Addition: Following incubation, 10-20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for 3-4 hours at 37°C.[10][14]
-
Solubilization: The culture medium is removed, and an organic solvent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength between 550 and 600 nm.[10] The IC₅₀ value (the concentration of drug that inhibits cell growth by 50%) is then calculated from the dose-response curve.
Figure 2. General workflow for an MTT cytotoxicity assay.
Representative In Vivo Efficacy Protocol (Lymphoma PDX Model)
Patient-derived xenograft (PDX) models involve implanting tumor tissue from a human patient into an immunodeficient mouse, providing a more clinically relevant model than cell-line-derived xenografts.[15][16]
Methodology:
-
Model Establishment: Fresh tumor tissue from a lymphoma patient is processed into a single-cell suspension and injected (e.g., subcutaneously or intraperitoneally) into immunocompromised mice (e.g., NSG mice).[15][17]
-
Tumor Growth & Passaging: Tumors are allowed to grow. Once they reach a specified size (e.g., 1000-1500 mm³), they are harvested, divided, and passaged into new cohorts of mice for the efficacy study.[15]
-
Treatment Study: When tumors in the study cohort reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups (e.g., Vehicle Control, 9-AC, Topotecan).
-
Drug Administration: Drugs are administered according to a clinically relevant schedule and dose. Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint Analysis: The study concludes when tumors in the control group reach a predetermined endpoint. Efficacy is evaluated by comparing tumor growth inhibition (TGI) between the treated and control groups.
Figure 3. General workflow for a lymphoma PDX study.
Conclusion
While both this compound and topotecan are potent topoisomerase I inhibitors, their clinical trajectories in lymphoma treatment have diverged significantly. Preclinical studies suggested 9-AC had high potency, but this did not translate into compelling clinical efficacy.[2] Phase II trials of 9-AC in relapsed/refractory lymphoma revealed only modest response rates accompanied by severe hematologic toxicity, leading to the cessation of its clinical development.[2]
In contrast, topotecan has demonstrated more significant clinical activity in some lymphoma studies, with one trial reporting an overall response rate of 48%.[2] Although it also carries a risk of significant myelosuppression, its risk-benefit profile has been deemed acceptable for it to remain a therapeutic option, particularly for relapsed small-cell lung cancer and certain other solid tumors.[1] In lymphoma, its use is less common but may be considered in combination with other agents in the relapsed/refractory setting. The comparison between 9-AC and topotecan underscores the critical importance of translating preclinical potency into clinical safety and efficacy, a challenge that ultimately defined their respective roles in oncology.
References
- 1. Topotecan - Wikipedia [en.wikipedia.org]
- 2. Phase II Study of this compound in Previously Treated Lymphomas: Results of Cancer and Leukemia Group B 9551 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C20H17N3O4 | CID 72402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cancer Therapies Utilizing the Camptothecins: A Review of in Vivo Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Topotecan | C23H23N3O5 | CID 60700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 9-Amino Camptothecin - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
- 9. researchgate.net [researchgate.net]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas | Springer Nature Experiments [experiments.springernature.com]
Comparative Efficacy of 9-Aminocamptothecin and Irinotecan: A Guide for Researchers
This guide provides a detailed comparison of the efficacy of two topoisomerase I inhibitors, 9-Aminocamptothecin (9-AC) and Irinotecan (CPT-11), intended for researchers, scientists, and drug development professionals. The information presented is based on available experimental data to facilitate an objective evaluation of their performance.
Mechanism of Action
Both this compound and Irinotecan are semi-synthetic analogs of the natural alkaloid camptothecin. They exert their cytotoxic effects by inhibiting DNA topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the covalent complex between topoisomerase I and DNA, these drugs lead to the accumulation of single-strand breaks. When a replication fork collides with this stabilized complex, it results in a double-strand break, triggering cell cycle arrest and ultimately leading to apoptosis (programmed cell death).[1][2][3][4]
Irinotecan is a prodrug that requires in vivo conversion by carboxylesterases to its active metabolite, SN-38.[5][6] SN-38 is estimated to be up to 1,000 times more potent as a topoisomerase I inhibitor than irinotecan itself.[5] In contrast, this compound is an active derivative of camptothecin and does not require metabolic activation to the same extent.[3]
Signaling Pathways
The induction of DNA double-strand breaks by 9-AC and SN-38 activates a cascade of cellular responses, primarily the DNA Damage Response (DDR) pathway. This involves the activation of sensor proteins like ATM and ATR, which in turn phosphorylate a host of downstream targets, including the checkpoint kinase Chk2.[1] This signaling cascade ultimately converges on the tumor suppressor protein p53, a key regulator of cell cycle arrest and apoptosis.[1] Activated p53 can induce the expression of pro-apoptotic proteins such as BAX, leading to mitochondrial dysfunction and the activation of caspases, the executioners of apoptosis.[7]
Quantitative Data Presentation
In Vitro Cytotoxicity
Head-to-head comparisons of the in vitro cytotoxicity of 9-AC and SN-38 (the active metabolite of irinotecan) have been conducted in human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values from a study using the HT-29 human colon carcinoma cell line.
| Compound | Cell Line | IC50 (nM)[8] |
| This compound (9-AC) | HT-29 (Colon) | 19 |
| SN-38 | HT-29 (Colon) | 8.8 |
Lower IC50 values indicate greater potency.
In Vitro DNA Damage Induction
The same study also evaluated the ability of these compounds to induce DNA single-strand breaks, measured as rad-equivalents.
| Compound | Cell Line | Concentration for 1000 rad-equivalents (µM)[8] |
| This compound (9-AC) | HT-29 (Colon) | 0.085 |
| SN-38 | HT-29 (Colon) | 0.037 |
A lower concentration required to produce the same level of DNA damage indicates greater potency.
Clinical Efficacy in Metastatic Colorectal Cancer (Second-Line Treatment)
While direct comparative clinical trials are limited, data from separate studies can provide some context for their clinical potential.
| Drug | Study Population | Overall Response Rate (ORR) | Median Overall Survival (OS) |
| Irinotecan | Patients who have failed 5-FU therapy | 15% (at 125 mg/m²)[9] | 9.2 months[9] |
| This compound | Data from large-scale, direct comparative trials in this setting is not readily available. | - | - |
Experimental Protocols
Clonogenic Assay for In Vitro Cytotoxicity
This protocol is used to determine the ability of a single cell to form a colony after treatment with a cytotoxic agent.
Detailed Methodology:
-
Cell Preparation: Prepare a single-cell suspension from a confluent culture of cancer cells (e.g., HT-29) using trypsinization. Perform a cell count and assess viability using a method like trypan blue exclusion.[10][11][12]
-
Cell Seeding: Seed a predetermined number of viable cells into 6-well plates or petri dishes. The seeding density should be optimized to yield a countable number of colonies in the untreated control wells.
-
Drug Treatment: The day after seeding, add fresh media containing a range of concentrations of this compound or SN-38 to the respective wells. Include a vehicle-only control.
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for a period that allows for colony formation (typically 10-14 days).[12]
-
Fixation and Staining: After the incubation period, remove the media and gently wash the cells with phosphate-buffered saline (PBS). Fix the colonies with a solution such as methanol or a mixture of methanol and acetic acid. After fixation, stain the colonies with a solution like 0.5% crystal violet.[12]
-
Colony Counting: After staining, wash the plates with water and allow them to air dry. Count the number of visible colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment concentration by dividing the number of colonies in the treated wells by the number of colonies in the control wells (and correcting for the plating efficiency). The IC50 value can then be determined by plotting the surviving fraction against the drug concentration.
In Vivo Tumor Growth Inhibition Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of 9-AC and irinotecan in a xenograft mouse model.
Detailed Methodology:
-
Cell Culture and Implantation: Culture a suitable human cancer cell line (e.g., HT-29) and harvest the cells. Inject a specific number of cells (e.g., 5 x 10^6) subcutaneously into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound, Irinotecan, or a vehicle control to the respective groups. The route of administration (e.g., intravenous, intraperitoneal), dose, and schedule will need to be optimized based on prior studies and tolerability.
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers at regular intervals (e.g., twice a week). Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitoring of Animal Well-being: Monitor the body weight and overall health of the mice throughout the study as an indicator of drug toxicity.
-
Endpoint: The study can be terminated when the tumors in the control group reach a predetermined size, or at a specific time point. At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the efficacy of each drug.
Conclusion
Both this compound and Irinotecan (via its active metabolite SN-38) are potent topoisomerase I inhibitors with demonstrated anticancer activity. In vitro data in a colon cancer cell line suggests that SN-38 is more potent than 9-AC in both cytotoxicity and DNA damage induction.[8] Irinotecan is an established therapeutic agent, particularly in the treatment of colorectal cancer.[13][14] The clinical development of this compound has been less extensive. Further head-to-head in vivo studies and, if feasible, comparative clinical trials would be necessary to definitively establish the superior agent for specific cancer types. This guide provides a foundational comparison to aid researchers in their evaluation and future studies of these compounds.
References
- 1. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancernetwork.com [cancernetwork.com]
- 3. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. SN-38 - Wikipedia [en.wikipedia.org]
- 6. Irinotecan | C33H38N4O6 | CID 60838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 11. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 12. Clonogenic Assay [bio-protocol.org]
- 13. The efficacy of irinotecan supplementation for colorectal cancer: A meta-analysis of randomized controlled studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The effective combination therapies with irinotecan for colorectal cancer [frontiersin.org]
Validating the Anticancer Efficacy of 9-Aminocamptothecin in Xenograft Models: A Comparative Guide
For researchers and drug development professionals navigating the landscape of topoisomerase I inhibitors, 9-Aminocamptothecin (9-AC) presents a compelling, albeit complex, case. This guide provides an objective comparison of 9-AC's performance against other camptothecin analogs in various xenograft models, supported by experimental data and detailed protocols.
Comparative Efficacy of this compound
This compound, a semisynthetic derivative of camptothecin, has demonstrated significant antitumor activity in a range of animal models with transplanted solid tumors, including those of the colon, lung, breast, and malignant melanoma.[1] Its primary mechanism of action is the inhibition of topoisomerase I, an enzyme critical for DNA replication and transcription. By stabilizing the covalent complex between topoisomerase I and DNA, 9-AC induces single-strand breaks that convert to lethal double-strand breaks during DNA replication, ultimately triggering apoptosis.[1]
However, despite its preclinical promise, clinical trials with 9-AC have yielded disappointing results, leading to the discontinuation of its further clinical development.[1] In contrast, other camptothecin derivatives like topotecan and irinotecan have achieved regulatory approval and are used in clinical practice.[1]
The following tables summarize the quantitative data on the efficacy of 9-AC and its alternatives in various xenograft models.
Table 1: Efficacy of this compound in Pediatric Solid Tumor Xenografts
| Xenograft Model | Administration Schedule | Minimum Effective Dose (MEDOR) causing Objective Regression | 9-AC Lactone Daily Systemic Exposure (AUC) at MEDOR | Reference |
| Pediatric Solid Tumors (Panel) | i.v. daily x 5 for 2 weeks, repeated every 21 days | 0.36 to 0.66 mg/kg/day | 69 to 158 ng/ml·h | [1] |
| Pediatric Solid Tumors (Panel) | i.v. daily x 5 for a single course | ≥1.5 mg/kg | Not reported to cause partial response | [1] |
Table 2: Efficacy of this compound and Alternatives in Colon Cancer Xenografts
| Xenograft Model | Compound | Administration Schedule | Key Efficacy Findings | Reference |
| HT29 (Human Colon Carcinoma) | 9-Nitrocamptothecin (prodrug of 9-AC) | 0.67 mg/kg/day, p.o., qd x 5d x 2 weeks | 9-AC lactone AUC: 5.7 ng/mL·h; Significant antitumor activity | [2] |
| ELC2 (Human Colon Carcinoma) | 9-Nitrocamptothecin (prodrug of 9-AC) | 0.44, 0.67, or 1.0 mg/kg/d, p.o., qd x 5d x 2 weeks | Dose-dependent antitumor activity | [2] |
| HT29 (Human Colon Carcinoma) | Irinotecan | 60 mg/kg, i.v., q4d | Regression of xenograft size | [3] |
| SW620, COLO205 (Human Colon Carcinoma) | Irinotecan | 60 mg/kg, i.v., q4d | Regression of xenograft size | [3] |
| Colon Adenocarcinoma (Panel) | Irinotecan | 50 and 75 mg/kg, p.o., (dx5)2 schedule | Similar activity to 40 mg/kg i.v. | [4] |
| Colon Adenocarcinoma (Panel) | Topotecan | Not specified | Caused a high frequency of objective regressions in one of eight colon tumor lines | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following are protocols for key experiments cited in this guide.
Establishment of Human Tumor Xenografts in Immunodeficient Mice
This protocol is adapted from established methods for generating xenograft models.[6][7]
-
Cell Culture: Human cancer cell lines (e.g., HT29 for colon cancer) are cultured in appropriate media and conditions to achieve exponential growth.
-
Animal Model: Immunodeficient mice (e.g., athymic nude or SCID mice) are used as hosts.
-
Cell Preparation: Cells are harvested, washed, and resuspended in a suitable medium, such as serum-free medium or a mixture with Matrigel, to a final concentration for injection.
-
Implantation: A specific number of cells (typically 1x10^6 to 1x10^7) in a defined volume (e.g., 100-200 µL) is injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into control and treatment groups.
Preparation and Administration of this compound
The following provides a general guideline for the preparation and administration of 9-AC for in vivo studies.
-
Formulation: Due to its poor water solubility, 9-AC is often formulated in a vehicle such as a colloidal dispersion or a solution containing DMSO and further diluted in a suitable vehicle like corn oil for oral administration or in a sterile solution for intravenous injection.
-
Dosage Preparation: The required dose is calculated based on the mean body weight of the mice in each group. The drug solution is prepared to the final concentration for administration.
-
Administration:
-
Intravenous (i.v.) injection: The drug solution is administered via the tail vein.
-
Oral (p.o.) gavage: The drug solution is administered directly into the stomach using a gavage needle.
-
Subcutaneous (s.c.) injection: The drug solution is injected under the skin.
-
-
Treatment Schedule: Administration is performed according to the predefined schedule (e.g., daily for 5 days, followed by a rest period).
-
Toxicity Monitoring: Animal body weight and general health are monitored regularly to assess treatment-related toxicity. A weight loss of more than 20% is often considered a sign of unacceptable toxicity.[1]
Visualizing the Mechanism and Workflow
To better understand the biological processes and experimental designs, the following diagrams are provided.
Caption: Mechanism of this compound inducing apoptosis.
Caption: Workflow for a typical xenograft efficacy study.
References
- 1. Topoisomerase I inhibitor, camptothecin, induces apoptogenic signaling in human embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of the in vivo and in vitro conversion of 9-nitro-20(S)-camptothecin to 9-amino-20(S)-camptothecin in humans, dogs, and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A biobank of pediatric patient-derived-xenograft models in cancer precision medicine trial MAPPYACTS for relapsed and refractory tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new aggressive xenograft model of human colon cancer using cancer-associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of topoisomerase I inhibitors, topotecan and irinotecan, administered at low dose levels in protracted schedules to mice bearing xenografts of human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of neuronal apoptosis by camptothecin, an inhibitor of DNA topoisomerase-I: evidence for cell cycle-independent toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Clinical Trial Performance of 9-Aminocamptothecin: A Comparative Guide
An objective analysis of Phase I and II clinical trial data for the topoisomerase I inhibitor, 9-Aminocamptothecin (9-AC), this guide offers researchers, scientists, and drug development professionals a comprehensive overview of its efficacy, safety, and experimental protocols. The information is presented to facilitate comparison with alternative cancer therapeutics.
This compound, a synthetic analog of camptothecin, has been evaluated in numerous clinical trials for its potential as a chemotherapeutic agent. Its primary mechanism of action is the inhibition of topoisomerase I, an enzyme crucial for DNA replication and repair.[][2] By stabilizing the topoisomerase I-DNA complex, 9-AC leads to DNA damage and ultimately induces apoptosis in cancer cells.[][3] This guide synthesizes the results from key Phase I and Phase II studies to provide a clear picture of its clinical performance.
Efficacy of this compound in Clinical Trials
Phase II trials have demonstrated the modest single-agent activity of 9-AC in various malignancies. In previously treated non-Hodgkin's lymphoma, an overall response rate of 17% was observed, with a higher response rate of 23% in patients with aggressive histologies.[4][5] For patients with advanced non-small-cell lung cancer (NSCLC), the overall response rate was 8.6%.[6]
| Cancer Type | Patient Population | Treatment Regimen | Overall Response Rate (ORR) | Additional Efficacy Metrics | Citation |
| Relapsed Lymphoma | Previously treated (1-2 prior regimens) | 9-AC 0.85 mg/m²/day or 1.1 mg/m²/day as a 72h continuous IV infusion every 2 weeks | 17% | 11% in indolent, 23% in aggressive histologies. Median remission duration: 6.5 months. | [4][5][7] |
| Advanced Non-Small-Cell Lung Cancer (NSCLC) | Previously untreated, Stage IIIB or IV | 9-AC 1416 µg/m²/day or 1100 µg/m²/day as a 3-day continuous IV infusion every 14 days | 8.6% | Median time to progression: 2.3 months. Median survival: 5.4 months. | [6] |
| Advanced Non-Small-Cell Lung Cancer (NSCLC) | Chemotherapy-naïve, Stage IIIB and IV | 9-AC 25 µg/m²/hr for 120h for 2 consecutive weeks of a 3-week cycle | 1 partial response out of 12 evaluable patients | Median survival time: 10.2 months. One-year survival rate: 28%. | [8] |
| Resistant Solid Cancers (Gastric, Colon, NSCLC) | Patients with resistant solid cancers | 9-AC 5-60 µg/m²/h for 72h, repeated at 3-week intervals | Minimal responses observed | - | [9] |
| Bladder, Lung, and Colon Cancers | Adult cancer patients with solid tumors | 9-AC 0.41 to 0.77 mg/m²/day as a weekly 120-h infusion | 1 objective response (bladder cancer), minor responses (lung and colon cancers) | - | [10] |
Safety and Tolerability Profile
The dose-limiting toxicity of this compound across multiple studies is primarily hematological, with neutropenia being the most common severe adverse event.[9][11] Other significant toxicities include thrombocytopenia, anemia, and gastrointestinal side effects.
| Study Population | Dose and Schedule | Dose-Limiting Toxicities | Common Grade 3/4 Adverse Events | Citation |
| Relapsed Lymphoma | 0.85 mg/m²/day or 1.1 mg/m²/day as a 72h continuous IV infusion every 2 weeks | Not specified | Neutropenia (66%), Anemia (31%), Thrombocytopenia (36%), Infection (20%) | [4][5][7] |
| Advanced NSCLC | 1416 µg/m²/day x 3 as continuous IV infusion | Neutropenia | Grade 4 Neutropenia (6/13 patients), Grade 4 Thrombocytopenia (5/13 patients) | [6] |
| Adult Cancer Patients (Solid Tumors) | 5 to 74 µg/m²/h as a 72-hour infusion every 14 days | Neutropenia | Neutropenia, Thrombocytopenia | [11] |
| Adult Cancer Patients (Solid Tumors) | 0.41 to 0.77 mg/m²/day as a weekly 120-h infusion | Neutropenia, Thrombocytopenia, Diarrhea, Fatigue | Not specified | [10] |
| Resistant Solid Cancers | 5-60 µg/m²/h as a 72-h continuous IV infusion every 3 weeks | Neutropenia | Neutropenia, Thrombocytopenia | [9] |
Experimental Protocols
Phase II Study in Relapsed Lymphoma (CALGB 9551)
-
Patient Eligibility: Patients with relapsed Hodgkin lymphoma (1-2 prior regimens), low-grade non-Hodgkin's lymphoma (NHL) (1-2 prior regimens), or aggressive NHL (1 prior regimen).[5]
-
Dosing and Administration: The first nine patients received 9-AC dimethylacetamide at 0.85 mg/m² per day intravenously over 72 hours every 2 weeks. The subsequent 27 patients received 9-AC colloidal dispersion at 1.1 mg/m² per day with the same schedule.[5][7]
-
Treatment Course: Patients received a minimum of three cycles unless there was evidence of disease progression or intolerable toxicity. Responding patients received an additional two cycles beyond their best response, with a minimum of six cycles administered.[5]
Phase II Study in Advanced Non-Small-Cell Lung Cancer
-
Patient Eligibility: Eligible patients had Stage IIIB or IV NSCLC with measurable disease.[6]
-
Dosing and Administration: Initially, patients were treated with 1416 µg/m²/day for 3 days as a continuous intravenous infusion, followed by granulocyte-colony stimulating factor (G-CSF) support. This dose was later reduced to 1100 µg/m²/day for the subsequent 45 patients.[6] Cycles were repeated every 14 days until tumor progression.[6]
Mechanism of Action and Signaling Pathway
This compound's cytotoxic effect stems from its interaction with the topoisomerase I-DNA complex. This leads to the stabilization of the complex, preventing the re-ligation of single-strand DNA breaks.[] The collision of the replication fork with this stabilized complex results in double-strand DNA breaks, activating the DNA damage response and ultimately leading to apoptosis.
Caption: Mechanism of action of this compound.
Experimental Workflow for a Phase II Clinical Trial
The following diagram illustrates a typical workflow for a Phase II clinical trial of this compound.
Caption: A generalized workflow for a 9-AC Phase II clinical trial.
References
- 2. selleckchem.com [selleckchem.com]
- 3. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase II Study of this compound in Previously Treated Lymphomas: Results of Cancer and Leukemia Group B 9551 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase II study of this compound in previously treated lymphomas: results of Cancer and Leukemia Group B 9551 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A phase II study of this compound in advanced non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. experts.umn.edu [experts.umn.edu]
- 8. A phase II trial of 9-aminocaptothecin (9-AC) as a 120-h infusion in patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A phase I and pharmacologic study of this compound administered as a 120-h infusion weekly to adult cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
Assessing the Therapeutic Index of 9-Aminocamptothecin Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic index of 9-Aminocamptothecin (9-AC) and its key analogs, including Topotecan, Irinotecan, and the 9-AC prodrug, 9-Nitrocamptothecin (Rubitecan). The therapeutic index, a critical measure of a drug's safety and efficacy, is assessed through the compilation of preclinical data from both in vitro and in vivo studies. This document is intended to serve as a resource for researchers in oncology and drug development, offering a structured overview of the relative performance of these important Topoisomerase I inhibitors.
Comparative Efficacy and Toxicity of this compound and its Analogs
The therapeutic potential of a chemotherapeutic agent is fundamentally linked to its ability to elicit a potent anti-tumor response at a dose that is well-tolerated by the patient. The following tables summarize key in vitro cytotoxicity and in vivo efficacy and toxicity data for this compound and its clinically relevant analogs. This data, compiled from various preclinical studies, provides a basis for comparing their therapeutic indices.
In Vitro Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below represents the concentration of each analog required to inhibit the growth of various cancer cell lines by 50%.
| Analog | Cell Line | IC50 (nM) | Reference |
| This compound | PC-3 (Prostate) | 34.1 | [1] |
| PC-3M (Prostate) | 10 | [1] | |
| DU145 (Prostate) | 6.5 | [1] | |
| LNCaP (Prostate) | 8.9 | [1] | |
| 9-Nitrocamptothecin (Rubitecan) | A121 (Ovarian) | 4 | [2] |
| H460 (Lung) | 2 | [2] | |
| MCF-7 (Breast, Doxorubicin-susceptible) | 2 | [2] | |
| MCF-7 (Breast, Doxorubicin-resistant) | 3 | [2] |
In Vivo Efficacy and Toxicity Data in Mouse Xenograft Models
The therapeutic index in a preclinical setting is often evaluated by comparing the Maximum Tolerated Dose (MTD), the highest dose that does not cause unacceptable toxicity, with the minimum effective dose required for a significant anti-tumor effect.
| Analog | Tumor Model | Administration Route & Schedule | Maximum Tolerated Dose (MTD) | Effective Dose | Observed Anti-Tumor Effect | Reference |
| This compound | Pediatric Solid Tumors | i.v. daily x 5, 2 weeks, repeated every 21 days | Not explicitly stated, but antitumor responses noted at doses with acceptable toxicity | 0.36 - 0.66 mg/kg/day | Objective tumor regression | [3] |
| Topotecan | Human Tumor Xenografts | Oral, 5 days/week for 12 weeks | 1.5 mg/kg/dose | Not explicitly stated, but MTD was used to assess efficacy | High frequency of objective regressions in 1 of 8 colon tumor lines and 4 of 6 rhabdomyosarcoma lines | [4] |
| Irinotecan | Human Tumor Xenografts | i.v. daily x 5, 2 weeks, repeated every 21 days (3 cycles) | 10 mg/kg/dose | Not explicitly stated, but MTD was used to assess efficacy | Complete regressions in 3 of 8 colon tumor lines and 5 of 6 rhabdomyosarcoma lines | [4] |
| 9-Nitrocamptothecin | Human Breast, Colon, and Lung Xenografts | Liposome aerosol, daily, 5 days/week | Not explicitly stated, but effective at doses with no apparent toxicity | < 0.2 mg/kg/day | Significant tumor growth reduction or undetectable tumors | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections provide comprehensive protocols for key assays used in the assessment of the therapeutic index of this compound analogs.
In Vitro Cytotoxicity Assessment: Clonogenic Assay
The clonogenic assay is a gold-standard method to determine the in vitro cytotoxic effects of a compound by measuring the ability of single cells to form colonies.
1. Cell Preparation:
-
Culture cells in appropriate media and conditions to maintain exponential growth.
-
Harvest cells using trypsin-EDTA and create a single-cell suspension.
-
Perform an accurate cell count using a hemocytometer or automated cell counter.
2. Plating:
-
Based on the known plating efficiency of the cell line, calculate the number of cells to be seeded in 6-well plates to yield approximately 50-100 colonies per well in the untreated control.
-
Seed the calculated number of cells in each well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
3. Drug Treatment:
-
Prepare a series of dilutions of the this compound analog in complete culture medium.
-
Remove the medium from the wells and replace it with the medium containing the drug dilutions. Include vehicle-only controls.
-
Incubate the cells with the drug for a predetermined exposure time (e.g., 24, 48, or 72 hours).
4. Colony Formation:
-
After the exposure period, remove the drug-containing medium, wash the cells gently with PBS, and add fresh, drug-free medium.
-
Return the plates to the incubator and allow colonies to form for 7-14 days, depending on the cell line's growth rate.
5. Staining and Counting:
-
When colonies in the control wells are of a sufficient size (at least 50 cells), remove the medium and gently wash the wells with PBS.
-
Fix the colonies with a solution of methanol and acetic acid (3:1) for 10-15 minutes.
-
Remove the fixative and stain the colonies with 0.5% crystal violet solution for 20-30 minutes.
-
Carefully wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (groups of ≥50 cells) in each well.
6. Data Analysis:
-
Calculate the plating efficiency (PE) of the untreated control cells: PE = (Number of colonies formed / Number of cells seeded) x 100%.
-
Calculate the surviving fraction (SF) for each drug concentration: SF = (Number of colonies formed in treated well) / (Number of cells seeded x (PE/100)).
-
Plot the surviving fraction against the drug concentration to generate a dose-response curve and determine the IC50 value.
In Vivo Therapeutic Index Assessment: Human Tumor Xenograft Model in Mice
This protocol outlines the general procedure for evaluating the efficacy and toxicity of this compound analogs in a mouse model bearing human tumor xenografts. All animal procedures must be conducted in accordance with institutional and national guidelines for animal welfare.
1. Animal Model and Tumor Cell Implantation:
-
Use immunodeficient mice (e.g., nude or SCID mice), typically 6-8 weeks old.
-
Harvest human tumor cells from in vitro culture during their exponential growth phase.
-
Prepare a single-cell suspension in a suitable medium (e.g., PBS or serum-free medium), often mixed with Matrigel to enhance tumor take rate.
-
Subcutaneously inject a defined number of tumor cells (e.g., 1 x 10^6 to 1 x 10^7 cells) into the flank of each mouse.
2. Tumor Growth Monitoring and Treatment Initiation:
-
Monitor the mice regularly for tumor formation.
-
Once tumors become palpable, measure their dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
3. Drug Administration:
-
Prepare the this compound analog in a suitable vehicle for the chosen route of administration (e.g., intravenous, intraperitoneal, or oral gavage).
-
Administer the drug according to the planned dosing schedule and dose levels. The control group should receive the vehicle only.
4. Efficacy Assessment:
-
Continue to measure tumor volumes throughout the study.
-
The primary efficacy endpoint is often tumor growth inhibition (TGI), calculated as: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.
-
Other endpoints can include tumor regression (partial or complete) and time to tumor progression.
5. Toxicity Assessment:
-
Monitor the mice daily for clinical signs of toxicity, such as changes in behavior, appearance, or activity.
-
Record the body weight of each mouse 2-3 times per week. Significant weight loss (e.g., >15-20%) is a common sign of toxicity.
-
At the end of the study, blood samples can be collected for hematological and clinical chemistry analysis to assess organ toxicity.
-
The Maximum Tolerated Dose (MTD) is typically defined as the highest dose that does not result in death or significant morbidity (e.g., >20% body weight loss).
6. Data Analysis and Therapeutic Index Calculation:
-
Plot the mean tumor growth curves for each group.
-
Determine the minimum effective dose that produces a statistically significant anti-tumor effect.
-
The therapeutic index can be estimated as the ratio of the MTD to the minimum effective dose.
Mandatory Visualizations
Signaling Pathway of Topoisomerase I Inhibitors
Topoisomerase I (Top1) inhibitors, such as this compound and its analogs, exert their cytotoxic effects by trapping the Top1-DNA cleavage complex. This leads to the formation of DNA single-strand breaks, which are converted into lethal double-strand breaks during DNA replication. The resulting DNA damage activates a complex signaling cascade, ultimately leading to cell cycle arrest and apoptosis.
Caption: Signaling cascade initiated by this compound analogs.
Experimental Workflow for Therapeutic Index Assessment
The determination of a therapeutic index for a novel anti-cancer agent is a multi-step process that begins with in vitro characterization and progresses to in vivo efficacy and toxicity studies. This workflow provides a generalized overview of this critical path in preclinical drug development.
Caption: Generalized workflow for determining the therapeutic index of an anti-cancer drug.
References
Unveiling the Potency of 9-Aminocamptothecin as a Topoisomerase I Poison: A Comparative Guide
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of 9-Aminocamptothecin (9-AC) as a topoisomerase I (Top1) poison. Through a detailed examination of its mechanism of action, supporting experimental data, and a comparative analysis with other key Top1 inhibitors, this document serves as a comprehensive resource for evaluating its potential in cancer therapeutics.
This compound, a potent derivative of camptothecin, exerts its anticancer effects by targeting DNA topoisomerase I, a crucial enzyme in DNA replication and transcription.[1] By stabilizing the covalent complex between Top1 and DNA, 9-AC transforms the enzyme into a DNA-damaging agent, leading to cell death, particularly in rapidly dividing cancer cells.[2] This guide delves into the in vitro validation of 9-AC, presenting its performance against other well-known Top1 inhibitors, topotecan and irinotecan.
Mechanism of Action: A Stabilized Collision
The primary mechanism of action for 9-AC and other camptothecin analogs involves the poisoning of topoisomerase I.[3] Top1 typically relieves torsional stress in DNA by introducing a transient single-strand break, forming a covalent intermediate known as the cleavage complex.[4] 9-AC intercalates into this complex at the site of the DNA cleavage, effectively trapping the enzyme on the DNA.[2][5] This stabilization of the Top1-DNA cleavage complex prevents the re-ligation of the DNA strand.[2][5] During the S-phase of the cell cycle, the collision of the DNA replication fork with this trapped complex leads to the formation of irreversible double-strand breaks, ultimately triggering apoptosis and cell death.[2][6]
Comparative Performance Data
The in vitro efficacy of 9-AC has been evaluated in various cancer cell lines. Its cytotoxic effects are both concentration and exposure-time dependent.[3] The following tables summarize the available quantitative data for 9-AC and provide a comparison with other Top1 inhibitors.
Table 1: In Vitro Cytotoxicity of this compound (9-AC) in Various Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value (nM) | Exposure Time |
| MCF-7 | Breast | IC50 | 14.3 | 72h[3] |
| MGH-U1 | Bladder | IC50 | 9.9 | 72h[3] |
| HT-29 | Colon | IC50 | 14.3 | 72h[3] |
| PC-3 | Prostate | IC50 | 34.1 | 96h[7] |
| PC-3M | Prostate | IC50 | 10 | 96h[7] |
| DU145 | Prostate | IC50 | 6.5 | 96h[7] |
| LNCaP | Prostate | IC50 | 8.9 | 96h[7] |
Table 2: Comparative In Vitro Activity of Topoisomerase I Inhibitors
| Compound | Cell Line Panel | Parameter | Activity Range |
| This compound | Human Cancer Cell Lines | IC50 | 6.5 - 34.1 nM[7] |
| Topotecan | Human Tumour Biopsy Samples | LC50 | ~10 - >1000 ng/mL[8] |
| Irinotecan | Human Tumour Biopsy Samples | LC50 | ~100 - >10000 ng/mL[8] |
| SN-38 (active metabolite of Irinotecan) | Haematological & Ovarian Cancer Cells | - | More potent than topotecan[9] |
Note: Direct comparison of IC50/LC50 values across different studies and cell line panels should be done with caution due to variations in experimental conditions.
Experimental Protocols for In Vitro Validation
The validation of 9-AC as a Top1 poison relies on several key in vitro assays. The detailed methodologies for these experiments are outlined below.
Topoisomerase I DNA Relaxation Assay
This assay assesses the ability of Top1 to relax supercoiled plasmid DNA and the inhibitory effect of compounds like 9-AC on this activity.[10][11]
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human Topoisomerase I, and the assay buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, and EDTA).[12][13]
-
Inhibitor Addition: Add varying concentrations of 9-AC or other test compounds to the reaction tubes. A control reaction without any inhibitor is essential.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period, typically 30-60 minutes, to allow for the enzymatic reaction.[12][14]
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.[15]
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled, relaxed, and nicked forms of the plasmid DNA.[12][13]
-
Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.[10] The inhibition of Top1 activity is indicated by the persistence of the supercoiled DNA form in the presence of the inhibitor.
Topoisomerase I DNA Cleavage Assay
This assay directly measures the ability of a compound to stabilize the Top1-DNA cleavage complex.[16][17]
Protocol:
-
DNA Substrate Preparation: A DNA fragment is end-labeled with a radioactive isotope (e.g., 32P) or a fluorescent tag.[16][17]
-
Reaction Mixture: The labeled DNA substrate is incubated with recombinant Top1 in a reaction buffer.[17]
-
Compound Addition: Test compounds, such as 9-AC, are added to the reaction at various concentrations.
-
Incubation: The mixture is incubated to allow for the formation of cleavage complexes.[17]
-
Complex Trapping: The reaction is terminated by the addition of SDS, which traps the covalent Top1-DNA complexes.[17]
-
Denaturing Gel Electrophoresis: The samples are analyzed by denaturing polyacrylamide gel electrophoresis to separate the DNA fragments based on size.[16]
-
Autoradiography/Imaging: The gel is exposed to X-ray film or imaged to visualize the radiolabeled DNA fragments. An increase in the intensity of cleaved DNA bands in the presence of the compound indicates the stabilization of the cleavage complex.[16]
Cell Viability and Cytotoxicity Assays
These assays determine the effect of 9-AC on the proliferation and survival of cancer cells.[18]
Protocol (MTT Assay Example):
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.[19]
-
Drug Treatment: The cells are treated with a range of concentrations of 9-AC and other compounds for a specified duration (e.g., 24, 48, 72 hours).[3][7]
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.[19]
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as DMSO.[19]
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[19]
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values (the concentration of the drug that inhibits cell growth by 50%) are determined.
Comparative Overview of Top1 Poisons
This compound belongs to the camptothecin family of Top1 inhibitors, which also includes the clinically used drugs topotecan and irinotecan. While they share a common mechanism of action, their pharmacological properties and clinical applications can differ.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The mechanism of topoisomerase I poisoning by a camptothecin analog - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mechanism of topoisomerase I poisoning by a camptothecin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Differential activity of topotecan, irinotecan and SN-38 in fresh human tumour cells but not in cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Topoisomerase I-mediated DNA relaxation as a tool to study intercalation of small molecules into supercoiled DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ebiohippo.com [ebiohippo.com]
- 13. inspiralis.com [inspiralis.com]
- 14. profoldin.com [profoldin.com]
- 15. inspiralis.com [inspiralis.com]
- 16. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antitumor Effects of Camptothecin Combined with Conventional Anticancer Drugs on the Cervical and Uterine Squamous Cell Carcinoma Cell Line SiHa - PMC [pmc.ncbi.nlm.nih.gov]
meta-analysis of clinical outcomes for 9-Aminocamptothecin
A (9-AC), a topoisomerase I inhibitor, indicates a complex clinical profile marked by modest efficacy in certain cancers and significant hematological toxicities.[1][2] This guide provides a comparative overview of 9-AC's performance, supported by data from key clinical trials, to inform researchers, scientists, and drug development professionals.
Comparative Clinical Outcomes
Efficacy of 9-Aminocamptothecin Across Various Malignancies
9-AC has been investigated in a range of cancers, demonstrating its most promising activity in patients with relapsed or refractory lymphomas.[1][3] Conversely, its effectiveness in solid tumors such as colorectal and non-small-cell lung cancer has been limited.[2][4]
Table 1: Efficacy of this compound in Clinical Trials
| Cancer Type | Study | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Stable Disease (SD) | Progressive Disease (PD) |
| Relapsed/Refractory Lymphoma | CALGB 9551[1][3] | 17% | 1 (aggressive NHL) | 5 | - | - |
| Indolent NHL | 11% | 0 | 2 | - | - | |
| Aggressive NHL | 23% | 1 | 3 | - | - | |
| Hodgkin's Lymphoma | 0% | 0 | 0 | - | - | |
| Refractory Breast Cancer | Phase II[] | 17% | - | - | - | - |
| Non-Small-Cell Lung Cancer | Phase II[4][] | 9-11% | - | - | 22.7% | 68.2% |
| Previously Treated Colorectal Cancer | Phase II[] | Effective | - | - | 37% | 63% |
| Ovarian Cancer | Phase II[2] | Modest Activity | - | - | - | - |
| NHL: Non-Hodgkin's Lymphoma |
Adverse Events Associated with this compound
The primary dose-limiting toxicity of 9-AC is myelosuppression, with neutropenia being the most frequently observed severe adverse event.[1][2]
Table 2: Grade 3/4 Adverse Events in the CALGB 9551 Study [1][3]
| Adverse Event | Percentage of Patients |
| Neutropenia | 66% |
| Thrombocytopenia | 36% |
| Anemia | 31% |
| Infection | 20% |
Other reported side effects include nausea, vomiting, diarrhea, hair loss, and mucositis.[][6]
Experimental Protocols
CALGB 9551: A Phase II Study in Relapsed Lymphoma[1][3]
-
Patient Population: The study enrolled patients with relapsed Hodgkin lymphoma (who had received one or two prior treatments), low-grade non-Hodgkin's lymphoma (one or two prior treatments), or aggressive non-Hodgkin's lymphoma (one prior treatment).
-
Dosing Regimen:
-
The first nine patients received 9-AC in a dimethylacetamide vehicle at a dose of 0.85 mg/m² per day, administered as a 72-hour intravenous infusion every two weeks.
-
The subsequent 27 patients received a colloidal dispersion formulation of 9-AC at a dose of 1.1 mg/m² per day, also as a 72-hour intravenous infusion every two weeks.
-
-
Treatment Course: Patients received a minimum of three cycles of treatment, unless the disease progressed or unacceptable toxicity occurred. Those who responded to the treatment received an additional two cycles beyond their best response, with a minimum of six cycles in total.
-
Response Assessment: Tumor response was evaluated using standard criteria for lymphoma.
Oral this compound Phase I Study[6]
-
Patient Population: The trial included 16 patients with various types of cancer.
-
Dosing Regimen: An oral colloidal dispersion of 9-AC was administered at doses ranging from 0.2 to 0.68 mg/m² daily, five days a week, for two weeks.
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
This compound, a derivative of camptothecin, acts as a topoisomerase I inhibitor.[7][8] Its mechanism involves stabilizing the complex formed between topoisomerase I and DNA, which results in single-strand DNA breaks.[][9] When a DNA replication fork encounters this stabilized complex, it leads to the formation of double-strand DNA breaks, which in turn activates cell cycle arrest and apoptosis.[]
Caption: Mechanism of action of this compound.
Typical Phase II Clinical Trial Workflow
The diagram below outlines a standard workflow for a Phase II clinical trial of an investigational drug such as this compound.
Caption: Generalized workflow of a Phase II clinical trial.
References
- 1. Phase II Study of this compound in Previously Treated Lymphomas: Results of Cancer and Leukemia Group B 9551 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The clinical development of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.umn.edu [experts.umn.edu]
- 4. Cancer Therapies Utilizing the Camptothecins: A Review of in Vivo Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I clinical and pharmacokinetic study of oral this compound (NSC-603071) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 9-Aminocamptothecin: A Guide for Laboratory Professionals
The proper disposal of 9-Aminocamptothecin, a potent antineoplastic agent and topoisomerase I inhibitor, is crucial to ensure the safety of laboratory personnel and to prevent environmental contamination.[1][2] As a hazardous drug, its waste must be managed in accordance with federal, state, and local regulations.[3][4] This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.
I. Waste Characterization and Segregation: The First Step to Safety
The cornerstone of proper disposal is the correct classification of waste. This compound waste is categorized into two main types: trace chemotherapy waste and bulk chemotherapy waste. This distinction is critical as it dictates the required disposal pathway.
-
Trace Chemotherapy Waste: This category includes items that are "RCRA empty," meaning they contain less than 3% of the original drug's weight.[5][6][7] Examples include:
-
Bulk Chemotherapy Waste: This is considered hazardous waste and includes materials that do not meet the "RCRA empty" criteria.[5] This category encompasses:
II. Step-by-Step Disposal Procedures
A. Trace Waste Disposal:
-
Segregation at the Source: Immediately after use, place all items contaminated with trace amounts of this compound into a designated, clearly labeled, yellow chemotherapy waste container.[6][9] These containers are typically puncture-resistant and have a lid to prevent leakage.
-
Container Management: Do not overfill waste containers. When three-quarters full, securely close and seal the container.
-
Storage: Store the sealed yellow containers in a designated, secure area away from general traffic until they are collected by a licensed medical waste contractor.
-
Final Disposal: Trace chemotherapy waste is typically disposed of by incineration to ensure the complete destruction of any residual drug components.[6]
B. Bulk Waste Disposal:
-
Hazardous Waste Determination: All bulk this compound waste must be managed as hazardous pharmaceutical waste.[5]
-
Segregation and Containment: Place all bulk waste into a designated, leak-proof, black hazardous waste container.[5][10] These containers must be specifically rated for hazardous waste and should be clearly labeled with "Hazardous Waste - Chemotherapy."
-
Labeling: Ensure the container is labeled with the words "Hazardous Waste," the name of the waste (e.g., "this compound waste"), and the specific hazard characteristics (e.g., "Toxic").
-
Storage: Accumulate black containers in a designated satellite accumulation area or a central hazardous waste storage area, following your institution's specific guidelines and regulatory time limits.
-
Licensed Disposal: Arrange for the pickup and disposal of the hazardous waste by a licensed hazardous waste management company.[3] These companies will transport the waste to a permitted treatment, storage, and disposal facility (TSDF) for proper management, which typically involves incineration.[10]
C. Sharps Disposal:
-
All sharps (needles, scalpels, etc.) contaminated with this compound, whether containing trace or bulk amounts, must be placed in a puncture-resistant sharps container.
-
Sharps containers contaminated with trace amounts should be yellow and labeled "Chemo Sharps."[9]
-
Sharps containers with bulk amounts of the drug must be managed as hazardous waste and placed in a black sharps container.
D. Spill Cleanup:
-
In the event of a this compound spill, all materials used for cleanup (e.g., absorbent pads, PPE) are considered bulk chemotherapy waste and must be disposed of in a black hazardous waste container.[5]
III. Quantitative Data for Disposal
The primary quantitative measure for differentiating between trace and bulk chemotherapy waste is the "3% rule."
| Waste Category | Quantitative Threshold | Disposal Container Color | Disposal Method |
| Trace Chemotherapy Waste | Contains less than 3% of the original drug weight.[5][7] | Yellow | Incineration[6] |
| Bulk Chemotherapy Waste | Contains more than 3% of the original drug weight.[5][7] | Black | Hazardous Waste Facility[5] |
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision tree for the proper segregation and disposal of this compound waste.
References
- 1. This compound | C20H17N3O4 | CID 72402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. osha.gov [osha.gov]
- 4. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 5. danielshealth.com [danielshealth.com]
- 6. sdmedwaste.com [sdmedwaste.com]
- 7. Chemotherapy Waste: Know Your D-List Details | TriHaz Solutions [trihazsolutions.com]
- 8. web.uri.edu [web.uri.edu]
- 9. hsrm.umn.edu [hsrm.umn.edu]
- 10. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
